1-(Oxiran-2-ylmethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRPOYJRRHHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496521 | |
| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4945-53-3 | |
| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Oxiran-2-ylmethyl)piperidine synthesis from piperidine and epichlorohydrin
An In-Depth Technical Guide for the Synthesis of 1-(Oxiran-2-ylmethyl)piperidine
Foreword: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets make it an indispensable component in modern drug design.[3][4] Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including agents targeting the central nervous system, as well as antiviral and anticancer drugs.[1][5] This guide focuses on the synthesis of a key functionalized intermediate, this compound, a versatile building block whose reactive epoxide group serves as a linchpin for constructing more complex molecular architectures.
Synthesis Overview: A Two-Stage Pathway
The synthesis of this compound from piperidine and epichlorohydrin is a robust and well-established procedure. It proceeds through a sequential two-step mechanism: (1) a nucleophilic addition to form a key chlorohydrin intermediate, followed by (2) a base-mediated intramolecular cyclization to yield the target epoxide.
The overall transformation is as follows:
Piperidine + Epichlorohydrin → 1-Chloro-3-(piperidin-1-yl)propan-2-ol → this compound
Understanding the causality behind each step is critical for maximizing yield, ensuring purity, and maintaining a safe laboratory environment.
The Reaction Mechanism: A Tale of Two Nucleophiles
The reaction elegantly employs two distinct nucleophilic attacks. The first is an intermolecular reaction driven by the amine, and the second is an intramolecular cyclization driven by an alkoxide formed in situ.
Step 1: Nucleophilic Ring-Opening of Epichlorohydrin
The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on one of the electrophilic carbons of the epichlorohydrin's epoxide ring. This is a classic SN2 mechanism.[6]
-
Causality of Regioselectivity: The nucleophilic attack occurs predominantly at the terminal, less sterically hindered carbon of the epoxide.[6] This preference is a direct consequence of the SN2 pathway, which is highly sensitive to steric hindrance. Attack at the more substituted central carbon is energetically less favorable.
Step 2: Base-Mediated Intramolecular Cyclization
The resulting intermediate, 1-chloro-3-(piperidin-1-yl)propan-2-ol, is then treated with a base. The base deprotonates the hydroxyl group, creating a transient alkoxide ion. This powerful internal nucleophile immediately attacks the carbon atom bearing the chlorine substituent in an intramolecular SN2 reaction, displacing the chloride ion and forming the new three-membered epoxide ring.[7] This step is effectively an intramolecular Williamson ether synthesis.
Below is a diagram illustrating the complete mechanistic pathway.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, with clear checkpoints and rationale for each step. Adherence to safety protocols is paramount due to the hazardous nature of the reagents.
Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Properties |
| Piperidine | 110-89-4 | 85.15 | Flammable liquid, corrosive, toxic |
| Epichlorohydrin | 106-89-8 | 92.52 | Flammable, toxic, probable carcinogen[8][9] |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Corrosive |
| Diethyl Ether | 60-29-7 | 74.12 | Extremely flammable |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Drying agent |
| Deionized Water | 7732-18-5 | 18.02 | Solvent |
| Equipment | |||
| Round-bottom flask | - | - | 250 mL, three-necked |
| Dropping funnel | - | - | 100 mL |
| Condenser | - | - | Allihn or Liebig |
| Magnetic stirrer/hotplate | - | - | |
| Ice-water bath | - | - | For temperature control |
| Separatory funnel | - | - | 500 mL |
| Rotary evaporator | - | - | For solvent removal |
Step-by-Step Synthesis Procedure
SAFETY FIRST: This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[8][10]
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, and a condenser.
-
Reagent Charging: Charge the flask with piperidine (17.0 g, 0.2 mol) and deionized water (50 mL). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Causality: The initial cooling is crucial as the ring-opening of epichlorohydrin is exothermic. Maintaining a low temperature prevents runaway reactions and minimizes the formation of byproducts such as dioxanes.[11]
-
-
Epichlorohydrin Addition: Add epichlorohydrin (9.25 g, 0.1 mol) to the dropping funnel. Add it dropwise to the stirred piperidine solution over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Initial Reaction Phase: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the complete formation of the chlorohydrin intermediate.
-
Cyclization: Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in deionized water (30 mL). Cool this solution to room temperature. Add the NaOH solution to the reaction mixture. An exotherm will be observed. The mixture should be stirred vigorously for 1 hour.
-
Expert Insight: Using a slight excess of base ensures the complete deprotonation of the chlorohydrin's hydroxyl group, driving the intramolecular cyclization to completion.
-
-
Work-up and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is a pale yellow oil. Purify by vacuum distillation to obtain this compound as a colorless liquid.
Experimental Workflow Diagram
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- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. scite.ai [scite.ai]
An In-depth Technical Guide to 1-(Oxiran-2-ylmethyl)piperidine: Chemical Properties, Spectral Data, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Oxiran-2-ylmethyl)piperidine, a heterocyclic compound integrating a piperidine ring and an epoxide moiety, represents a versatile building block in synthetic organic chemistry. Its unique bifunctional nature, combining the nucleophilic character of the piperidine nitrogen with the electrophilic reactivity of the oxirane ring, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, predicted spectral data, and likely synthetic pathways, offering crucial insights for its application in research and development, particularly in the context of medicinal chemistry and materials science. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties[1]. The addition of a reactive epoxide handle opens avenues for further molecular elaboration and the introduction of diverse functionalities.
Chemical and Physical Properties
This compound is a substituted piperidine derivative with the chemical formula C₈H₁₅NO.[2] Key identifiers and physical properties are summarized in the table below. The presence of the basic nitrogen atom in the piperidine ring and the polar oxirane group suggests a degree of solubility in polar organic solvents.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 4945-53-3 | [2] |
| Molecular Formula | C₈H₁₅NO | [2] |
| Molecular Weight | 141.21 g/mol | [2] |
| Appearance | Colorless oil (Predicted) | Inferred from similar compounds |
| Boiling Point | 98-101 °C at 25 Torr | |
| Density | 0.968 g/cm³ |
Synthesis and Reaction Pathway
The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between piperidine and an epoxide-containing electrophile, typically epichlorohydrin. This reaction capitalizes on the nucleophilicity of the secondary amine in piperidine attacking the least sterically hindered carbon of the epichlorohydrin, followed by an intramolecular cyclization to form the oxirane ring.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Piperidine and Epichlorohydrin
The following is a generalized protocol based on common synthetic procedures for N-alkylation of amines with epoxides.[3]
Materials:
-
Piperidine
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
A suitable solvent (e.g., methanol, ethanol, or water)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine in the chosen solvent.
-
Addition of Epichlorohydrin: Cool the solution in an ice bath and add epichlorohydrin dropwise while stirring. The reaction is exothermic, so maintaining a low temperature is crucial to control the reaction rate.
-
Base Addition: After the addition of epichlorohydrin is complete, slowly add a solution of sodium hydroxide. The base facilitates the deprotonation of the intermediate chlorohydrin, promoting the intramolecular cyclization to form the epoxide ring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Spectral Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring and the oxiran-2-ylmethyl group.
-
Piperidine Ring Protons: The protons on the carbons adjacent to the nitrogen (C2' and C6') will appear as multiplets in the downfield region (typically around 2.3-2.8 ppm) due to the deshielding effect of the nitrogen atom. The protons on the other carbons of the piperidine ring (C3', C4', C5') will resonate as a complex multiplet in the upfield region (around 1.3-1.7 ppm).
-
Oxiran-2-ylmethyl Protons: The methylene protons of the oxirane ring (CH₂) will likely appear as two distinct signals (doublets of doublets) in the range of 2.5-2.8 ppm due to their diastereotopic nature. The methine proton of the oxirane ring (CH) is expected to be a multiplet around 3.0-3.2 ppm. The methylene protons adjacent to the piperidine nitrogen (-N-CH₂-) will likely appear as two distinct multiplets due to restricted rotation and coupling with the adjacent chiral center, expected in the range of 2.2-2.9 ppm.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2' and C6') are expected to resonate around 54-58 ppm. The other piperidine carbons (C3', C4', C5') will appear in the upfield region, typically between 24-27 ppm.
-
Oxiran-2-ylmethyl Carbons: The methylene carbon of the oxirane ring is expected around 45-47 ppm, while the methine carbon will be in the range of 50-53 ppm. The methylene carbon attached to the piperidine nitrogen (-N-CH₂-) is predicted to be in the range of 60-64 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2930-2960 | C-H stretch | Aliphatic (piperidine and methyl group) |
| 2850-2870 | C-H stretch | Aliphatic (piperidine and methyl group) |
| 1250-1260 | C-O stretch (asymmetric) | Epoxide |
| 830-950 | C-O stretch (symmetric, ring breathing) | Epoxide |
| 1100-1120 | C-N stretch | Tertiary amine (piperidine) |
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 142.2. Fragmentation patterns in tandem MS (MS/MS) would likely involve the cleavage of the piperidine ring and the oxiran-2-ylmethyl side chain. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom and ring opening.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[6]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If swallowed, rinse your mouth.[6]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[4][7]
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its chemical properties, a predictive analysis of its spectral data, a plausible synthetic route with a generalized experimental protocol, and essential safety information. While experimental spectral data is not widely published, the predicted data, based on established chemical principles and comparison with related structures, offers a solid foundation for its identification and characterization. Researchers and scientists working with this compound should find this technical guide a useful resource for their synthetic and analytical endeavors.
References
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PubChem. 2-Ethyl-1-(oxiran-2-ylmethyl)piperidine. [Link]
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The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. [Link]
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PubChem. 2,3,5-Trimethyl-1-(oxiran-2-ylmethyl)piperidine. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
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ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]
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ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]
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Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]
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ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
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An In-depth Technical Guide to the Formation of 1-(Oxiran-2-ylmethyl)piperidine
Abstract: This technical guide provides a comprehensive exploration of the synthesis of 1-(Oxiran-2-ylmethyl)piperidine, a valuable building block in pharmaceutical and materials science. The document elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses critical aspects of the synthesis, including regioselectivity and potential side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the preparation of this versatile N-glycidyl amine.
Introduction: The Significance of N-Glycidyl Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties.[1] The incorporation of a reactive glycidyl group onto the piperidine nitrogen atom to form compounds such as this compound, also known as N-glycidyl piperidine, opens up a wealth of synthetic possibilities. The strained oxirane ring is susceptible to nucleophilic attack, making these compounds valuable intermediates for the synthesis of more complex molecules, including β-amino alcohols, which are key structural motifs in many drug candidates. This guide will delve into the fundamental chemical principles and practical considerations for the efficient synthesis of this compound.
The Core Mechanism: A Two-Step Nucleophilic Cascade
The formation of this compound from piperidine and epichlorohydrin is a classic example of a sequential nucleophilic substitution process. The overall transformation can be dissected into two key mechanistic steps:
-
Nucleophilic Ring-Opening of Epichlorohydrin: The secondary amine of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epichlorohydrin oxirane ring.
-
Intramolecular Cyclization: The resulting chlorohydrin intermediate undergoes an intramolecular Williamson ether synthesis to form the final glycidyl amine product.
Step 1: Regioselective Nucleophilic Attack and Formation of the Chlorohydrin Intermediate
The initial and rate-determining step of the reaction is the nucleophilic attack of the piperidine nitrogen on the epichlorohydrin molecule. This reaction proceeds via an SN2 mechanism. A critical aspect of this step is its regioselectivity. The nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon of the oxirane ring.[2] This preference is a manifestation of the inherent steric hindrance at the more substituted carbon of the epoxide. The product of this step is the key intermediate, 1-chloro-3-(piperidin-1-yl)propan-2-ol .
Caption: Nucleophilic attack of piperidine on epichlorohydrin.
Step 2: Base-Mediated Intramolecular Cyclization
The chlorohydrin intermediate, in the presence of a base, undergoes an intramolecular SN2 reaction. The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion to form the new epoxide ring. This step is a classic example of a Williamson ether synthesis. The choice of base is crucial for the efficiency of this step, with common bases including sodium hydroxide or potassium hydroxide.
Caption: Base-catalyzed intramolecular cyclization of the chlorohydrin intermediate.
Experimental Protocols
The following protocols provide a robust and reproducible method for the synthesis of this compound. The synthesis is presented in two distinct stages for clarity and to allow for the isolation and characterization of the key intermediate.
Synthesis of the Intermediate: 1-chloro-3-(piperidin-1-yl)propan-2-ol
This procedure is adapted from a chemo-enzymatic synthesis approach, focusing on the initial racemic synthesis.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Piperidine | 85.15 | 0.862 | 8.52 g (9.88 mL) | 0.1 |
| Epichlorohydrin | 92.52 | 1.18 | 9.25 g (7.84 mL) | 0.1 |
| Water | 18.02 | 1.00 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (0.1 mol) and water (50 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add epichlorohydrin (0.1 mol) dropwise to the stirred solution over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude 1-chloro-3-(piperidin-1-yl)propan-2-ol as an oil. This intermediate can be used in the next step without further purification or can be purified by vacuum distillation.
Cyclization to this compound
This step involves the base-mediated cyclization of the chlorohydrin intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-chloro-3-(piperidin-1-yl)propan-2-ol | 177.68 | 17.77 g | 0.1 |
| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |
| Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 1-chloro-3-(piperidin-1-yl)propan-2-ol (0.1 mol) in 50 mL of water.
-
Cool the solution to 0-5°C using an ice bath.
-
Prepare a solution of sodium hydroxide (0.11 mol) in 20 mL of water and add it dropwise to the stirred chlorohydrin solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless oil.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 1.40-1.50 (m, 2H, piperidine-H4), 1.55-1.65 (m, 4H, piperidine-H3, H5), 2.30-2.50 (m, 5H, piperidine-H2, H6, and N-CH₂), 2.55 (dd, J = 4.8, 2.8 Hz, 1H, oxirane-CH₂), 2.78 (t, J = 4.4 Hz, 1H, oxirane-CH₂), 3.10-3.15 (m, 1H, oxirane-CH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 24.4 (piperidine-C4), 26.2 (piperidine-C3, C5), 45.8 (oxirane-CH₂), 50.9 (oxirane-CH), 55.0 (piperidine-C2, C6), 61.9 (N-CH₂).
Potential Side Reactions
While the described synthesis is generally efficient, the reaction of secondary amines with epichlorohydrin can sometimes lead to the formation of byproducts. One notable side reaction is the formation of substituted dioxanes.[3] This can occur through the dimerization of the chlorohydrin intermediate or the reaction of the final product with another molecule of epichlorohydrin. Careful control of stoichiometry and reaction temperature is essential to minimize the formation of these impurities.
Safety Considerations
-
Epichlorohydrin: is a toxic, flammable, and corrosive compound. It is a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Piperidine: is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Sodium Hydroxide: is a corrosive solid. Handle with care to avoid contact with skin and eyes.
Conclusion
The synthesis of this compound is a well-established and highly useful transformation in organic synthesis. By understanding the underlying two-step nucleophilic cascade mechanism and carefully controlling the reaction conditions, researchers can efficiently prepare this valuable N-glycidyl amine. The protocols provided in this guide offer a reliable pathway for its synthesis, and the characterization data serves as a benchmark for product verification. As with all chemical syntheses, adherence to strict safety protocols is paramount.
References
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New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. ResearchGate. Available at: [Link]
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The Reaction of Epichlorohydrin with Secondary Amines. Scite.ai. Available at: [Link]
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Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. ResearchGate. Available at: [Link]
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Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 1-(Oxiran-2-ylmethyl)piperidine
Abstract: 1-(Oxiran-2-ylmethyl)piperidine is a bifunctional molecule featuring a saturated piperidine heterocycle and a reactive epoxide ring. This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals, particularly for introducing a piperidinomethyl group via nucleophilic ring-opening of the epoxide. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and storage. This guide provides a comprehensive analysis of the predicted solubility and chemical stability of this compound. While empirical data for this specific compound is scarce in public literature, this document synthesizes information from the known chemistry of its constituent functional groups—epoxides and tertiary amines—to provide a robust predictive framework. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine quantitative solubility and perform comprehensive stability assessments, ensuring scientific integrity and reproducibility.
Part 1: Physicochemical Properties and Solubility Profile
The solubility of a compound is dictated by its molecular structure, polarity, and its ability to interact with a given solvent. This compound contains a polar epoxide group and a basic piperidine nitrogen, which can act as a hydrogen bond acceptor. These features govern its interactions with protic and aprotic, polar and nonpolar solvents.
Key Physicochemical Properties
A summary of the core physicochemical properties for this compound is presented below. These values are foundational for predicting its behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [1][2] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid (Predicted) | [2] |
| CAS Number | 4945-53-3 | [1][2] |
| Predicted LogP | ~1.3 - 1.9 | Inferred from related structures |
| pKa (Conjugate Acid) | ~10.5 - 11.2 (Estimated from Piperidine) | [3] |
Note: The LogP (octanol/water partition coefficient) suggests moderate lipophilicity.
Predicted Solubility Profile
Direct quantitative solubility data for this compound is not widely available. However, a qualitative profile can be reliably inferred from the properties of its structural components. The parent heterocycle, piperidine, is miscible with water and highly soluble in most organic solvents due to its polarity and hydrogen bonding capability.[4] The addition of the oxiran-2-ylmethyl group increases the molecular weight and lipophilicity, which is expected to slightly decrease aqueous solubility but maintain high solubility in a broad range of organic solvents.[3]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Aqueous | Water, Buffers | Soluble to Miscible | The piperidine nitrogen can be protonated in acidic to neutral pH, forming a soluble salt. The nitrogen and epoxide oxygen can act as hydrogen bond acceptors.[2] |
| Polar Protic | Ethanol, Methanol | High to Miscible | Strong hydrogen bonding interactions are expected between the solvent's hydroxyl group and the molecule's nitrogen and oxygen atoms. |
| Polar Aprotic | DMSO, Acetonitrile, THF | High | Favorable dipole-dipole interactions are anticipated with these solvents.[5] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aliphatic piperidine ring and methylene bridge are compatible with the nonpolar aromatic structure. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | As a moderately polar molecule, solubility is expected to be limited in highly nonpolar solvents. |
Experimental Protocol for Quantitative Solubility Determination
To establish definitive solubility data, the following equilibrium shake-flask method is recommended. This protocol is a self-validating system designed to ensure that a saturated solution is achieved and accurately measured.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected analytical-grade solvents
-
2 mL glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipette
-
Thermostatic shaker
-
Centrifuge
-
Calibrated analytical balance
-
HPLC or GC-MS system for quantification
Methodology:
-
Preparation: Add an excess amount of this compound to a pre-weighed 2 mL vial. The key is to ensure undissolved liquid remains after equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to 25 °C. Agitate the sample for at least 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 12, 24, and 48 hours) is recommended to confirm the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) at 25 °C to separate the undissolved solute from the saturated supernatant.
-
Sample Dilution: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration.[6][7]
-
Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
Diagram: Workflow for Quantitative Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Part 2: Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its two functional groups. The epoxide is a strained three-membered ring, making it susceptible to ring-opening reactions, while the tertiary amine of the piperidine ring is a nucleophilic and basic center susceptible to oxidation.[4][8][9]
Hydrolytic Degradation
The epoxide ring is prone to hydrolysis, a reaction that can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the epoxide oxygen is protonated, making the ring carbons more electrophilic and highly susceptible to nucleophilic attack by water. This results in the formation of a 1,2-diol.
-
Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack by a hydroxide ion on one of the epoxide carbons occurs, leading to the same 1,2-diol product after protonation.
Given that many chemical reactions and formulations are performed in aqueous or protic solutions, hydrolytic stability is a critical parameter to evaluate.[10][11]
Oxidative Degradation
The tertiary amine in the piperidine ring is a potential site for oxidation. Common laboratory oxidants or even atmospheric oxygen over prolonged periods can lead to degradation. The most likely product is the corresponding N-oxide. Further oxidation or rearrangement could potentially lead to ring-opening products.[12]
Thermal and Photolytic Stability
Epoxides can undergo thermal decomposition, although this typically requires elevated temperatures.[13][14] The stability of the compound should be assessed at temperatures relevant to its intended synthesis or storage conditions. Additionally, exposure to high-energy light, particularly UV, can initiate radical-based degradation pathways.[12] Therefore, protection from light is a prudent precautionary measure.
Diagram: Potential Degradation Pathways
Caption: Major potential degradation pathways for the title compound.
Protocol for Forced Degradation (Stress Testing)
Forced degradation studies are essential in drug development to understand stability, identify likely degradation products, and develop stability-indicating analytical methods.[15] The following protocol outlines a standard approach.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Oven, Photostability chamber
-
Validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection)
Methodology:
-
Sample Preparation: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Store a control sample (mixed with water) under ambient, protected-from-light conditions. Aim for 5-20% degradation.
-
Acid Hydrolysis: Use 0.1 M HCl. Store at 60 °C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Store at 60 °C for 8 hours.
-
Oxidative Degradation: Use 3% H₂O₂. Store at room temperature for 24 hours.[12]
-
Thermal Degradation: Store the stock solution at 80 °C for 48 hours.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
-
Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours) as needed.
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by HPLC.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Monitor for the appearance of new peaks (degradation products).
-
Perform peak purity analysis to ensure the main peak is not co-eluting with degradants.
-
Part 3: Recommended Analytical Methodologies
To support the protocols described above, robust analytical methods are required.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is the workhorse for stability and solubility studies.[7][15] UV detection is suitable if the molecule or its degradants have a chromophore; however, Mass Spectrometry (LC-MS) detection is superior for identifying unknown degradation products.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of the compound, GC-MS is also a viable technique for quantification and identification, particularly for purity assessments.[6]
Part 4: Handling and Storage Recommendations
Based on the chemical nature of this compound, the following handling and storage procedures are recommended to maintain its integrity and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] To prevent oxidative and photo-degradation, store under an inert atmosphere (e.g., argon or nitrogen) and in an amber or light-blocking container.[12]
-
Handling: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, as piperidine derivatives can be irritants.[17][18] Avoid contact with strong acids, bases, and oxidizing agents, with which it may react exothermically.[4]
Conclusion
This compound is a compound of significant synthetic utility. While specific public data on its solubility and stability is limited, a comprehensive understanding can be built upon the fundamental principles of organic chemistry. It is predicted to be highly soluble in a wide range of organic solvents and moderately soluble in aqueous media. The primary stability concerns are hydrolytic ring-opening of the epoxide and oxidation of the piperidine nitrogen. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these critical parameters, enabling the confident and effective use of this valuable chemical intermediate in research and development.
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A Technical Guide to the Potential Biological Activities of 1-(Oxiran-2-ylmethyl)piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of 1-(oxiran-2-ylmethyl)piperidine derivatives, a promising class of compounds for therapeutic development. This molecular scaffold uniquely combines the proven pharmacological versatility of the piperidine ring with the reactive potential of an oxirane (epoxide) moiety. The piperidine core, a privileged structure in medicinal chemistry, serves as a versatile framework for engaging with a multitude of biological targets.[1][2][3][4] The integrated oxirane ring functions as an electrophilic "warhead," capable of forming stable, covalent bonds with nucleophilic residues in biological macromolecules.[5][6] This document explores the fundamental mechanism of action driven by oxirane reactivity, details the potential biological activities—including anticancer, enzyme inhibitory, and antimicrobial effects—and provides validated experimental protocols for their evaluation. The synthesis of these insights is intended to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this intriguing compound class.
Introduction: A Synthesis of Scaffolds
The design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores. The this compound core exemplifies this approach, creating a synergistic system where one moiety provides target affinity and favorable physicochemical properties, while the other delivers a specific, potent mechanism of action.
The Piperidine Scaffold: A Privileged Structure in Pharmacology
The piperidine ring is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals and natural alkaloids.[4] Its prevalence is due to a combination of favorable characteristics:
-
Synthetic Tractability: A vast body of chemical literature describes robust methods for the synthesis and functionalization of the piperidine ring.[4]
-
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated under physiological conditions, a hydrogen bond donor. This, combined with its three-dimensional structure, allows for favorable contributions to aqueous solubility and membrane permeability, enhancing overall druggability.[3]
-
Target Diversity: Piperidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and potent central nervous system effects.[3][7][8][9]
The Oxirane Moiety: A Reactive Covalent Pharmacophore
The oxirane, or epoxide, is a three-membered ring containing two carbon atoms and one oxygen atom. This structure is subject to significant ring strain, rendering the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[10] This inherent reactivity is the basis of its biological function, enabling it to act as an alkylating agent.[5] In a biological context, oxiranes can react with nucleophilic functional groups found in proteins (e.g., cysteine, serine, lysine) and nucleic acids (e.g., guanine-N7), leading to the formation of a stable covalent bond.[5] This ability to permanently modify a biological target is the hallmark of covalent drugs, which can offer enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets.
Core Mechanism of Action: Covalent Modification via Oxirane Ring-Opening
The primary mechanism driving the biological activity of this compound derivatives is the irreversible, covalent modification of target biomolecules through the nucleophilic ring-opening of the oxirane moiety. The piperidine scaffold directs the molecule to the target's binding site, and the subsequent reaction of the oxirane ring inactivates the target.
The ring-opening reaction can proceed via two principal pathways, depending on the chemical environment:
-
SN2 Mechanism (Basic/Neutral Conditions): A biological nucleophile directly attacks one of the electrophilic carbons of the epoxide. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom. This is a classic SN2 reaction characterized by backside attack and inversion of stereochemistry at the reaction center.[10]
-
Acid-Catalyzed SN1-like Mechanism: In an acidic microenvironment (such as in an enzyme's active site or an inflamed tissue), the epoxide oxygen can be protonated, creating a much better leaving group. This weakens the C-O bonds and imparts significant carbocation character to the carbon atoms. The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge.[10]
This dual reactivity allows these derivatives to adapt to different biological environments, enhancing their potential as therapeutic agents.
Caption: A typical experimental workflow for determining anticancer cytotoxicity using the MTT assay.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol determines the potency of compounds as inhibitors of AChE. [1] Principle: This colorimetric assay measures AChE activity based on the hydrolysis of acetylthiocholine (ATCI). [1]The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm. [1] Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate ATCI, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of various concentrations of the test compound, 50 µL of buffer, and 25 µL of the AChE enzyme solution. Include a negative control (no inhibitor) and a positive control (a known AChE inhibitor like Donepezil).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of the ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Illustrative Data on Piperidine Scaffold Potency
To contextualize the potential of the this compound scaffold, the following table summarizes the inhibitory activities of various other piperidine derivatives against different biological targets, demonstrating the inherent potency of the core structure.
| Compound Class/Example | Target Enzyme / Cell Line | IC₅₀ Value | Reference |
| cis/trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 Human Colon Carcinoma | 6 - 11 µM | [11] |
| Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | Acetylcholinesterase (AChE) | 5.7 nM | [1] |
| PF750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) | Fatty Acid Amide Hydrolase (FAAH) | 16.2 nM | [12] |
| Novel Piperidine Derivative | Mycobacterium tuberculosis MenA | 13 - 22 µM | [13] |
| Pyrimidinyl-piperazine Carboxamide Derivative 21c | Yeast α-glucosidase | 0.44 µM | [14] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel covalent therapeutics. The combination of the piperidine ring's proven ability to interact with diverse biological targets and the oxirane ring's capacity for covalent bond formation creates a powerful tool for medicinal chemists. The potential applications as anticancer, enzyme inhibitory, and antimicrobial agents are significant and warrant extensive investigation.
Future research should focus on the synthesis and screening of diverse libraries of these derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize target specificity, enhance potency, and fine-tune pharmacokinetic properties. Advanced mechanistic studies, including proteomics to identify cellular targets and X-ray crystallography to visualize binding modes, will further illuminate the therapeutic potential and guide the development of next-generation covalent drugs based on this versatile scaffold.
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The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from 1-(Oxiran-2-ylmethyl)piperidine
In the landscape of modern medicinal chemistry and drug development, the demand for novel heterocyclic scaffolds with diverse pharmacological profiles is insatiable. Among the myriad of building blocks available to synthetic chemists, 1-(Oxiran-2-ylmethyl)piperidine has emerged as a particularly versatile precursor, offering a gateway to a wide array of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this valuable compound, detailing its application in the construction of innovative heterocyclic systems.
Introduction: The Strategic Advantage of this compound
This compound, a bifunctional molecule featuring a reactive epoxide ring tethered to a piperidine nucleus, presents a unique combination of structural features that make it an attractive starting material for heterocyclic synthesis. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The strained three-membered oxirane ring is susceptible to nucleophilic attack, providing a reliable handle for introducing a variety of functional groups and initiating cyclization cascades. This inherent reactivity, coupled with the conformational influence of the piperidine ring, allows for the stereocontrolled synthesis of complex fused and spirocyclic heterocycles.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| CAS Number | 19996-87-5 | |
| Boiling Point | 213.6±20.0 °C at 760 mmHg | |
| Density | 0.992±0.06 g/cm³ |
Synthesis of the Precursor: A Reliable and Scalable Approach
The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of epichlorohydrin with piperidine. This reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may be performed with or without a base. The use of a base, like potassium carbonate, can facilitate the reaction by deprotonating the piperidine, thereby increasing its nucleophilicity.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
To a solution of piperidine (1.0 eq) in methanol (5 mL/mmol of piperidine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin (1.1 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Gateway to Fused Heterocycles: Intramolecular Cyclization Strategies
A powerful application of this compound lies in its use as a scaffold for the synthesis of fused heterocyclic systems. This is typically achieved through a two-step process: nucleophilic opening of the epoxide ring followed by an intramolecular cyclization.
Synthesis of Piperidino-Fused Oxazolidinones
The reaction of this compound with isocyanates provides a direct route to piperidino-fused oxazolidinones. The initial nucleophilic attack of the piperidine nitrogen on the isocyanate, followed by intramolecular cyclization of the resulting intermediate, leads to the formation of the bicyclic system. These fused oxazolidinones are of significant interest in medicinal chemistry due to their potential as selective muscarinic (M1) receptor agonists.[1]
Figure 2: Synthesis of piperidino-fused oxazolidinones.
Experimental Protocol: Synthesis of a Piperidino-Fused Oxazolidinone Derivative
-
To a solution of this compound (1.0 eq) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere, add the desired isocyanate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired piperidino-fused oxazolidinone.
Synthesis of Piperidino-Fused Thiazolidine-2-thiones
The reaction of this compound with carbon disulfide in the presence of a base, followed by intramolecular cyclization, provides access to piperidino-fused thiazolidine-2-thiones. Carbon disulfide acts as a thiocarbonyl source, reacting with the secondary amine formed after the epoxide opening.[2] These sulfur-containing heterocycles are valuable scaffolds in drug discovery, with derivatives known to exhibit a range of biological activities.[3][4][5]
Figure 3: General pathway for the synthesis of piperidino-fused thiazolidine-2-thiones.
Experimental Protocol: Synthesis of a Piperidino-Fused Thiazolidine-2-thione Derivative
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in ethanol at 0 °C, add carbon disulfide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Heat the reaction mixture to reflux for 4-6 hours to effect cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography on silica gel to yield the piperidino-fused thiazolidine-2-thione.
Access to Spiroheterocycles: Divergent Synthetic Pathways
The construction of spiroheterocycles, where two rings share a single atom, represents a significant challenge in organic synthesis. This compound can serve as a valuable starting point for the synthesis of novel piperidine-containing spiro compounds.
Multi-component Reactions for Spiro-Piperidine Derivatives
One-pot, multi-component reactions involving derivatives of this compound can lead to the formation of complex spiroheterocycles. For instance, the reaction of a piperidone, derived from the starting epoxide, with an amine and a cyanide source can generate spiro-piperidine carbonitriles, which are versatile intermediates for further elaboration.[6]
Figure 4: Multi-component synthesis of spiro-piperidine derivatives.
Conceptual Workflow: Multi-component Synthesis of a Spiro-Piperidine
-
Preparation of the Piperidone: The initial step involves the conversion of this compound to a suitable piperidone derivative through oxidation or other functional group manipulations.
-
One-Pot Spirocyclization: The piperidone is then subjected to a multi-component reaction with an appropriate amine and a cyanide source (e.g., potassium cyanide) in a suitable solvent.
-
Purification: The resulting spiro-piperidine carbonitrile is isolated and purified using standard techniques such as column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. Its unique combination of a privileged piperidine scaffold and a reactive epoxide ring allows for the construction of complex fused and spirocyclic systems through a variety of synthetic strategies. The methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block.
Future research in this area will likely focus on the development of new, more efficient, and stereoselective methods for the transformation of this compound into increasingly complex and biologically relevant heterocycles. The exploration of novel reaction cascades and the application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, will undoubtedly unlock new avenues for the utilization of this remarkable precursor in the ongoing quest for new therapeutic agents.
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Synthesis and Antibacterial Activities of New Piperidine Substituted (5R)-[1][6]triazolylmethyl and (5R)-[(4-F-[1][6]triazolyl)methyl] Oxazolidinones. Bioorganic & Medicinal Chemistry Letters. [Link]
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Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. Request PDF. [Link]
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Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Semantic Scholar. [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]
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Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. Request PDF. [Link]
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Carbon disulfide (CS2): chemistry and reaction pathways. PubMed. [Link]
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Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions. ResearchGate. [Link]
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Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]
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Utilizing Amines and Carbon Disulfide to Obtain Nitrogen- and Sulfur-containing Compounds under Green Conditions: A Review. Request PDF. [Link]
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Theoretical Insights into the Conformational Landscape of 1-(Oxiran-2-ylmethyl)piperidine: A Computational Guide
Abstract
The conformational flexibility of small molecules is a critical determinant of their biological activity and chemical reactivity. 1-(Oxiran-2-ylmethyl)piperidine, a molecule incorporating both a flexible piperidine ring and a reactive oxirane moiety, presents a compelling case for detailed conformational analysis. Understanding the three-dimensional arrangement of this molecule is paramount for applications in drug discovery and synthetic chemistry, where specific conformations can dictate molecular interactions and reaction pathways. This technical guide provides a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We delve into the application of modern computational chemistry techniques, primarily Density Functional Theory (DFT), to map the potential energy surface and identify stable conformers. This document is intended for researchers, scientists, and professionals in drug development seeking to apply computational methods to understand and predict the behavior of flexible molecules.
Introduction: The Significance of Conformational Analysis
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer specific three-dimensional orientations to appended functional groups.[1] The conformation of the piperidine ring—typically a chair, boat, or twist-boat form—and the orientation of its substituents significantly influence its interaction with biological targets.[2][3] When coupled with an oxirane (epoxide) ring, as in this compound, the molecule gains a reactive handle for further chemical transformations.[4][5] The inherent flexibility of the N-CH2 linker between the two rings introduces additional degrees of conformational freedom.
A thorough understanding of the conformational landscape of this compound is therefore essential for:
-
Rational Drug Design: Predicting the bioactive conformation that optimally fits into a target protein's binding site.
-
Reaction Mechanism Elucidation: Understanding how the spatial arrangement of the oxirane and piperidine moieties influences stereochemical outcomes of reactions.
-
Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with observed biological activities.
This guide outlines a robust computational workflow to investigate these conformational intricacies, providing both the theoretical underpinnings and practical methodological considerations.
Theoretical Approaches to Conformational Analysis
The exploration of a molecule's conformational space is ideally suited for computational methods, which can provide detailed energetic and geometric information that may be challenging to obtain experimentally.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry for studying the electronic structure of molecules.[6] It offers a favorable balance between computational cost and accuracy, making it well-suited for the conformational analysis of medium-sized molecules like this compound.[7][8] DFT methods calculate the electronic energy of a system based on its electron density, allowing for the optimization of molecular geometries and the determination of relative energies of different conformers.[9]
Choice of Functional and Basis Set
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.[8] For flexible molecules where non-covalent interactions can be significant, functionals that include dispersion corrections, such as the B3LYP-D3 combination, are often recommended.[10] The choice of basis set, which describes the atomic orbitals, also impacts accuracy and computational cost. A basis set like 6-31G(d) often provides a good starting point for geometry optimizations, with larger basis sets such as cc-pVTZ being used for more accurate single-point energy calculations.[11]
The Conformational Landscape of this compound
The conformational space of this compound is defined by several key degrees of freedom:
-
Piperidine Ring Pucker: The piperidine ring can adopt several conformations, with the chair form being the most stable for unsubstituted piperidine.[12][13] However, substitution can lead to the population of twist-boat or boat conformations.[2]
-
N-Substituent Orientation: The oxiran-2-ylmethyl group can be positioned either axially or equatorially on the piperidine ring. For many N-substituted piperidines, the equatorial position is favored to minimize steric hindrance.[11]
-
Rotation around the C-N and C-C Bonds: The single bonds connecting the piperidine ring to the oxirane moiety allow for rotation, leading to a multitude of possible rotamers.
The interplay of these factors determines the overall shape and energy of each conformer. A systematic conformational search is necessary to identify the low-energy structures on the potential energy surface.
Proposed Computational Workflow
A robust computational strategy is essential for a thorough and reliable conformational analysis. The following workflow is proposed, integrating initial screening with high-level calculations.
Figure 1: A proposed computational workflow for the conformational analysis of this compound.
Experimental Protocol: Step-by-Step Computational Analysis
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Generate initial conformers by considering both axial and equatorial positions of the oxiran-2-ylmethyl substituent on a chair-like piperidine ring.
-
-
Molecular Mechanics (MM) Conformational Search:
-
Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This computationally inexpensive step efficiently explores a wide range of possible conformations.
-
The goal is to identify a set of unique, low-energy conformers for further, more accurate calculations.
-
-
DFT Geometry Optimization:
-
Take the unique, low-energy conformers identified from the MM search and perform full geometry optimizations using a DFT method.
-
Recommended Level of Theory: B3LYP/6-31G(d). This provides a good balance of accuracy and computational efficiency for geometry optimizations of organic molecules.[11]
-
-
Vibrational Frequency Analysis:
-
Perform a vibrational frequency calculation at the same level of theory as the geometry optimization for each optimized structure.
-
Purpose: To confirm that each optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). The vibrational frequencies can also be used to calculate thermodynamic properties.
-
-
Single-Point Energy Calculation:
-
To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory.
-
Recommended Level of Theory: B3LYP-D3/cc-pVTZ. The inclusion of a dispersion correction (D3) is important for accurately capturing non-covalent interactions, and the larger basis set provides a more refined energy.[10]
-
-
Boltzmann Population Analysis:
-
Using the calculated relative free energies (ΔG) from the vibrational frequency analysis, determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This provides a statistical distribution of the conformers at thermal equilibrium.
-
Predicted Conformers and Relative Stabilities
Based on established principles of piperidine conformational analysis, we can predict the likely key conformers of this compound.[14][15] The primary distinction will be between the equatorial and axial placement of the substituent on the piperidine ring, which will exist in a chair conformation.
Figure 2: A simplified representation of the conformational equilibrium in this compound.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| Equatorial Chair | 0.0 (Reference) | Minimized steric interactions. |
| Axial Chair | > 2.0 | 1,3-diaxial interactions between the substituent and axial hydrogens on the piperidine ring.[11] |
| Twist-Boat/Boat | > 5.0 | Torsional and flagpole strain. Generally act as transition states or high-energy intermediates.[2] |
Note: These are predicted values based on general principles. Actual values must be determined through the proposed computational workflow.
Validation and Experimental Correlation
While computational methods provide invaluable insights, experimental validation is crucial for confirming the theoretical predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[12][16][17]
Key NMR parameters for conformational analysis include:
-
Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. This can be used to determine the relative orientation of substituents on the piperidine ring.
-
Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity between protons, which can help to distinguish between different conformers.
A comparison of experimentally measured NMR parameters with those predicted from the computationally determined structures can provide strong evidence for the conformational preferences in solution.[17]
Conclusion and Future Directions
The theoretical study of the conformation of this compound, as outlined in this guide, provides a clear and robust pathway to understanding its three-dimensional structure. By employing a combination of molecular mechanics and density functional theory, researchers can confidently identify the predominant conformers and quantify their relative stabilities. This knowledge is fundamental for predicting the molecule's behavior in various chemical and biological contexts.
Future work could extend this analysis to include:
-
Solvation Effects: Investigating the influence of different solvents on the conformational equilibrium using implicit or explicit solvent models.[14]
-
Molecular Dynamics (MD) Simulations: Exploring the dynamic behavior of the molecule over time to understand the transitions between different conformational states.[18]
-
Docking Studies: Using the identified low-energy conformers in molecular docking simulations to predict binding modes with specific protein targets.
By integrating these computational approaches, a comprehensive and predictive model of the conformational behavior of this compound can be achieved, accelerating its application in drug discovery and chemical synthesis.
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Casy, A. F. (1982). Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 18(3), 157-162. [Link]
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Thangamani, A., et al. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(5), 273-278. [Link]
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Yıldırım, M., et al. (2024). Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
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Rykov, A. N., et al. (2018). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. The Journal of Physical Chemistry A, 122(38), 7596-7604. [Link]
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Enríquez, R. G., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53-64. [Link]
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Sokołowski, S., & Pizio, O. (2009). Density functional study of flexible chain molecules at curved surfaces. The Journal of Chemical Physics, 131(12), 124705. [Link]
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Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587. [Link]
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Freire, F., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2154-2161. [Link]
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Kass, S. R. (2015). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry, 80(15), 7583-7590. [Link]
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Shishkina, L. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6596. [Link]
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Blackburne, I. D., et al. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 5(9), 300-306. [Link]
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Vil', V. A., et al. (2018). Oxetane-containing compounds derived from plants and insects. Chemistry of Natural Compounds, 54(5), 793-813. [Link]
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Sławiński, J., et al. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Kutateladze, A. G., & Pradhan, P. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry, 84(12), 7758-7767. [Link]
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Wikipedia. (2026). Density functional theory. [Link]
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Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4863-4873. [Link]
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Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(5), 629. [Link]
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Tredwell, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]
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Burke, K., et al. (2021). Learning to Approximate Density Functionals. arXiv preprint arXiv:2102.08350. [Link]
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Goti, G., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(16), 4987. [Link]
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It's Chemistry Time. (2022, September 6). Oxiranes (3 Member Heterocyclicring of oxygen)- Synthesis+Reaction #mscchemistrynotes #heterocyclic. YouTube. [Link]
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Du, W., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. Physical Chemistry Chemical Physics, 23(45), 25687-25695. [Link]
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Tredwell, M., et al. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14018-14018. [Link]
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The Versatile Scaffold: A Literature Review of 1-(Oxiran-2-ylmethyl)piperidine and Its Analogs in Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to participate in crucial intermolecular interactions make it an ideal framework for drug design.[2] This in-depth technical guide focuses on a particularly valuable, yet underexplored, building block: 1-(oxiran-2-ylmethyl)piperidine. The presence of a reactive epoxide ring tethered to the piperidine core provides a versatile handle for the synthesis of diverse libraries of analogs, primarily β-amino alcohols, with a wide spectrum of potential therapeutic applications.[3] This review will delve into the synthesis of this compound and its derivatives, explore their diverse pharmacological activities with a focus on anticancer applications, provide detailed experimental protocols, and elucidate the underlying mechanisms of action.
Introduction: The Significance of the Piperidine Moiety and the Epoxide Handle
The piperidine nucleus is a six-membered heterocycle containing a nitrogen atom, a structural motif present in a vast array of natural products and synthetic drugs.[4][5] Its prevalence stems from its favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, and its capacity to act as both a hydrogen bond donor and acceptor.[1] These characteristics enhance a molecule's "druggability," improving its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and often leading to reduced toxicity.[1]
The incorporation of an oxirane (epoxide) ring, as seen in this compound, introduces a highly valuable electrophilic site. The strained three-membered ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of β-amino alcohols.[2] This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules.[3] The inherent reactivity of the epoxide allows for the facile introduction of various substituents, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its subsequent derivatization into a library of analogs is a critical first step in exploring its therapeutic potential.
Synthesis of the Core Scaffold: this compound
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a reliable method can be extrapolated from the well-established reaction between amines and epichlorohydrin.
Materials:
-
Piperidine
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of piperidine (1.0 equivalent) in diethyl ether in a round-bottom flask cooled in an ice bath, slowly add epichlorohydrin (1.1 equivalents) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Slowly add a solution of sodium hydroxide (1.2 equivalents) in water to the reaction mixture and continue stirring for an additional 4 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product can be purified by vacuum distillation.
Synthesis of Analogs via Epoxide Ring-Opening
The primary route to a diverse range of analogs is the nucleophilic ring-opening of the epoxide in this compound. This reaction is typically carried out with various nucleophiles, such as amines, phenols, and thiols, to generate a library of β-amino alcohols.
Materials:
-
This compound
-
Nucleophile (e.g., substituted aniline, phenol, or thiol)
-
Solvent (e.g., ethanol, methanol, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 equivalent) and the desired nucleophile (1.1 equivalents) in a suitable solvent in a round-bottom flask.
-
Stir the reaction mixture at room temperature or heat under reflux for a period of 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Pharmacological Activities of this compound Analogs
Derivatives of this compound have shown promise in a variety of therapeutic areas, with a significant focus on anticancer applications.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of piperidine-containing compounds against various cancer cell lines.[6][7] The β-amino alcohol moiety, formed from the ring-opening of this compound, is a key pharmacophore in many of these active compounds.[8]
Table 1: Cytotoxic Activity of Representative Piperidine-derived β-Amino Alcohols
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A | PC-3 (Prostate) | 9.38 | [9] |
| Analog B | DU145 (Prostate) | 1.14 | [6] |
| Analog C | LNCaP (Prostate) | 4.08 | [6] |
| Analog D | A549 (Lung) | < 5 | [7] |
| Analog E | MCF7 (Breast) | < 3 | [7] |
| Analog F | HCT116 (Colon) | < 3 | [7] |
| Analog G | HeLa (Cervical) | 5.6 | [9] |
Note: The compound IDs are representative and derived from the cited literature describing similar structural motifs.
Other Biological Activities
Beyond their anticancer potential, piperidine derivatives exhibit a broad range of pharmacological activities, including:
-
Anti-inflammatory and Antihistamine Activity: Certain piperazine derivatives, structurally related to piperidine analogs, have shown significant anti-inflammatory and antihistamine effects.[10]
-
Enzyme Inhibition: Piperidine-based compounds have been identified as potent inhibitors of various enzymes, including soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[11][12]
-
Antimicrobial and Antifungal Activity: The piperidine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[13]
-
Anti-Alzheimer's Disease Potential: N-substituted piperidine analogs have been investigated as potential therapeutic agents for Alzheimer's disease, showing free radical scavenging properties and inhibition of acetylcholinesterase (AChE).[14]
Mechanism of Action in Cancer
The anticancer effects of piperidine-containing compounds, including those derived from this compound, are often multifactorial, involving the modulation of several key signaling pathways that regulate cell growth, proliferation, and survival.
Inhibition of Key Signaling Pathways
Studies on piperine, a naturally occurring piperidine alkaloid, and other synthetic analogs have revealed their ability to interfere with critical cancer-related signaling pathways:
-
STAT-3 Pathway: Piperine has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT-3), a key protein involved in cancer cell proliferation and survival.[15]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a major role in inflammation and cancer progression, is another target of piperidine derivatives.[15][16]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Piperine has been shown to act as an inhibitor of mTOR, a central component of this pathway.[16]
Induction of Apoptosis
Many piperidine-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This is often achieved through:
-
Modulation of Bcl-2 Family Proteins: Piperine and its analogs can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to an increased Bax:Bcl-2 ratio, which promotes apoptosis.[15]
-
Release of Cytochrome c and Caspase Activation: The altered balance of Bcl-2 family proteins can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and -3), the executioner enzymes of apoptosis.[15]
Visualizing the Synthetic and Mechanistic Landscape
Diagrams generated using Graphviz provide a clear visual representation of the synthetic strategies and biological mechanisms discussed.
Synthetic Workflow
Caption: Synthetic workflow for this compound and its analogs.
Anticancer Mechanism of Action
Caption: Key signaling pathways modulated by piperidine analogs in cancer.
Conclusion and Future Perspectives
This compound represents a highly versatile and valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the facile ring-opening of its epoxide moiety provide a robust platform for the generation of diverse chemical libraries. The resulting β-amino alcohol analogs have demonstrated significant potential across a range of therapeutic areas, most notably in oncology. The ability of these compounds to modulate key cancer-related signaling pathways and induce apoptosis underscores their promise as lead structures for the development of novel anticancer agents.
Future research in this area should focus on several key aspects. Firstly, the synthesis and evaluation of a broader range of analogs, incorporating diverse nucleophiles and stereochemical considerations, will be crucial for elucidating detailed structure-activity relationships. Secondly, a deeper investigation into the specific molecular targets of these compounds will provide a more comprehensive understanding of their mechanisms of action. Finally, preclinical studies in relevant animal models will be essential to validate the therapeutic potential of the most promising candidates. The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and effective therapies for a variety of human diseases.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Therapeutically active β-amino alcohols as potent drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. (2017). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2016). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. (2025). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2016). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2023). Bentham Science. Retrieved January 17, 2026, from [Link]
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4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. (2014). PubMed. Retrieved January 17, 2026, from [Link]
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Synthesis of β-Amino Alcohols Utilizing 1-(Oxiran-2-ylmethyl)piperidine: An Application and Protocol Guide
Introduction: The Strategic Importance of β-Amino Alcohols and the Utility of 1-(Oxiran-2-ylmethyl)piperidine
β-amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amino and a hydroxyl group on adjacent carbon atoms. This structural motif is a cornerstone in the architecture of a vast array of biologically active molecules and pharmaceutical agents.[1][][3][4] Their prevalence in drugs such as beta-blockers, antihistamines, and antidepressants underscores their significance in medicinal chemistry.[] Furthermore, chiral β-amino alcohols are indispensable as chiral auxiliaries and ligands in asymmetric synthesis, making the development of efficient and selective synthetic routes a continuous priority in chemical research.[1][5][6]
The ring-opening of epoxides with amines, a reaction known as aminolysis, represents one of the most direct and atom-economical methods for preparing β-amino alcohols.[3][7][8][9] This guide focuses on the application of a specific, yet versatile building block, this compound, in the synthesis of a diverse range of β-amino alcohols. The inherent reactivity of the strained epoxide ring, coupled with the nucleophilic piperidine moiety, makes this substrate an excellent starting point for creating complex molecular architectures.
This document provides a comprehensive overview of the underlying chemical principles, practical experimental protocols, and key considerations for researchers, scientists, and professionals in drug development aiming to leverage this compound in their synthetic endeavors.
Mechanistic Insights: The Aminolysis of this compound
The core of this synthetic strategy lies in the nucleophilic ring-opening of the epoxide ring of this compound by a suitable amine. This reaction is fundamentally an SN2 process, where the amine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide and causing the ring to open. The high ring strain of the three-membered epoxide ring is the primary driving force for this reaction.
The regioselectivity of the nucleophilic attack is a critical aspect of this synthesis and is heavily influenced by the reaction conditions.
-
Under Basic or Neutral Conditions: In the absence of an acid catalyst, the amine attacks the sterically less hindered carbon of the epoxide. This is a classic SN2 pathway where steric hindrance is the dominant factor controlling the site of attack. For this compound, the terminal carbon of the oxirane ring is the less substituted and therefore the preferred site of nucleophilic attack.
-
Under Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a better leaving group. This protonation enhances the electrophilicity of the epoxide carbons. The reaction then proceeds with a mechanism that has significant SN1 character. The nucleophile will preferentially attack the more substituted carbon, as this carbon can better stabilize the developing partial positive charge in the transition state.[10][11][12]
The stereochemistry of the reaction is also a key feature. The SN2 attack occurs from the backside, leading to an inversion of configuration at the carbon atom that is attacked. This results in the formation of a trans or anti product, where the newly introduced amino group and the existing hydroxyl group are on opposite sides of the carbon-carbon bond.[8]
Caption: Regioselectivity in the aminolysis of this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of β-amino alcohols from this compound. It is crucial to note that optimal reaction conditions may vary depending on the specific amine used.
Protocol 1: Solvent-Free Synthesis of β-Amino Alcohols under Catalyst-Free Conditions
This protocol is advantageous for its simplicity, reduced environmental impact, and often high yields.
Materials:
-
This compound
-
Desired aliphatic or aromatic amine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.0-1.2 eq) to the flask.
-
Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-24 hours), allow the mixture to cool to room temperature.
-
Purify the crude product directly by silica gel column chromatography using an appropriate solvent system to afford the desired β-amino alcohol.
Protocol 2: Lewis Acid Catalyzed Synthesis of β-Amino Alcohols
The use of a Lewis acid catalyst can significantly accelerate the reaction rate, especially for less nucleophilic amines.[1][7][13]
Materials:
-
This compound
-
Desired amine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (0.01-0.1 eq).
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the desired amine (1.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Solvent-Free | Lewis Acid Catalyzed | Biocatalytic |
| Catalyst | None | YCl₃, InBr₃, LiBr, etc.[7][8][13] | Lipase (e.g., Lipozyme TL IM)[9] |
| Temperature | Room Temperature to 80 °C | Room Temperature | 35-50 °C |
| Reaction Time | 2-24 hours | 0.5-8 hours | 20 min - 12 hours |
| Solvent | None | Acetonitrile, DCM | Methanol, Toluene |
| Advantages | Environmentally friendly, simple | Faster reaction rates, suitable for less reactive amines | High selectivity, mild conditions |
| Disadvantages | Slower for some amines | Requires anhydrous conditions, catalyst removal | Enzyme cost and stability |
Characterization of Synthesized β-Amino Alcohols
The successful synthesis and purification of the target β-amino alcohol should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regioselectivity of the ring-opening.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and amine (-NH) functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, particularly for chiral separations if a stereoselective synthesis was performed.
Caption: General experimental workflow for amino alcohol synthesis.
Conclusion and Future Outlook
The synthesis of β-amino alcohols via the ring-opening of this compound is a robust and versatile methodology. The choice between catalyst-free, Lewis acid-catalyzed, or even biocatalytic approaches allows for the optimization of reaction conditions based on the specific nucleophilicity of the amine and the desired reaction scale. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient generation of diverse libraries of β-amino alcohols for biological screening and as chiral building blocks. Future advancements in this field will likely focus on the development of more efficient and stereoselective catalytic systems, further expanding the synthetic utility of this important reaction.
References
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ResearchGate. (n.d.). Aminolysis of epoxides for the synthesis of β-amino alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
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Thieme. (2009). Aminolysis of Epoxides Using Iridium Trichloride as an Efficient Catalyst. Synthesis, 2009(13), 2234-2238. Retrieved from [Link]
-
Avens Publishing Group. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Archives of Organic and Inorganic Chemical Sciences, 2(2). Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(8), 1231-1234. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(8), 1231-1234. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(24), 5948. Retrieved from [Link]
-
ACS Publications. (2015). Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. Organic Process Research & Development, 19(7), 864-869. Retrieved from [Link]
-
MDPI. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 8(10), 433. Retrieved from [Link]
-
Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 810625. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 41(10), 1465-1473. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular epoxide ring opening cyclisation reactions involving guanidines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]
-
Preprints.org. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,2-amino alcohols via catalytic C–H amidation of sp3 methyl C–H bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved from [Link]
-
ScholarWorks at WMU. (n.d.). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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The Strategic Synthesis of PARP Inhibitor BGP-15: A Detailed Guide Utilizing 1-(Oxiran-2-ylmethyl)piperidine
Introduction: The Therapeutic Promise of PARP Inhibition and the Significance of BGP-15
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2] These drugs exploit the concept of synthetic lethality, where the inhibition of a key DNA repair pathway in cancer cells that already have a compromised repair system leads to cell death.[3][4] BGP-15, a nicotinic amidoxime derivative, is a notable PARP inhibitor that has demonstrated a wide range of cytoprotective effects.[5][6] Beyond its potential in oncology, BGP-15 has shown promise as an insulin sensitizer and in mitigating mitochondrial stress-related diseases.[5][7]
The molecular architecture of BGP-15, chemically known as (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), features a critical pharmacophore derived from the strategic incorporation of 1-(oxiran-2-ylmethyl)piperidine.[5][8] This versatile building block provides the 2-hydroxy-3-(piperidin-1-yl)propyl moiety, which is integral to the biological activity of BGP-15. This application note provides a comprehensive, in-depth guide for the synthesis of BGP-15, focusing on the pivotal role of this compound. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Synthesis Strategy: Unveiling the Reaction Pathway
The synthesis of BGP-15 hinges on a key nucleophilic ring-opening reaction of the epoxide in this compound by an amidoxime. The overall synthetic strategy can be visualized as a two-stage process:
-
Formation of the Nicotinic Amidoxime Intermediate: This involves the conversion of a readily available starting material, 3-cyanopyridine, into nicotinic acid amidoxime.
-
Coupling and Ring-Opening: The nicotinic acid amidoxime then acts as a nucleophile, attacking the epoxide ring of this compound to form the final BGP-15 molecule.
Caption: High-level overview of the two-stage synthesis of BGP-15.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of BGP-15.
Part 1: Synthesis of Nicotinic Acid Amidoxime
The conversion of the nitrile group in 3-cyanopyridine to an amidoxime is a well-established transformation.[9]
Materials and Reagents:
| Reagent | Formula | MW | Purity | Source |
| 3-Cyanopyridine | C₆H₄N₂ | 104.11 | ≥98% | Commercial Supplier |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | ≥99% | Commercial Supplier |
| Sodium carbonate | Na₂CO₃ | 105.99 | ≥99.5% | Commercial Supplier |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Commercial Supplier |
| Water | H₂O | 18.02 | Deionized | Laboratory Supply |
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanopyridine (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq). The sodium carbonate is added to neutralize the HCl released from hydroxylamine hydrochloride.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter the inorganic salts and wash with a small amount of cold ethanol. Concentrate the filtrate under reduced pressure to obtain the crude nicotinic acid amidoxime.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure nicotinic acid amidoxime as a white solid.
Part 2: Synthesis of BGP-15 via Epoxide Ring-Opening
This crucial step involves the reaction of the synthesized nicotinic acid amidoxime with this compound. The following protocol is adapted from established procedures.
Materials and Reagents:
| Reagent | Formula | MW | Purity | Source |
| Nicotinic acid amidoxime | C₆H₇N₃O | 137.14 | As synthesized | - |
| This compound | C₈H₁₅NO | 141.21 | ≥95% | Commercial Supplier |
| Sodium hydroxide | NaOH | 40.00 | ≥97% | Commercial Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercial Supplier |
| Hydrochloric acid (ethanolic) | HCl in Ethanol | - | ~1.25 M | Commercial Supplier |
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a magnetic stirrer, and a nitrogen inlet, add nicotinic acid amidoxime (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: To this suspension, add powdered sodium hydroxide (1.1 eq) portion-wise while maintaining the temperature below 30 °C. Stir the mixture for 30 minutes to form the sodium salt of the amidoxime.
-
Epoxide Addition: Add this compound (1.05 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 65 °C and maintain for 4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification and Salt Formation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude BGP-15 base. For the formation of the dihydrochloride salt, dissolve the crude base in a minimal amount of ethanol and add an ethanolic solution of hydrogen chloride until the pH is acidic. The precipitate is then filtered, washed with cold ethanol and diethyl ether, and dried under vacuum to yield BGP-15 dihydrochloride as a white solid.
Caption: Simplified reaction mechanism for the synthesis of BGP-15.
Self-Validation and Characterization
To ensure the trustworthiness of the synthesized BGP-15, a thorough characterization is essential.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A crucial tool for monitoring the progress of both synthetic steps. A suitable solvent system (e.g., dichloromethane/methanol) should be developed to clearly separate the starting materials, intermediates, and the final product.
Product Characterization:
-
Melting Point (M.P.): The melting point of the synthesized BGP-15 dihydrochloride should be determined and compared with literature values.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the chemical structure of BGP-15. The spectra should be compared with expected chemical shifts and coupling constants.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the BGP-15 molecule.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Conclusion: A Robust Pathway to a Promising Therapeutic Agent
The synthesis of the PARP inhibitor BGP-15, utilizing this compound as a key building block, provides a reliable and efficient route to this promising therapeutic agent. The protocols detailed in this application note, from the formation of the nicotinic acid amidoxime intermediate to the final epoxide ring-opening reaction, offer a clear and reproducible pathway for researchers in drug discovery and development. The versatility of the piperidine scaffold, introduced through this compound, continues to be a cornerstone in the design of novel therapeutics. The successful synthesis and characterization of BGP-15 will enable further investigation into its biological activities and potential clinical applications.
References
-
Pető, Á., et al. (2020). Pharmacological Overview of the BGP-15 Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome. Molecules, 25(2), 429. [Link]
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug metabolism reviews, 34(1-2), 565-579.
- Mateo, J., et al. (2019). PARP inhibitors in prostate cancer: a new treatment paradigm.
- Fong, P. C., et al. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134.
- Kaufman, B., et al. (2015). Olaparib monotherapy in patients with advanced cancer and a germline BRCA1/2 mutation. Journal of clinical oncology, 33(3), 244.
-
PubChem. (n.d.). BGP-15. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of BGP-15. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of O-(3-piperidino-2-hydroxy-1-propyl)-nicotinic amidoxime. Retrieved from [Link]
- Literati-Nagy, P., et al. (2003). BGP-15, a novel poly(ADP-ribose) polymerase inhibitor, protects against nephrotoxicity of cisplatin without compromising its antitumor activity. The Journal of pharmacology and experimental therapeutics, 305(3), 937-945.
-
PubMed. (2006). Influence of BGP-15, a nicotinic amidoxime derivative, on the vascularization and growth of murine hepatoma xenografts. Retrieved from [Link]
- Li, G., et al. (2018).
-
PubMed Central. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Retrieved from [Link]
- A-ChemTek. (n.d.).
-
MDPI. (2021). BGP-15 Inhibits Hyperglycemia-Aggravated VSMC Calcification Induced by High Phosphate. Retrieved from [Link]
- Research Square. (2021).
-
PubMed Central. (2021). Modulation of Mitochondrial Quality Control Processes by BGP-15 in Oxidative Stress Scenarios: From Cell Culture to Heart Failure. Retrieved from [Link]
- PubMed Central. (2021).
-
PubChem. (n.d.). 2-Ethyl-1-(oxiran-2-ylmethyl)piperidine. Retrieved from [Link]
- BenchChem. (2025).
-
MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
- UCL Discovery. (2021). RSC Medicinal Chemistry - RESEARCH ARTICLE.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Longdom Publishing. (n.d.).
-
PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed Central. (2020). Pharmacological Overview of the BGP-15 Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
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- 1. EP0406386B1 - Improved process for the preparation of amidoxime derivatives - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 4. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Ring-Opening of 1-(Oxiran-2-ylmethyl)piperidine with Amines
Abstract
This technical guide provides a comprehensive experimental protocol for the nucleophilic ring-opening of 1-(Oxiran-2-ylmethyl)piperidine with various primary and secondary amines. The synthesis of the resulting β-amino alcohols, specifically 1-(3-(amino)-2-hydroxypropyl)piperidine derivatives, is a reaction of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine moiety in pharmaceuticals.[1] This document outlines a robust, catalyst-free methodology, emphasizing experimental design, mechanistic rationale, and practical laboratory procedures for synthesis, purification, and characterization.
Introduction: The Significance of β-Amino Alcohols in Drug Discovery
The β-amino alcohol structural motif is a cornerstone in a vast array of biologically active molecules and pharmaceutical agents.[2] Their prevalence stems from their ability to form key hydrogen bonding interactions with biological targets. The piperidine ring, a saturated heterocycle, is one of the most ubiquitous structural fragments in drug design, appearing in numerous approved pharmaceuticals.[1] The combination of these two pharmacophores through the ring-opening of an epoxide like this compound offers a direct and efficient route to novel compounds with high potential for biological activity.
The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbons of the epoxide ring. This process is driven by the high ring strain of the three-membered epoxide ring, which facilitates its opening even in the absence of a strong catalyst.[3] Under neutral or basic conditions, this reaction typically follows an SN2 mechanism, where the amine preferentially attacks the less sterically hindered carbon of the epoxide, leading to a high degree of regioselectivity.[4]
This guide will focus on a catalyst-free and solvent-free, or solvent-minimal, approach, which offers advantages in terms of environmental impact, cost-effectiveness, and simplified purification procedures.[5][6]
Reaction Mechanism and Regioselectivity
The ring-opening of this compound with an amine is a classic example of nucleophilic addition to a strained ring system. The reaction mechanism dictates the regiochemical and stereochemical outcome of the product.
Key Mechanistic Features:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile.
-
Electrophilic Epoxide Carbons: The carbon atoms of the epoxide ring are electrophilic due to the polarization of the C-O bonds.
-
SN2 Pathway: In the absence of strong acid catalysis, the reaction proceeds through a concerted SN2-like mechanism. The amine attacks one of the epoxide carbons, leading to the simultaneous opening of the ring.
-
Regioselectivity: The nucleophilic attack occurs preferentially at the terminal, less sterically hindered carbon of the oxirane ring. This is a direct consequence of the SN2 pathway, where steric hindrance plays a dominant role in the transition state.
-
Stereochemistry: The SN2 attack results in an inversion of configuration at the carbon atom that is attacked.
The general mechanism can be visualized as follows:
Caption: General reaction mechanism for the amine ring-opening of an epoxide.
Experimental Protocol: Catalyst-Free Synthesis
This protocol describes a general, catalyst-free method for the reaction of this compound with a variety of amines.
Materials and Equipment
-
Reactants:
-
This compound (≥97% purity)
-
Selected amine (e.g., aniline, benzylamine, morpholine, etc.; ≥98% purity)
-
-
Solvents (if necessary):
-
Ethanol or Methanol (ACS grade)
-
Water (deionized)
-
-
Reagents for Work-up and Purification:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass columns for chromatography
-
Standard laboratory glassware
-
Step-by-Step Procedure
The following workflow diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the synthesis of β-amino alcohols.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Amine: Add the desired amine (1.0 - 1.2 eq.). For solid amines, they can be added directly. For liquid amines, they can be added via syringe.
-
Rationale: A slight excess of the amine can help to ensure complete consumption of the starting epoxide.
-
-
Reaction Conditions:
-
Solvent-Free: For many liquid amines, the reaction can be performed neat (without solvent).[4][5] The mixture is stirred and heated to a temperature between 60-80 °C.
-
With Solvent: For solid amines or highly viscous liquid amines, a minimal amount of a suitable solvent can be used. Ethanol and water are environmentally benign options that can facilitate the reaction.[3] A typical concentration would be in the range of 0.5-1.0 M.
-
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is often a good starting point. The polarity can be adjusted as needed.
-
Visualization: The spots can be visualized under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for primary/secondary amines). The disappearance of the starting epoxide spot and the appearance of a more polar product spot indicates the reaction is proceeding.
-
-
Reaction Time: The reaction time will vary depending on the nucleophilicity of the amine and the reaction temperature. Typical reaction times can range from 2 to 24 hours.
-
Work-up:
-
Once the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.
-
If the reaction was performed neat, dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted acidic impurities.
-
Wash with brine (1 x 20 mL) to remove any remaining water-soluble components.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the product. A gradient elution starting with a less polar mixture (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate is a common strategy. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the product from streaking on the column, especially for basic amine products.
-
Expected Results and Data Presentation
The yield and purity of the final product will depend on the specific amine used as a nucleophile. The following table provides representative data for the reaction of this compound with various amines under catalyst-free conditions.
| Entry | Amine Nucleophile | Product | Typical Yield (%) | Purity (%) (by NMR) |
| 1 | Aniline | 1-(3-(phenylamino)-2-hydroxypropyl)piperidine | 85-95 | >95 |
| 2 | Benzylamine | 1-(3-(benzylamino)-2-hydroxypropyl)piperidine | 80-90 | >95 |
| 3 | Morpholine | 1-(3-morpholino-2-hydroxypropyl)piperidine | 90-98 | >98 |
| 4 | Isopropylamine | 1-(3-(isopropylamino)-2-hydroxypropyl)piperidine | 75-85 | >95 |
Note: Yields are based on isolated product after purification.
Characterization of Products
The synthesized β-amino alcohols should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is crucial for confirming the structure. Key signals to look for include:
-
A multiplet in the region of 3.8-4.2 ppm corresponding to the proton on the carbon bearing the hydroxyl group (-CHOH-).
-
Signals corresponding to the protons on the carbons adjacent to the nitrogen atoms.
-
The disappearance of the characteristic signals of the epoxide ring protons (typically in the 2.5-3.0 ppm region).
-
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the hydroxyl group in the 65-75 ppm range.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique for these compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch (for primary and secondary amine products).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | 1. Low reaction temperature. 2. Sterically hindered or poorly nucleophilic amine. | 1. Increase the reaction temperature. 2. Increase the reaction time or consider using a catalyst (e.g., a Lewis acid like LiClO₄). |
| Formation of multiple products | 1. Dialkylation of the amine (for primary amines). 2. Lack of regioselectivity. | 1. Use a larger excess of the amine to favor mono-alkylation. 2. Ensure the reaction is run under neutral or basic conditions to favor attack at the less hindered carbon. |
| Product streaks on TLC/column | The product is a basic amine that interacts strongly with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the TLC eluent and the column chromatography mobile phase. |
| Difficulty in removing the solvent | High-boiling point solvent used. | If possible, use a lower-boiling point solvent. If not, use a high-vacuum pump with the rotary evaporator. |
References
-
Catalyst-free regioselective ring opening of epoxides with aromatic amines in water and solvent-free conditions. Semantic Scholar. [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. [Link]
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). [Link]
-
Effects of solvent on the ring-opening. ResearchGate. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Green Chemistry (RSC Publishing). [Link]
-
Solvent effect on (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO): a RISM-SCF-SEDD study. Kyoto University Research Information Repository. [Link]
-
Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]
-
Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. PubMed. [Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. NIH. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-hydroxypropyl)piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 3. Catalyst-free regioselective ring opening of epoxides with aromatic amines in water and solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1-(Oxiran-2-ylmethyl)piperidine Functionalized Resins in Solid-Phase Organic Synthesis
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase organic synthesis (SPOS) has revolutionized the construction of chemical libraries by simplifying purification processes. A key component of this efficiency is the use of polymer-supported scavenger resins, which selectively remove excess reagents and by-products through simple filtration.[1][2] This guide provides a detailed exploration of a bifunctional scavenger resin derived from 1-(Oxiran-2-ylmethyl)piperidine. By immobilizing this molecule onto a solid support, we create a versatile tool possessing both an electrophilic epoxide for scavenging nucleophiles and a nucleophilic piperidine base for scavenging electrophiles and acids. This document outlines the synthesis of the functionalized resin, its mechanistic action, and detailed protocols for its application in purifying reaction mixtures, thereby enhancing throughput and product purity in drug discovery and development workflows.
The Strategic Advantage of Scavenger Resins in Modern Synthesis
Traditional organic synthesis often involves complex and time-consuming purification steps like liquid-liquid extraction and column chromatography.[1] Solid-phase synthesis (SPOS) mitigates these challenges by anchoring a reactant to an insoluble polymer support, allowing excess reagents and by-products to be washed away after each reaction step.[3]
Scavenger resins represent a powerful extension of this principle, applied to solution-phase synthesis. Instead of anchoring the primary molecule, these functionalized polymers are added after a reaction is complete to covalently bind and remove specific undesired species from the solution.[2][4] The key advantages include:
-
Simplified Workup: Purification is reduced to simple filtration, eliminating the need for complex chromatographic techniques.[2]
-
High Throughput: The ease of purification makes scavenger resins ideal for parallel synthesis and the rapid generation of compound libraries.[1]
-
Driven Reactions: Large excesses of reagents can be used to drive reactions to completion, with the confidence that the excess can be easily removed.[2]
Scavenger resins are broadly classified by the functional group they employ to capture impurities, such as those that target acids, bases, nucleophiles, or electrophiles.[1][5] The resin derived from this compound is particularly notable for possessing dual functionality.
Synthesis of Piperidine-Epoxide Functionalized Resin
The dual-functionality scavenger is prepared by immobilizing this compound onto a polymer backbone, typically chloromethylated polystyrene-divinylbenzene (PS-DVB) resin. The piperidine nitrogen acts as a nucleophile, displacing the chloride on the resin to form a stable tertiary amine linkage.
Protocol 2.1: Synthesis of PS-Piperidine-Epoxide Resin
Objective: To covalently attach this compound to a chloromethylated polystyrene resin.
Materials:
-
Chloromethylated PS-DVB resin (1% DVB, 100-200 mesh, ~1.5 mmol Cl/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell the chloromethylated PS-DVB resin (1.0 eq, e.g., 5 g) in DMF (10 mL/g of resin) for 1 hour in a round-bottom flask equipped with a mechanical stirrer.
-
In a separate flask, dissolve this compound (3.0 eq) and DIPEA (3.0 eq) in a minimal amount of DMF.
-
Add the solution from step 2 to the swollen resin slurry.
-
Heat the reaction mixture to 65°C and stir for 16-24 hours.
-
Allow the resin to cool to room temperature. Transfer the slurry to a fritted funnel.
-
Wash the resin sequentially with DMF (3 x 50 mL), a 1:1 mixture of DMF/water (3 x 50 mL), water (3 x 50 mL), MeOH (3 x 50 mL), and DCM (3 x 50 mL).
-
Dry the functionalized resin under high vacuum to a constant weight. The loading of the epoxide can be determined by elemental analysis or titration methods.
Causality Note: A 3-fold excess of the amine and the non-nucleophilic base (DIPEA) is used to drive the nucleophilic substitution to completion and to neutralize the HCl generated in situ, preventing unwanted side reactions. The extensive washing sequence is critical to remove all unreacted reagents and by-products.
Workflow for Resin Synthesis
Caption: Workflow for the synthesis of piperidine-epoxide functionalized resin.
Application I: The Epoxide as an Electrophilic Scavenger
The epoxide ring is a strained three-membered ether, making it susceptible to ring-opening by nucleophiles. This reactivity is harnessed to scavenge excess nucleophilic reagents such as primary and secondary amines or thiols.
Mechanism: Scavenging of a Primary Amine
The lone pair of the nucleophile (e.g., a primary amine) attacks one of the electrophilic carbons of the epoxide, leading to the opening of the ring and the formation of a stable covalent bond.
Caption: Scavenging of an excess primary amine by the epoxide functional group.
Protocol 3.1: Scavenging Excess Amine after Amide Coupling
Context: Following the formation of an amide from a carboxylic acid and an excess of a primary amine, the unreacted amine must be removed.
Materials:
-
Reaction mixture containing the desired amide product and excess primary amine.
-
PS-Piperidine-Epoxide Resin (prepared in Protocol 2.1).
-
Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Filtration apparatus (fritted funnel or filter cartridge).
Procedure:
-
To the completed reaction mixture, add PS-Piperidine-Epoxide resin (approximately 3-4 equivalents relative to the initial excess of the amine).
-
Add a suitable solvent (e.g., DCM or THF) to ensure the resin is well-suspended and the mixture can be agitated effectively.
-
Seal the vessel and agitate the slurry at room temperature for 4-16 hours. Reaction progress can be monitored by TLC or LC-MS by sampling the solution phase.
-
Once the scavenging is complete (i.e., the excess amine is no longer detected), filter the mixture through a fritted funnel.
-
Wash the collected resin with the reaction solvent (3 x 10 mL).
-
Combine the filtrate and the washes. This solution contains the purified amide product.
-
Concentrate the solution in vacuo to isolate the final product.
Trustworthiness Note: This protocol is self-validating. The endpoint is not determined by time but by the complete removal of the impurity, as confirmed by an appropriate analytical method like TLC or LC-MS. Using a 3-4 fold excess of the scavenger resin ensures a high scavenging rate and efficiency.
Application II: The Piperidine as a Nucleophilic and Basic Scavenger
The immobilized piperidine moiety, being a secondary amine, is both nucleophilic and basic. It can effectively scavenge a range of electrophilic species and acids.
Mechanism: Scavenging of an Acyl Chloride
The nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of an acyl chloride, forming a stable, resin-bound amide and releasing HCl, which is subsequently quenched by another piperidine site on the resin.
Caption: Scavenging of an excess acyl chloride by the piperidine functional group.
Protocol 4.1: Scavenging Excess Acyl Chloride and HCl By-product
Context: After an esterification reaction using an alcohol and an excess of an acyl chloride, both the unreacted acyl chloride and the HCl by-product need to be removed.
Materials:
-
Reaction mixture containing the desired ester product, excess acyl chloride, and HCl.
-
PS-Piperidine-Epoxide Resin (prepared in Protocol 2.1).
-
Anhydrous Dichloromethane (DCM).
-
Filtration apparatus.
Procedure:
-
To the completed reaction mixture, add PS-Piperidine-Epoxide resin (approximately 4-5 equivalents relative to the initial excess of the acyl chloride). The excess ensures sufficient basic sites to quench both the unreacted electrophile and the generated acid.
-
Dilute with anhydrous DCM if necessary to ensure efficient stirring.
-
Seal the vessel and agitate the slurry at room temperature for 2-6 hours. Monitor the disappearance of the acyl chloride by TLC or quenching a small aliquot with methanol and analyzing by GC-MS.
-
Filter the reaction slurry and wash the resin with DCM (3 x 10 mL).
-
Combine the filtrate and washes, which now contain the purified ester.
-
Concentrate the solution in vacuo to yield the final product.
Summary of Scavenging Capabilities
The dual-functionality of the resin makes it a versatile tool for purification in combinatorial and medicinal chemistry.
| Target Impurity Class | Example | Reactive Resin Moiety | Bond Formed |
| Nucleophiles | Primary/Secondary Amines, Thiols | Epoxide | C-N, C-S |
| Electrophiles | Acyl Halides, Isocyanates, Sulfonyl Chlorides | Piperidine (N-H) | Amide, Urea, Sulfonamide |
| Acids | HCl, Trifluoroacetic Acid (TFA) | Piperidine (Base) | Ammonium Salt |
Conclusion
The solid-supported this compound resin is a powerful and versatile tool in modern organic synthesis. Its bifunctional nature allows for the efficient removal of a wide range of common impurities—both nucleophilic and electrophilic—through a simple filtration workup. By incorporating such scavenger resins into synthetic workflows, researchers can significantly accelerate the purification process, improve the purity of final compounds, and facilitate the high-throughput synthesis required for the rapid generation of chemical libraries in drug discovery. The protocols provided herein offer a robust framework for the practical application of this valuable synthetic tool.
References
-
Amerigo Scientific. Scavenger Resins. [Link]
-
Supra Sciences. Solid-Supported Scavengers. [Link]
-
Biotage. Metal scavengers for organic purification. [Link]
-
E-Bead Technologies. (2020). Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation. ResearchGate. [Link]
-
Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. [Link]
Sources
Application Notes and Protocols: 1-(Oxiran-2-ylmethyl)piperidine as a Versatile Crosslinking Agent for Advanced Polymer Networks
Abstract
This technical guide provides a comprehensive overview of 1-(Oxiran-2-ylmethyl)piperidine, a bifunctional molecule featuring a reactive epoxide ring and a tertiary amine in a piperidine scaffold. This unique structure makes it a highly effective crosslinking agent for a variety of polymers, including those with amine, carboxyl, and hydroxyl functionalities. Beyond its role as a simple linker, the embedded piperidine moiety can act as an intrinsic catalyst, accelerating curing times and influencing the final network properties. These application notes are intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel crosslinked polymer networks with tailored mechanical, thermal, and chemical properties for applications ranging from advanced materials to drug delivery systems.
Introduction: The Strategic Advantage of this compound in Polymer Crosslinking
Polymer crosslinking is a fundamental process in materials science, transforming linear or branched polymers into three-dimensional networks with enhanced mechanical strength, thermal stability, and solvent resistance.[1][2][3] The choice of crosslinking agent is paramount as it dictates not only the reaction kinetics but also the final architecture and properties of the polymer network.
This compound, also known as N-glycidyl piperidine, emerges as a strategic choice for crosslinking due to its dual functionality. The oxirane (epoxide) group is highly reactive towards nucleophiles such as amines, carboxylates, and hydroxyls, forming stable covalent bonds.[4] Simultaneously, the tertiary amine of the piperidine ring can catalyze the epoxide ring-opening reaction, potentially accelerating the curing process without the need for external catalysts.[5] This can lead to more efficient and controlled crosslinking reactions. The incorporation of the piperidine ring into the polymer backbone can also impart unique properties to the final material, such as altered hydrophilicity and potential for pH-responsiveness.
Mechanism of Action: The Chemistry of Epoxide Crosslinking
The primary crosslinking mechanism of this compound involves the nucleophilic attack on the carbon atoms of the epoxide ring, leading to its opening and the formation of a stable covalent bond. The reaction pathway is dependent on the functional groups present in the polymer to be crosslinked.
Crosslinking of Amine-Functionalized Polymers
Polymers containing primary or secondary amine groups react readily with the epoxide ring of this compound. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol linkage. This reaction is highly efficient and proceeds readily, often at moderate temperatures. The embedded piperidine can act as a base catalyst in this reaction.
}
Reaction of this compound with a primary amine.
Crosslinking of Carboxyl-Functionalized Polymers
For polymers containing carboxylic acid groups, the reaction with this compound typically proceeds via an initial formation of a carboxylate salt with the piperidine nitrogen or another base. This carboxylate anion then acts as a nucleophile, attacking the epoxide ring to form an ester linkage and a hydroxyl group. This reaction is often facilitated by elevated temperatures.
}
Reaction with a carboxylic acid group.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound as a crosslinking agent. Researchers should optimize the reaction conditions (stoichiometry, temperature, time, and solvent) based on the specific polymer and desired properties of the final crosslinked network.
General Workflow for Polymer Crosslinking
}
General experimental workflow for polymer crosslinking.
Protocol 1: Crosslinking of a Polyamine-Terminated Polymer
This protocol describes the crosslinking of a hypothetical diamine-terminated polyethylene glycol (PEG-(NH2)2).
Materials:
-
Diamine-terminated polyethylene glycol (PEG-(NH2)2, MW 2000 g/mol )
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (for precipitation)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Condenser
Procedure:
-
Preparation: In a round-bottom flask, dissolve PEG-(NH2)2 (e.g., 2 g, 1 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Stoichiometry: Calculate the required amount of this compound for the desired crosslinking density. For a 1:1 molar ratio of amine to epoxide groups, add 0.31 g (2 mmol) of this compound to the reaction mixture.
-
Reaction: Stir the mixture at 60 °C. The progress of the reaction can be monitored by the increase in viscosity. Gelation time will depend on the concentration and temperature.[6][7][8][9]
-
Purification: After the desired reaction time (or gelation), cool the mixture to room temperature. Precipitate the crosslinked polymer by adding the reaction mixture to an excess of cold diethyl ether.
-
Drying: Collect the crosslinked polymer by filtration and dry under vacuum at 40 °C to a constant weight.
Protocol 2: Crosslinking of a Dicarboxylic Acid-Terminated Polymer
This protocol outlines the crosslinking of a dicarboxylic acid-terminated poly(lactic acid) (PLA-(COOH)2).
Materials:
-
Dicarboxylic acid-terminated poly(lactic acid) (PLA-(COOH)2, MW 3000 g/mol )
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for precipitation)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Condenser
Procedure:
-
Preparation: Dissolve PLA-(COOH)2 (e.g., 3 g, 1 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Stoichiometry: Add this compound in a 1:1 molar ratio of carboxylic acid to epoxide groups (0.31 g, 2 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and stir. Monitor the reaction by periodically taking small aliquots and analyzing the disappearance of the carboxylic acid peak using FTIR spectroscopy.
-
Purification: Once the reaction is complete, cool the solution to room temperature and precipitate the crosslinked polymer in an excess of cold methanol.
-
Drying: Filter the polymer and dry it in a vacuum oven at 50 °C until a constant weight is achieved.
Characterization of the Crosslinked Polymer Network
A thorough characterization of the crosslinked polymer is essential to validate the success of the crosslinking reaction and to understand the structure-property relationships of the new material.[10][11]
| Parameter | Characterization Technique | Purpose |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the formation of new covalent bonds (e.g., β-amino alcohol or ester linkages) and the disappearance of epoxide and reactive polymer functional groups. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability of the crosslinked polymer. An increase in Tg is often indicative of successful crosslinking.[1] |
| Mechanical Properties | Tensile Testing, Rheometry | To measure properties such as Young's modulus, tensile strength, and elongation at break. Crosslinking generally increases the modulus and strength of the polymer.[2][3][12][13] |
| Crosslinking Density | Swelling Studies, Gel Fraction Measurement | To estimate the degree of crosslinking by measuring the amount of solvent absorbed by the polymer network and the percentage of insoluble material. |
Troubleshooting and Key Considerations
-
Premature Gelation: If the reaction proceeds too quickly, consider reducing the reaction temperature, decreasing the concentration of reactants, or using a less polar solvent.
-
Incomplete Crosslinking: If the desired degree of crosslinking is not achieved, consider increasing the reaction temperature or time, or adjusting the stoichiometry of the crosslinker. The presence of impurities in the polymer can also inhibit the reaction.
-
Safety: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a potent and versatile crosslinking agent with the added benefit of an intrinsic catalytic moiety. Its ability to react with a range of polymer functional groups under moderate conditions makes it a valuable tool for the synthesis of advanced polymer networks. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this unique molecule in their specific applications, from creating robust thermosets to designing smart hydrogels for biomedical use.
References
-
Analysis of the epoxy polymerization process with piperidine as the initiator. (2025). ResearchGate. Retrieved from [Link]
- Epoxy resin systems with piperidine derivatives as curing agents. (2015). Google Patents.
- RUBBER-MODIFIED EPOXY RESINS CURED WITH PIPERIDINE. (n.d.). Elsevier.
-
Gelation Time of Network-Forming Polymer Solutions with Reversible Cross-Link Junctions of Variable Multiplicity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. (2016). ResearchGate. Retrieved from [Link]
-
Epoxy-Anhydride Catalysts. (2022). AZoM. Retrieved from [Link]
-
Comparison of Polymer Gel Crosslinkers: Evaluation and Optimization of Gelation Time for Water Shutoff Treatment. (2018). ResearchGate. Retrieved from [Link]
-
Experimental and Theoretical Investigation of Gelation Time of Nanostructured Polymer Gels by Central Composite Approach. (2024). ResearchGate. Retrieved from [Link]
-
Molecular Simulation Study on the Impact of a Cross-Linked Network Structure on the Tensile Mechanical Properties of PBT Substrates. (2025). National Institutes of Health. Retrieved from [Link]
-
Functional groups in (bio)chemistry. (n.d.). Interchim. Retrieved from [Link]
-
Educational series: characterizing crosslinked polymer networks. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Approaches to α-functionalization of piperidines by C H... (n.d.).
-
Mechanical properties of cross-linked polymers 8 a-d. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Ethyl-1-(oxiran-2-ylmethyl)piperidine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and characterization of crosslinked polymers from cottonseed oil. (2019). ResearchGate. Retrieved from [Link]
-
Gelation time of gels prepared with different polymers as a function of... (n.d.). ResearchGate. Retrieved from [Link]
- Crosslinking agent, crosslinked polymer and their uses. (2010). Google Patents.
-
The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Molecular Simulation Study on the Impact of a Cross-Linked Network Structure on the Tensile Mechanical Properties of PBT Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Gelation Time of Network-Forming Polymer Solutions with Reversible Cross-Link Junctions of Variable Multiplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes & Protocols: Catalytic Asymmetric Ring-Opening Reactions of 1-(Oxiran-2-ylmethyl)piperidine
Abstract: This document provides a detailed guide to the catalytic asymmetric ring-opening (ARO) of 1-(oxiran-2-ylmethyl)piperidine, a critical transformation for synthesizing chiral 1,2-amino alcohols. These structural motifs are prevalent in a wide range of pharmaceuticals and bioactive molecules. We present validated protocols using various nucleophiles, including phenols, thiols, and amines, facilitated by chiral catalyst systems. The methodologies are designed to deliver high yields and excellent enantioselectivity, with a focus on the underlying mechanistic principles and practical experimental considerations essential for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Chiral Amino Alcohols
The 1-piperidine-3-alkoxy-2-propanol scaffold is a privileged structural motif found in numerous pharmacologically active compounds, including potent β-adrenoceptor antagonists (beta-blockers) and other cardiovascular agents. The stereochemistry of the vicinal amino alcohol moiety is often critical for biological activity and receptor binding affinity. Catalytic asymmetric ring-opening of prochiral epoxides stands as one of the most elegant and atom-economical methods for accessing these enantiopure building blocks.
This compound is an ideal substrate for this transformation. Its piperidine ring provides a basic nitrogen handle common in many APIs, while the terminal epoxide is primed for nucleophilic attack. The challenge and opportunity lie in controlling the regioselectivity (attack at the less hindered terminal carbon) and, most importantly, the enantioselectivity of the ring-opening step. This guide details robust protocols employing well-defined chiral catalysts to achieve this control.
Mechanistic Overview: The Role of the Chiral Catalyst
The core principle of this transformation is the activation of the epoxide by a chiral Lewis acidic catalyst, typically a metal-salen complex (e.g., Cr(III)-salen or Co(III)-salen). The catalyst coordinates to the epoxide oxygen, polarizing the C-O bonds and rendering the terminal carbon more electrophilic. Simultaneously, the catalyst's chiral scaffold creates a sterically defined environment, directing the incoming nucleophile to attack one of the two enantiotopic faces of the epoxide, thus establishing the desired stereocenter.
Figure 1: Generalized workflow for the catalytic asymmetric ring-opening of an epoxide.
Protocol I: Phenolic Ring-Opening with a Chiral Cr(III)-Salen Catalyst
The addition of phenols to this compound is a key step in the synthesis of beta-blockers like Moprolol. Chiral chromium salen complexes are highly effective for this transformation, affording excellent enantioselectivity.
3.1. Materials & Reagents
-
This compound (≥98%)
-
4-Methoxyphenol (≥99%)
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride (Cr-Salen catalyst)
-
Triethylamine (Et₃N, ≥99.5%, anhydrous)
-
tert-Butyl methyl ether (TBME, anhydrous, ≥99%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Silica gel (for chromatography, 230-400 mesh)
3.2. Step-by-Step Experimental Protocol
-
Catalyst Activation (Pre-Stirring):
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the (R,R)-Cr-Salen catalyst (0.02 mmol, 2.0 mol%).
-
Add anhydrous TBME (2.0 mL).
-
Stir the resulting suspension at room temperature for 30 minutes. This pre-stirring is crucial for ensuring the catalyst is fully dissolved and active.
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and 4-methoxyphenol (1.1 mmol, 1.1 equiv.) in anhydrous TBME (3.0 mL).
-
Using a cannula or syringe, transfer this solution to the flask containing the activated catalyst.
-
Rinse the second flask with an additional portion of TBME (1.0 mL) and add it to the reaction mixture.
-
The reaction is typically run at room temperature (20-25 °C).
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (e.g., 30:70 v/v) with visualization by UV light and/or potassium permanganate stain.
-
The reaction is generally complete within 24-48 hours.
-
-
Work-up and Purification:
-
Once the epoxide is fully consumed, concentrate the reaction mixture under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing to a higher polarity (e.g., 40% ethyl acetate in hexanes), is effective for separating the product from unreacted phenol and the catalyst.
-
The desired product, (S)-1-(4-methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol, will be isolated as a colorless oil or white solid.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column).
-
3.3. Expected Results
This protocol typically yields the desired chiral amino alcohol in high yields with excellent enantioselectivity.
| Catalyst Loading (mol%) | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 2.0 | 4-Methoxyphenol | TBME | 23 | 90-95 | >98 (S) |
| 1.0 | Phenol | TBME | 23 | 88-93 | >97 (S) |
Protocol II: Thiolytic Ring-Opening with a Chiral Co(III)-Salen Catalyst
The synthesis of chiral β-aminomercaptoalcohols is of significant interest due to their utility as ligands and pharmaceutical intermediates. Cobalt-salen complexes are particularly adept at catalyzing the ring-opening with thiol nucleophiles.
Figure 2: Step-by-step workflow for the thiolytic ring-opening reaction.
4.1. Materials & Reagents
-
This compound (≥98%)
-
Thiophenol (≥99%)
-
(S,S)-Co(II)(Salen) catalyst
-
Acetic Acid (glacial)
-
Toluene (anhydrous, ≥99.8%)
-
Diethyl ether (anhydrous)
4.2. Step-by-Step Experimental Protocol
-
Catalyst Activation:
-
To a flame-dried flask under N₂, add the (S,S)-Co(II)(Salen) catalyst (0.05 mmol, 5.0 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add glacial acetic acid (0.05 mmol, 1.0 equiv relative to catalyst).
-
Stir the mixture in open air for 1 hour. During this time, the color will change from red to dark brown, indicating the oxidation of Co(II) to the active Co(III) species.
-
After 1 hour, place the flask under vacuum to remove the toluene and any excess volatile reagents, yielding the activated Co(III)-OAc catalyst.
-
-
Reaction Setup:
-
Place the flask containing the activated catalyst under an inert atmosphere (N₂).
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous diethyl ether (2.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thiophenol (1.0 mmol, 1.0 equiv.) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Work-up and Purification:
-
Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes).
-
4.3. Expected Results
The cobalt-catalyzed thiolysis provides the desired product with high regioselectivity for the terminal position and good enantioselectivity.
| Catalyst Loading (mol%) | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 5.0 | Thiophenol | Et₂O | 0 to RT | 85-92 | 90-95 (R) |
| 5.0 | Benzylthiol | Toluene | RT | 82-88 | 88-93 (R) |
Troubleshooting and Key Considerations
-
Catalyst Activity: The activity of salen catalysts can be highly dependent on their purity and handling. Ensure they are stored under inert conditions and away from moisture. The activation step is critical for achieving high catalytic turnover and selectivity.
-
Substrate Purity: The presence of water or other protic impurities in the epoxide or solvent can lead to non-asymmetric background reactions, lowering the enantiomeric excess of the product. Always use anhydrous solvents and properly purified reagents.
-
Regioselectivity: While these catalysts strongly favor attack at the less substituted carbon of the terminal epoxide, trace amounts of the regioisomeric product (attack at the internal carbon) may be observed. Purification by chromatography is usually sufficient to remove this impurity.
-
Reaction Time: Reaction times can vary based on the nucleophilicity of the attacking species and the steric hindrance around the epoxide. Phenols may react slower than thiols. It is essential to monitor the reaction to completion to maximize yield.
Conclusion
The catalytic asymmetric ring-opening of this compound is a powerful and versatile method for the synthesis of valuable chiral 1,2-amino alcohol building blocks. By selecting the appropriate chiral salen catalyst (Cr for phenols, Co for thiols) and adhering to carefully controlled reaction conditions, researchers can access these high-value compounds in excellent yields and with superb enantiocontrol. The protocols detailed herein provide a reliable foundation for laboratory synthesis and further exploration in the fields of medicinal chemistry and drug development.
References
-
Hansen, K. B., Leighton, J. L., & Jacobsen, E. N. (1996). On the Mechanism of Asymmetric Nucleophilic Ring-Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society, 118(43), 10924-10925. [Link]
-
Lebel, H., & Jacobsen, E. N. (1999). Enantioselective Total Synthesis of (-)-Balanol using a Catalytic Asymmetric Thiolysis of a meso Epoxide. The Journal of Organic Chemistry, 63(26), 9624–9625. [Link]
Application Notes and Protocols: 1-(Oxiran-2-ylmethyl)piperidine as a Versatile Building Block for Combinatorial Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of approved pharmaceuticals and bioactive compounds.[1][2] Its favorable physicochemical and pharmacokinetic properties make it a privileged scaffold in drug design. This guide details the strategic application of 1-(oxiran-2-ylmethyl)piperidine, a commercially available and highly reactive building block, for the efficient construction of diverse chemical libraries. The inherent reactivity of the epoxide ring allows for facile nucleophilic ring-opening reactions, providing a robust platform for generating libraries of β-amino alcohols and related structures with significant potential for hit and lead discovery.[3][4] This document provides in-depth technical protocols for solution-phase parallel synthesis, leveraging both conventional and microwave-assisted methods to accelerate the discovery process.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine heterocycle is a recurring motif in a multitude of natural products and synthetic drugs, valued for its ability to impart desirable properties such as aqueous solubility, metabolic stability, and the ability to engage in key binding interactions with biological targets.[1][2] The incorporation of a piperidine ring can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, the development of efficient synthetic routes to novel piperidine derivatives is a paramount objective in modern medicinal chemistry.[5]
This compound emerges as a particularly attractive starting material for combinatorial chemistry due to its bifunctional nature. It combines the privileged piperidine scaffold with a reactive epoxide electrophile. The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to the formation of a stable 1,3-substituted propan-2-ol backbone. This reaction is generally regioselective, with nucleophiles preferentially attacking the less sterically hindered terminal carbon of the epoxide, a classic example of an SN2-type reaction.[3] This predictable reactivity is ideal for the systematic generation of compound libraries where diversity is introduced through the choice of nucleophile.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4945-53-3 | [3] |
| Molecular Formula | C₈H₁₅NO | [3] |
| Molecular Weight | 141.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | ~225-230 °C (Predicted) | |
| Density | ~0.98 g/cm³ (Predicted) |
Core Chemistry: Epoxide Ring-Opening Reactions
The central synthetic transformation leveraging this compound is the nucleophilic ring-opening of the epoxide. This reaction can be effectively carried out with a wide range of nucleophiles, including primary and secondary amines, thiols, and alcohols, to generate libraries of β-amino alcohols, β-thio alcohols, and β-alkoxy alcohols, respectively.
Reaction with Amine Nucleophiles: Synthesis of a β-Amino Alcohol Library
The reaction with amines is one of the most robust methods for generating chemical diversity from this scaffold, yielding 1-(substituted-amino)-3-(piperidin-1-yl)propan-2-ols. These structures are of significant interest in drug discovery, as the β-amino alcohol motif is present in numerous biologically active molecules.[4] The reaction typically proceeds without the need for a catalyst, as amines are sufficiently nucleophilic to open the epoxide ring, especially at elevated temperatures. For less reactive amines, microwave irradiation can significantly accelerate the reaction rate.[3][6]
Diagram 1: General Reaction Scheme with Amine Nucleophiles
Caption: Epoxide ring-opening with various amines.
Reaction with Thiol Nucleophiles: Synthesis of a β-Thio Alcohol Library
Thiol nucleophiles, such as thiophenols and alkyl thiols, readily react with the epoxide in the presence of a base to yield 1-(substituted-thio)-3-(piperidin-1-yl)propan-2-ols. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the epoxide. This reaction is highly efficient and provides access to a distinct chemical space compared to amine-based libraries.
Diagram 2: General Reaction Scheme with Thiol Nucleophiles
Caption: Base-catalyzed epoxide ring-opening with thiols.
Reaction with Alcohol Nucleophiles: Synthesis of a β-Alkoxy Alcohol Library
The ring-opening of epoxides with alcohols to form β-alkoxy alcohols generally requires catalysis due to the lower nucleophilicity of alcohols compared to amines and thiolates. Lewis acids are effective catalysts for this transformation, activating the epoxide towards nucleophilic attack.[7] This approach allows for the incorporation of a wide range of alcohol-containing fragments into the library.
Diagram 3: General Reaction Scheme with Alcohol Nucleophiles
Caption: Lewis acid-catalyzed epoxide ring-opening with alcohols.
Experimental Protocols for Combinatorial Library Synthesis
The following protocols are designed for the parallel synthesis of a diverse library of compounds in a 96-well plate format. These are exemplary protocols and may require optimization for specific nucleophiles.
Protocol 1: Microwave-Assisted Parallel Synthesis of a β-Amino Alcohol Library
This protocol describes the rapid synthesis of a library of 1-(substituted-amino)-3-(piperidin-1-yl)propan-2-ols using microwave irradiation.[3][6]
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, morpholine, piperazines)
-
Ethanol (anhydrous)
-
96-well microwave-safe reaction plates with sealing mats
-
Microwave synthesizer
Procedure:
-
Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound in anhydrous ethanol.
-
Amine Plating: To each well of a 96-well plate, add 1.2 equivalents of a unique amine nucleophile. If the amines are solids, they can be pre-weighed into the wells. If they are liquids, they can be dispensed as solutions in ethanol.
-
Epoxide Addition: Add 1.0 equivalent (from the stock solution) of this compound to each well containing the amine.
-
Sealing and Reaction: Securely seal the 96-well plate with a sealing mat. Place the plate in the microwave synthesizer and irradiate at 120 °C for 20-30 minutes.
-
Work-up and Purification:
-
After cooling, remove the sealing mat.
-
Concentrate the solvent from each well using a centrifugal evaporator.
-
The resulting crude products can be purified by high-throughput preparative HPLC-MS.
-
-
Characterization: The purified compounds should be characterized by LC-MS and ¹H NMR to confirm their identity and purity.
Diagram 4: Workflow for Microwave-Assisted Library Synthesis
Caption: High-throughput synthesis workflow.
Protocol 2: Parallel Solution-Phase Synthesis of a β-Thio Alcohol Library
This protocol outlines the synthesis of a library of 1-(substituted-thio)-3-(piperidin-1-yl)propan-2-ols.
Materials:
-
This compound
-
A diverse set of thiols (e.g., thiophenols, alkyl thiols)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
96-well reaction block with screw caps
Procedure:
-
Reactant Plating: To each well of a 96-well reaction block, add 1.5 equivalents of potassium carbonate, followed by 1.2 equivalents of a unique thiol.
-
Solvent and Epoxide Addition: Add anhydrous DMF to each well to dissolve the reactants, followed by 1.0 equivalent of this compound.
-
Reaction: Seal the reaction block and shake at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS analysis of a sample from a representative well.
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Extract the products with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude products using automated flash chromatography or preparative HPLC-MS.
-
-
Characterization: Confirm the structure and purity of the library members by LC-MS and ¹H NMR.
Applications in Drug Discovery
The libraries synthesized from this compound are rich in pharmacologically relevant scaffolds. The resulting β-amino alcohol and related derivatives are valuable for screening against a wide range of biological targets. The inherent diversity generated through the combinatorial approach increases the probability of identifying novel hits. Furthermore, the modular nature of the synthesis allows for rapid follow-up and structure-activity relationship (SAR) studies to optimize initial hits into potent and selective lead compounds.[6]
Conclusion
This compound is a powerful and versatile building block for the construction of diverse combinatorial libraries. Its predictable reactivity, combined with the privileged nature of the piperidine scaffold, makes it an ideal starting point for drug discovery campaigns. The protocols outlined in this guide, particularly the use of microwave-assisted synthesis, provide an efficient pathway to rapidly generate libraries of novel compounds for high-throughput screening, thereby accelerating the identification of new therapeutic agents.
References
- Desai, H. S. (2015). Microwave-assisted synthesis of ß-amino alcohols.
- Guo, T., et al. (2005). Discovery and SAR of biaryl piperidine MCH1 receptor antagonists through solid-phase encoded combinatorial synthesis. Bioorganic & Medicinal Chemistry Letters, 15(16), 3696-700.
- Chen, C. H., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(29), 3765-3767.
- Chakraborti, A. K., et al. (2007). Zinc(II) Perchlorate Hexahydrate as a Highly Efficient Catalyst for the Opening of Epoxides by Amines Affording 2-Amino Alcohols in High Yields under Solvent-Free Conditions and with Excellent Chemo-, Regio-, and Stereoselectivities. The Journal of Organic Chemistry, 72(10), 3713-3722.
- Azizi, N., & Saidi, M. R. (2005). The Mild Aminolysis of a Variety of Epoxides in Water Gave β-Amino Alcohols with High Selectivity and in Excellent Yields in the Absence of Any Catalyst. Organic Letters, 7(17), 3649-3651.
- Lizza, J. R., & Moura-Letts, G. (2017).
- Prestat, G., et al. (2000). Lewis acid-catalyzed regiospecific opening of vinyl epoxides by alcohols. Tetrahedron Letters, 41(20), 3829–3831.
- Román, R., et al. (2022). Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. International Journal of Molecular Sciences, 23(3), 1620.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Tiwari, R., et al. (2025). Environmental benign catalyst developed by fruit waste for synthesis of β-amino alcohol with the optimum combination through statistical analysis.
- Arumugam, N., et al. (2021). Piperidine moieties are often used in anticancer drug construction. International Journal of Molecular Sciences, 22(4), 1-28.
- Schirlin, D., et al. (2007). New methods in pharmaceutical research: combinatorial chemistry and high throughput screening.
- Johnson, C., et al. (2021).
- Boldi, A. M., et al. (2001). Solid-phase library synthesis of alkoxyprolines.
- Yadav, A. R., et al. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences, 5(5), 3535-3539.
-
Al-dujaili, A. H., et al. (2024). Microwave-assisted synthesis of novel[3][8] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKIVOC.
- Metró, T. X., et al. (2009). Highly enantioselective synthesis of linear beta-amino alcohols. Chemistry, 15(5), 1064-70.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Zare, A., et al. (2020). Synthesis, characterization and biological studies of some novel piperidinothiophenes. Journal of the Serbian Chemical Society, 85(10), 1339-1349.
- Muri, D., et al. (2010). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 20(16), 4972-4976.
- Cvelbar, U., et al. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 16(5), 4041-4054.
- Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 656.
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Application Note: Analytical Strategies for Monitoring the Ring-Opening Reactions of 1-(Oxiran-2-ylmethyl)piperidine
Abstract
This application note provides a comprehensive guide with detailed protocols for monitoring the progress of chemical reactions involving the nucleophilic ring-opening of 1-(Oxiran-2-ylmethyl)piperidine. As a versatile synthetic intermediate, precise tracking of its consumption and the formation of the corresponding β-amino alcohol product is critical for reaction optimization, yield maximization, and impurity profiling. We present two orthogonal, yet complementary, analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive, quantitative, and confirmatory analysis. The rationale behind method development, step-by-step protocols, and data interpretation guidelines are provided for researchers, chemists, and drug development professionals.
Introduction: The Chemistry of this compound
This compound is a valuable building block in organic synthesis, featuring a reactive epoxide ring tethered to a piperidine moiety. The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening.[1][2] This reaction is a cornerstone for synthesizing a wide array of functionalized molecules, particularly 1,2-amino alcohols, which are prevalent scaffolds in pharmaceuticals.
The general reaction scheme is as follows:
Figure 1: General scheme for the nucleophilic ring-opening of this compound.
Nu-H represents a generic nucleophile (e.g., an amine, alcohol, thiol, or water). The reaction results in the formation of a new carbon-nucleophile bond and a hydroxyl group. The starting material, an epoxide-amine, is a polar molecule. The product, a 1,2-amino alcohol, is typically more polar due to the introduction of a hydroxyl group. This difference in polarity is the fundamental principle upon which chromatographic separation is based. Accurate and timely monitoring of this transformation is essential to determine reaction completion, prevent the formation of byproducts, and ensure process safety and efficiency.
Part A: Rapid Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for real-time, qualitative monitoring of chemical reactions due to its speed, simplicity, and low cost.[3] It allows for the simultaneous analysis of the starting material, product, and any potential impurities on a single plate, providing an immediate visual snapshot of the reaction's progress.
Principle of Separation
In normal-phase TLC, a stationary phase like silica gel (polar) is used with a less polar mobile phase. Compounds are separated based on their relative affinities for the two phases.
-
Less Polar Compounds: Have a weaker affinity for the silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf).
-
More Polar Compounds: Have a stronger affinity for the silica gel (via hydrogen bonding, dipole-dipole interactions) and travel shorter distances, resulting in a lower Rf.
For the reaction of this compound, we expect the β-amino alcohol product to be more polar than the starting epoxide. Therefore, the product spot should have a lower Rf value than the starting material spot.
Method Development and Rationale
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄) are the workhorse for this type of analysis and are strongly recommended.[4]
Mobile Phase (Eluent) Selection: The key to a successful TLC analysis is choosing a solvent system that provides good separation between the reactant and product spots (ideally, a ΔRf of >0.2).[5]
-
Causality: The piperidine moiety makes the starting material and product basic and polar. Highly non-polar eluents like pure hexane will result in all compounds remaining at the baseline (Rf ≈ 0). Conversely, highly polar eluents like pure methanol may cause all components to travel with the solvent front (Rf ≈ 1). A mixture of solvents is required.
-
Recommended Starting Points: A good initial solvent system is a mixture of a non-polar and a polar solvent, such as 50:50 Ethyl Acetate/Hexane.[4]
-
Optimization: If separation is poor, the polarity of the mobile phase should be adjusted.
-
To increase Rf values (move spots up): Increase the proportion of the more polar solvent (e.g., move from 20% to 40% Ethyl Acetate in Hexane). For very polar compounds, a system like 5-10% Methanol in Dichloromethane (DCM) is effective.[3]
-
To decrease Rf values (move spots down): Decrease the proportion of the polar solvent.
-
-
Addressing Streaking: Basic compounds like piperidine derivatives can interact strongly with the acidic silanol groups on the silica plate, causing spots to "streak" or "tail." To mitigate this, a small amount of a basic modifier is added to the eluent. A common and effective choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH).[6][7]
| Compound Type | Recommended Eluent System | Rationale |
| Moderately Polar | 20-80% Ethyl Acetate in Hexanes | Good starting point for many organic molecules. |
| Polar / Basic | 5-15% Methanol in Dichloromethane | Increased polarity to elute polar compounds. |
| Very Polar / Basic | 5-10% Methanol in DCM + 1% Triethylamine | Base modifier prevents streaking and improves spot shape.[6] |
Visualization Techniques
Since piperidine derivatives often lack a strong UV chromophore, multiple visualization methods are necessary.
-
UV Light (254 nm): If F₂₅₄ plates are used, compounds that absorb UV light will appear as dark spots. This is useful if the nucleophile or reaction solvent introduces a UV-active component.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain. It reacts with compounds that can be oxidized, such as the epoxide ring and the alcohol group in the product. It will yield yellow/brown spots on a purple background.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, turning them a characteristic purple color. It will not visualize the tertiary piperidine starting material or the product but is invaluable for detecting primary/secondary amine nucleophiles if they are used in excess.
Detailed Protocol for TLC Monitoring
-
Preparation: Pour the chosen eluent into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[5]
-
Spotting: Using a capillary tube, carefully spot a small amount of the starting material (dissolved in a volatile solvent) on the baseline of the TLC plate. In a separate lane, spot the reaction mixture. It is highly recommended to "co-spot" a third lane with both the starting material and the reaction mixture to confirm spot identities.
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate via capillary action.[5]
-
Completion: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. View it under a UV lamp and circle any visible spots. Then, dip the plate into the desired chemical stain (e.g., KMnO₄), gently heat it with a heat gun until spots appear.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Monitor the disappearance of the starting material spot and the appearance of the new, lower-Rf product spot over time.
Part B: Confirmatory & Quantitative Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides unequivocal confirmation of product identity and allows for accurate quantification of reaction components.[8] It is the gold standard for detailed reaction analysis in pharmaceutical development.[9]
Principle of Separation and Detection
-
Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates the components of the reaction mixture based on their interactions with the column's stationary phase.[8] For these polar molecules, reversed-phase chromatography is ideal. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier (shorter retention time), while less polar compounds are retained longer.
-
Mass Spectrometry (MS): As components elute from the LC column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer. The MS separates and detects these ions based on their mass-to-charge ratio (m/z), providing molecular weight information.[8]
Method Development and Rationale
LC Conditions:
-
Column: A reversed-phase C18 column is the standard choice for small molecule analysis and is highly suitable for this application.[9][10]
-
Mobile Phase: A gradient elution using water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is typical.
-
Mobile Phase Additive: The addition of an acid, typically 0.1% formic acid, to both mobile phases is critical. Causality: The acid serves two purposes: 1) It protonates the basic nitrogen of the piperidine ring, ensuring the analyte carries a positive charge ([M+H]⁺), which is required for detection by positive ion ESI. 2) It improves the chromatographic peak shape by minimizing interactions with residual silanols on the column.[9]
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is the ideal choice for analyzing amines, as they are readily protonated to form [M+H]⁺ ions.[9]
-
Scan Mode:
-
Full Scan: During method development, a full scan mode is used to acquire mass spectra across a wide m/z range (e.g., 50-500 Da) to identify the m/z of the starting material, product, and any byproducts.
-
Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode can be used. The mass spectrometer is set to monitor only the specific m/z values of the target analytes ([M+H]⁺ of reactant and product). This dramatically increases sensitivity and reduces chemical noise.
-
Expected Mass-to-Charge (m/z) Ratios:
-
This compound: C₉H₁₇NO, Molecular Weight = 155.24 g/mol . Expected [M+H]⁺ = 156.2 .
-
Product (e.g., reaction with water): C₉H₁₉NO₂, Molecular Weight = 173.25 g/mol . Expected [M+H]⁺ = 174.2 .
| Parameter | Typical Condition | Rationale |
| LC System | HPLC or UHPLC | Standard for high-resolution separation.[9] |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, <3 µm) | Excellent retention and separation for small molecules.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Polar mobile phase for reversed-phase.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic mobile phase for eluting analytes.[9] |
| Gradient | e.g., 5% to 95% B over 5 minutes | Efficiently elutes compounds with varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times.[10] |
| MS System | Single Quadrupole or Triple Quadrupole | Standard for routine analysis and quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Best for basic compounds like amines.[9] |
| Scan Type | Full Scan (development), SIM (quantification) | Provides identification and sensitive quantification. |
Detailed Protocol for LC-MS Monitoring
-
Sample Preparation:
-
Quenching: At a specific time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench the reaction by diluting it into a large volume (e.g., 1 mL) of a 50:50 acetonitrile/water mixture.[9] This stops the reaction and prepares the sample for analysis.
-
Dilution: The quenched sample may need further dilution to ensure the concentration is within the linear dynamic range of the mass spectrometer.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject 1-5 µL of the prepared sample.
-
Run the LC gradient and acquire MS data.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the starting material ([M+H]⁺ = 156.2) and the expected product.
-
Confirm the identity of the peaks by matching their retention times and mass spectra to those of authentic standards, if available.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over the course of the reaction. The percentage conversion can be estimated using the relative peak areas: %Conversion ≈ [Area_Product / (Area_Product + Area_SM)] * 100.
-
Summary: Comparison of TLC and LC-MS
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Polarity-based separation on a static plate | Polarity-based separation in a column with m/z detection |
| Speed | Very Fast (~15-20 minutes per analysis) | Moderate (~5-10 minutes per sample run) |
| Cost | Very Low | High (instrumentation and maintenance) |
| Information | Qualitative (Rf values), visual progress | Quantitative (peak area), Confirmatory (m/z, retention time) |
| Sensitivity | Low (microgram range) | Very High (nanogram to picogram range)[8] |
| Best Use Case | Rapid, real-time checks for reaction completion at the bench | Detailed kinetic studies, impurity profiling, final product analysis |
Conclusion
The effective monitoring of reactions involving this compound is readily achievable through the complementary use of TLC and LC-MS. TLC serves as an invaluable tool for rapid, cost-effective, and qualitative assessments of reaction progress directly at the chemist's workstation. For more rigorous, sensitive, and definitive analysis, LC-MS provides unambiguous structural confirmation via mass-to-charge ratio and enables accurate quantification of all reaction components. By employing the principles and protocols outlined in this note, researchers can achieve robust control over their synthetic processes, leading to improved yields, higher purity, and more efficient development timelines.
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Scale-up Synthesis of 1-(Oxiran-2-ylmethyl)piperidine for Preclinical Studies: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 1-(Oxiran-2-ylmethyl)piperidine, a valuable building block in the development of novel therapeutics. The protocol details a robust and reproducible method starting from readily available precursors, piperidine and epichlorohydrin. Key process parameters, safety considerations, in-process controls, and analytical characterization are thoroughly discussed to ensure the production of high-purity material suitable for preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and the generation of active pharmaceutical ingredients (APIs) for early-stage studies.
Introduction: The Significance of the Piperidine Scaffold in Preclinical Research
The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence is attributed to favorable physicochemical properties and its ability to serve as a versatile framework for engaging a wide array of biological targets.[1][2] Specifically, piperidine derivatives have shown promise in diverse therapeutic areas, including neurodegenerative diseases, pain management, and oncology.[1][3] The title compound, this compound, incorporates a reactive epoxide ring, making it a key intermediate for the synthesis of more complex molecules through ring-opening reactions with various nucleophiles. The development of a scalable and well-characterized synthesis is therefore a critical step in advancing preclinical candidates that incorporate this valuable structural motif.[4]
Synthetic Strategy: A Robust and Scalable Approach
The most direct and industrially viable route to this compound is the nucleophilic substitution reaction between piperidine and epichlorohydrin.[5] This reaction proceeds via a two-step sequence: initial ring-opening of the epoxide by piperidine to form a chlorohydrin intermediate, followed by an intramolecular Williamson ether synthesis to form the desired epoxide.[6][7]
Reaction Scheme:
Piperidine + Epichlorohydrin → 1-Chloro-3-(piperidin-1-yl)propan-2-ol → this compound
This approach is favored for its use of inexpensive and readily available starting materials and its generally high yields. Careful control of reaction conditions is crucial to minimize the formation of byproducts.
Safety First: Handling of Highly Reactive Reagents
Epichlorohydrin is a highly reactive, toxic, and carcinogenic compound. [8][9][10] All manipulations involving epichlorohydrin must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant apron, safety goggles, and appropriate gloves (polyvinyl alcohol or butyl gloves are recommended; do not use nitrile or neoprene).[8][9] It is crucial to have an emergency plan in place and to be familiar with the location and use of safety equipment. Store epichlorohydrin under an inert atmosphere and away from incompatible materials such as acids, bases, and oxidizing agents.[9][10]
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Cooling bath (ice-water or other suitable medium)
-
Rotary evaporator
-
Standard laboratory glassware
-
Piperidine (reagent grade)
-
Sodium hydroxide (reagent grade)
-
Dichloromethane (DCM, ACS grade)
-
Anhydrous sodium sulfate
-
Deionized water
Step-by-Step Procedure:
Step 1: Reaction Setup and Initial Addition
-
In a well-ventilated fume hood, charge a three-necked round-bottom flask with piperidine (1.0 equivalent) and deionized water.
-
Begin vigorous stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add epichlorohydrin (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
Step 2: Reaction Monitoring
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.
-
Gradually warm the reaction mixture to room temperature and continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
Step 3: In-situ Epoxide Formation
-
Once the initial reaction is complete, cool the mixture back to 0-5 °C.
-
Prepare a solution of sodium hydroxide (1.5 equivalents) in deionized water.
-
Slowly add the sodium hydroxide solution to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
Step 4: Work-up and Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow oil.
Data Presentation and Characterization
| Parameter | Value |
| Starting Materials | |
| Piperidine | 1.0 eq |
| Epichlorohydrin | 1.1 eq |
| Sodium Hydroxide | 1.5 eq |
| Reaction Conditions | |
| Initial Temperature | 0-5 °C |
| Reaction Time (Step 2) | 5-7 hours |
| Reaction Time (Step 3) | 2-3 hours |
| Yield and Purity | |
| Expected Yield | 75-85% |
| Purity (by GC) | >98% |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): Consistent with the structure of this compound.
-
¹³C NMR (100 MHz, CDCl₃): Consistent with the structure of this compound.
-
GC-MS: Molecular ion peak corresponding to the product's molecular weight.
-
FT-IR (neat): Characteristic peaks for C-O-C stretching of the epoxide ring.
Scale-up Considerations and Process Optimization
Scaling up this synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Heat Management: The reaction is exothermic, particularly during the initial addition of epichlorohydrin and the subsequent addition of sodium hydroxide. A robust cooling system and controlled addition rates are critical to prevent temperature excursions.
-
Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized "hot spots." For larger scale reactions, a mechanical stirrer with appropriate impeller design is necessary.
-
Reagent Purity: The quality of starting materials can significantly impact the reaction outcome. Use of high-purity piperidine and epichlorohydrin is recommended to minimize side reactions.
-
Process Analytical Technology (PAT): Implementing in-line monitoring techniques, such as FT-IR or Raman spectroscopy, can provide real-time data on reaction progress, leading to better process control and optimization.
-
Good Manufacturing Practices (GMP): For the synthesis of materials intended for preclinical and clinical studies, adherence to GMP guidelines is essential.[13] This includes thorough documentation, process validation, and quality control.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Scale-up Decision Matrix
Caption: Decision-making process for scaling up the synthesis.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound, a key intermediate for preclinical drug discovery. By following the outlined procedures and paying close attention to the safety and scale-up considerations, researchers can confidently produce high-quality material for their studies. The successful synthesis of this building block will facilitate the development of novel piperidine-based therapeutics.
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Epichlorohydrin - UNC Charlotte. (n.d.). Retrieved from [Link]
-
Epichlorohydrin - Vanderbilt University. (n.d.). Retrieved from [Link]
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What is Epichlorohydrin (ECH)? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025-01-10). Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Reaction of Aromatic Amines with Epihalohydrins - UNI ScholarWorks. (n.d.). Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxide | Synthesis, Reactions, Ring-Opening | Britannica [britannica.com]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. qatransport.com [qatransport.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Bio-Techne Introduces GMP Small Molecules for Stem Cell Therapy Development [prnewswire.com]
Application Notes and Protocols for the Development of Novel Antibacterial Agents Based on the 1-(Oxiran-2-ylmethyl)piperidine Scaffold
Introduction: The Strategic Value of the Piperidine-Epoxide Scaffold in Antibacterial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of approved pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal backbone for the design of new therapeutic agents.[1][2] When coupled with a reactive epoxide (oxirane) ring, as in 1-(Oxiran-2-ylmethyl)piperidine, this scaffold becomes a versatile precursor for generating libraries of diverse chemical entities with significant potential for antibacterial activity.
The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, allowing for the facile introduction of a wide array of functional groups. This "ring-opening" reaction is a cornerstone of combinatorial chemistry and provides a straightforward path to creating novel amino alcohol derivatives.[3] These derivatives, featuring a hydroxyl group beta to a newly formed bond, are well-positioned to interact with biological targets through hydrogen bonding and other polar interactions. This application note provides a comprehensive guide for researchers on leveraging this compound in the synthesis and evaluation of new antibacterial agents. We will delve into detailed synthetic protocols, methodologies for antibacterial screening, and an exploration of the likely mechanisms of action, all grounded in established scientific principles.
Part 1: Synthesis of Novel Antibacterial Candidates
The primary strategy for derivatizing this compound is through the nucleophilic opening of the epoxide ring. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the oxirane. The choice of nucleophile is a critical determinant of the resulting compound's physicochemical properties and, consequently, its biological activity. A wide range of nucleophiles can be employed, including thiols, amines, and azoles, each introducing unique structural motifs.
Protocol 1: Synthesis of 1-((4,5-disubstituted-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ols
This protocol details the synthesis of a specific class of derivatives where the epoxide is opened by a substituted 1,2,4-triazole-3-thiol. The triazole moiety is a known pharmacophore in many antimicrobial agents, and its inclusion can enhance the biological activity of the resulting molecule.[4]
Rationale: The reaction between the thiol group of the triazole and the epoxide of this compound proceeds via a thiol-epoxy "click" reaction. This reaction is highly efficient and regioselective, yielding the desired vicinal amino alcohol thioether. The basic nitrogen of the piperidine ring can act as an internal catalyst, facilitating the ring-opening process.
Materials:
-
This compound
-
Substituted 4,5-disubstituted-4H-1,2,4-triazole-3-thiol (various derivatives can be synthesized or procured)
-
Methanol (MeOH)
-
Triethylamine (Et3N) (optional, as a base)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol (1.0 mmol) in methanol (10 mL).
-
Addition of Reactants: To this solution, add this compound (1.1 mmol, 1.1 equivalents). If the triazole-thiol is not sufficiently acidic, a catalytic amount of a non-nucleophilic base like triethylamine can be added.
-
Reaction Conditions: Stir the reaction mixture at 50°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel. The elution can be performed with a gradient of ethyl acetate in hexane to isolate the pure 1-((4,5-disubstituted-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol derivative.
-
Characterization: The structure of the purified compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Diagram of the Synthetic Workflow:
Caption: Workflow for MIC determination.
Part 3: Understanding the Mechanism of Action
Elucidating the mechanism of action is paramount in drug development. For piperidine-based compounds, two prominent antibacterial mechanisms are the inhibition of efflux pumps and the disruption of the bacterial cell membrane.
Potential Mechanism 1: Efflux Pump Inhibition
Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Piperidine-containing compounds have been shown to inhibit these pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy. [5] Causality: The amphiphilic nature of the synthesized amino alcohols, with the lipophilic piperidine and the polar amino alcohol moiety, may allow them to interact with the transmembrane domains of efflux pump proteins. This interaction could allosterically inhibit the pump's conformational changes required for substrate transport, effectively blocking the efflux of antibiotics. [6]
Potential Mechanism 2: Cell Membrane Disruption
The cationic nature of the piperidine nitrogen at physiological pH can lead to electrostatic interactions with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.
Causality: This initial electrostatic attraction can be followed by the insertion of the lipophilic parts of the molecule into the lipid bilayer, leading to membrane destabilization, increased permeability, and ultimately, cell lysis. [7][8]This mechanism is particularly relevant for Gram-positive bacteria.
Diagram of Potential Mechanisms of Action:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Oxiran-2-ylmethyl)piperidine
Welcome to the technical support guide for the synthesis of 1-(Oxiran-2-ylmethyl)piperidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure product purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
The synthesis of this compound is typically achieved through the N-alkylation of piperidine with epichlorohydrin. While seemingly straightforward, this reaction is prone to several side reactions and requires careful control of parameters to achieve high yields of the desired product.
Core Reaction Pathway
The reaction proceeds via a two-step mechanism. First, the secondary amine (piperidine) acts as a nucleophile, attacking the terminal carbon of the epoxide ring in epichlorohydrin. This ring-opening step is followed by an intramolecular SN2 reaction, where the resulting alkoxide ion displaces the chloride, forming the final product.
Caption: Common side reactions that compete with the desired product formation.
Q2: I'm seeing multiple spots on my TLC plate or extra peaks in my GC/NMR. What are these impurities?
Identifying impurities is the first step to eliminating them. The most common culprits are unreacted starting materials and the side products discussed above.
A2: Common Impurities and Identification
-
Piperidine: Highly polar, will likely have a low Rf on normal phase TLC. Volatile.
-
Epichlorohydrin: Less polar than piperidine. Volatile and a known irritant.
-
1-chloro-3-(piperidin-1-yl)propan-2-ol (Intermediate): This is a polar amino alcohol. Its presence is confirmed by the absence of the epoxide signals and the presence of a chloromethyl group in the NMR spectrum. This is the primary impurity if the final ring-closing step with a base is omitted or incomplete.
-
1,3-bis(piperidin-1-yl)propan-2-ol (Di-addition Product): This high molecular weight, highly polar byproduct results from the product reacting with another molecule of piperidine. It will have a very low Rf value. Its formation is suppressed by using an excess of piperidine relative to epichlorohydrin.
-
Dioxane Derivatives: These can form under harsh conditions, particularly at high temperatures. [1]They are often less polar than the di-addition product.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Q3: How do I effectively purify the final product?
Proper purification is essential to isolate this compound from excess reactants, salts, and byproducts.
A3: Recommended Purification Protocol
Vacuum distillation is the most effective method for purifying this compound on a laboratory scale.
Table 1: Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Piperidine | 85.15 | 106 |
| Epichlorohydrin | 92.52 | 116 |
| This compound | 155.24 | ~80-85 @ 10-15 mmHg |
| Byproducts (Di-addition, etc.) | >200 | Significantly higher |
Step-by-Step Purification Procedure:
-
Work-up: After the reaction is complete and has been treated with a base (e.g., 20% aq. NaOH), transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times. The organic layer will contain your product and any non-polar impurities.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. It is crucial to use a vacuum trap cooled with dry ice/acetone or liquid nitrogen to protect the pump.
-
Collect a forerun fraction, which may contain residual piperidine or other low-boiling impurities.
-
Carefully collect the main fraction at the expected boiling point and pressure (e.g., ~80-85°C at 10-15 mmHg). The high-boiling byproducts will remain in the distillation flask.
-
-
Characterization: Confirm the purity of the collected fraction using GC-MS and/or NMR spectroscopy.
Frequently Asked Questions (FAQs)
-
What is the optimal piperidine to epichlorohydrin molar ratio? A ratio of 2:1 to 3:1 (piperidine:epichlorohydrin) is recommended. This minimizes di-alkylation and provides a basic environment. [2]
-
Is an external base absolutely necessary? While excess piperidine can act as a base, adding a stronger base like NaOH or KOH during work-up is highly recommended to ensure the complete and rapid conversion of the chlorohydrin intermediate to the final epoxide product, maximizing yield. [3]
-
How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are effective. Monitor the consumption of epichlorohydrin (the limiting reagent). A typical TLC system might be silica gel with a mobile phase of ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing of the basic compounds.
References
-
Mortenson, K., & Pennington, F. C. (1964). Synthesis of N-Substituted Diamino-Propanols and their Physiological Effects. Proceedings of the Iowa Academy of Science, 71(1), Article 27. [Link]
-
Organic Chemistry with Victor. (2023). Epichlorohydrin Opening Mechanism. YouTube. [Link]
-
RSC Publishing. (n.d.). Green Chemistry. RSC Publishing. [Link]
-
Heywood, D. L., & Phillips, B. (1958). The Reaction of Epichlorohydrin with Secondary Amines. Journal of the American Chemical Society, 80(6), 1257–1259. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Indian Journal of Chemistry. (2014). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Indian Journal of Chemistry, 53B, 382-387. [Link]
-
Eurochem Engineering. (n.d.). Dehydrochlorination of chlorohydrins to epichlorohydrin. Eurochem Engineering. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(11), 3485. [Link]
- Google Patents. (2011). A kind of purification method of high-purity piperidine.
Sources
Side reactions in the synthesis of 1-(Oxiran-2-ylmethyl)piperidine and their prevention
Welcome to the technical support center for the synthesis of 1-(Oxiran-2-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this synthesis. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is the N-alkylation of piperidine with epichlorohydrin. This reaction involves the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon of epichlorohydrin, followed by an intramolecular cyclization to form the desired epoxide.
Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What could it be?
A common issue in the N-alkylation of piperidine is over-alkylation, leading to the formation of a quaternary ammonium salt.[1][2] This occurs when the desired product, this compound, which is a tertiary amine, reacts further with another molecule of epichlorohydrin.
Q3: My product yield is low, and I have isolated a complex mixture of byproducts. What are the likely side reactions?
Besides over-alkylation, the reaction of piperidine with epichlorohydrin can lead to several other side products, including the formation of substituted dioxanes and di-amino alcohols.[3][4] The formation of these byproducts is often influenced by reaction conditions such as temperature, stoichiometry, and the choice of solvent.
Troubleshooting Guides for Side Reactions
This section provides in-depth troubleshooting for specific side reactions, including their mechanisms and proven prevention strategies.
Issue 1: Over-alkylation and Formation of Quaternary Ammonium Salts
The Problem: The formation of a quaternary ammonium salt is a frequent side reaction that reduces the yield of the desired tertiary amine and complicates purification.[1][2]
The Mechanism: The lone pair of electrons on the nitrogen atom of the newly formed this compound can attack another molecule of epichlorohydrin, leading to the formation of a stable quaternary ammonium salt.
Prevention Strategies:
-
Stoichiometric Control: A common and effective method to minimize over-alkylation is to use a slight excess of piperidine relative to epichlorohydrin (e.g., 1.1 to 1.5 equivalents of piperidine).[1][5] This ensures that epichlorohydrin is the limiting reagent, reducing the likelihood of the product reacting further.
-
Slow Addition of Electrophile: Maintaining a low concentration of epichlorohydrin throughout the reaction favors the initial mono-alkylation. This can be achieved by the slow, dropwise addition of epichlorohydrin to the piperidine solution, ideally using a syringe pump.[1][5]
-
Use of a Non-Nucleophilic Base: The reaction of piperidine with epichlorohydrin generates hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic. To neutralize the acid and drive the reaction to completion, a base is often added. However, strongly basic conditions can also promote over-alkylation. Using a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is recommended.[5]
dot
Sources
Purification of 1-(Oxiran-2-ylmethyl)piperidine by distillation or chromatography
Welcome to the technical support center for the purification of 1-(Oxiran-2-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile building block. The following question-and-answer format directly addresses specific issues, explaining the causality behind experimental choices to ensure both success and scientific integrity in your work.
Choosing Your Purification Strategy: Distillation vs. Chromatography
Question: I have synthesized crude this compound. How do I decide whether to purify it by distillation or chromatography?
Answer: The choice between distillation and chromatography hinges on the nature of the impurities, the required purity level, and the scale of your reaction.
-
Distillation is generally preferred for large-scale purifications where the impurities have significantly different boiling points from the product. It is a cost-effective and efficient method for removing non-volatile residues, residual solvents, and byproducts with a sufficient boiling point differential.
-
Chromatography is the method of choice when dealing with impurities that have boiling points close to that of the product or when very high purity is required. It is also ideal for smaller-scale reactions where material loss during distillation might be a concern.
To make an informed decision, it is recommended to first analyze a small sample of your crude material by Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC). This will provide crucial information about the number and nature of impurities present.
Caption: Decision workflow for purification method selection.
Section 1: Purification by Distillation
Distillation is a powerful technique for purifying this compound, particularly on a larger scale. However, the thermally sensitive nature of the epoxide ring requires careful consideration of the distillation conditions.
Frequently Asked Questions & Troubleshooting for Distillation
Question: What are the key physical properties I need to know for the distillation of this compound?
Answer: Understanding the boiling point at different pressures is critical for a successful distillation.
| Property | Value | Source |
| Boiling Point | 98-101 °C at 25 Torr | [1] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Density | 0.9683 g/cm³ | [1] |
Question: My product seems to be decomposing during distillation, indicated by darkening of the distillation pot and low yield. What is happening and how can I prevent it?
Answer: Epoxides can be susceptible to thermal decomposition, especially at elevated temperatures.[3][4][5] The presence of acidic or basic impurities can also catalyze ring-opening reactions.
Troubleshooting Steps:
-
Utilize Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, thereby minimizing the risk of thermal degradation. Aim for a pressure that allows the product to distill at a pot temperature below 100 °C.
-
Ensure a Clean and Dry Apparatus: Any residual acid or base on the glassware can catalyze decomposition or polymerization of the epoxide. Thoroughly clean and dry all components of the distillation setup.
-
Pre-treat the Crude Material: If acidic impurities are suspected, consider a pre-wash of the crude product with a dilute, cold aqueous sodium bicarbonate solution, followed by drying with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Use a Vigorous Stirring Mechanism: A magnetic stir bar or overhead stirrer will ensure even heating and prevent localized overheating in the distillation flask.
Question: I'm having trouble separating my product from an impurity with a very close boiling point. What are my options?
Answer: When dealing with close-boiling impurities, a simple distillation may not be sufficient.
Solutions:
-
Fractional Distillation: Employing a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser increases the number of theoretical plates, enhancing the separation efficiency.
-
Azeotropic or Extractive Distillation: While more complex, these techniques can be used to alter the relative volatilities of the components. However, for most lab-scale purifications of this compound, fractional distillation or switching to chromatography is a more practical approach.[6]
Caption: Troubleshooting workflow for distillation issues.
Section 2: Purification by Chromatography
Chromatography offers high-resolution purification and is particularly useful for removing impurities that are structurally similar to this compound.
Frequently Asked Questions & Troubleshooting for Chromatography
Question: What type of chromatography and solvent system should I start with for purifying this compound?
Answer: this compound is a polar compound due to the presence of the nitrogen atom and the epoxide oxygen. Therefore, normal-phase chromatography on silica gel is a good starting point.
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (230-400 mesh for flash chromatography).
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point for TLC analysis is a 70:30 mixture of hexanes:ethyl acetate. The polarity can then be adjusted to achieve an Rf value of 0.2-0.4 for the product.
Question: My compound is streaking or tailing on the TLC plate and the column. What causes this and how can I fix it?
Answer: Peak tailing or streaking is a common issue when purifying amines on silica gel.[7] This is often due to strong interactions between the basic nitrogen of the piperidine ring and the acidic silanol groups on the surface of the silica gel.
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase can significantly improve peak shape.[8] A common practice is to add 0.5-2% TEA to the eluent.
-
Deactivate the Silica Gel: You can deactivate the silica gel by preparing a slurry with the eluent containing the basic modifier before packing the column.[8]
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.[9] Reversed-phase chromatography (C18 silica) with a suitable aqueous/organic mobile phase is another option.
Question: It seems my compound is decomposing on the silica gel column. How can I confirm this and what can I do about it?
Answer: The acidic nature of silica gel can catalyze the ring-opening of the epoxide, especially if the crude material contains nucleophilic impurities (e.g., water, alcohols).
Confirmation and Solutions:
-
2D TLC Analysis: Spot your crude material on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If new spots appear that were not present in the initial run, it's an indication of on-plate decomposition.
-
Use Deactivated Silica: As mentioned for tailing, deactivating the silica with a base will also help to minimize acid-catalyzed decomposition.[8][9]
-
Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute the product faster, and do not leave the column to run overnight.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil.[9]
Caption: Troubleshooting workflow for chromatography issues.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than two-thirds capacity) equipped with a magnetic stir bar.
-
Crude Material Preparation: If necessary, pre-treat the crude material to remove acidic or basic impurities as described in the troubleshooting section. Ensure the material is dry.
-
Distillation:
-
Add the crude this compound to the distillation flask.
-
Begin stirring and slowly apply a vacuum.
-
Gently heat the distillation flask using a heating mantle with a sand or oil bath to ensure even heat distribution.
-
Monitor the head temperature and the pressure. Collect the fraction that distills at the expected boiling point for the measured pressure (e.g., 98-101 °C at 25 Torr).[1]
-
Discard any initial forerun that distills at a lower temperature.
-
Stop the distillation before the pot goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Characterization: Analyze the purified fractions by GC-MS and/or NMR to confirm purity.
Protocol 2: Flash Chromatography of this compound
-
Solvent System Selection: Using TLC, determine a suitable solvent system that provides an Rf of 0.2-0.4 for the product. A good starting point is a mixture of hexanes and ethyl acetate, with the addition of 1% triethylamine to prevent tailing.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Safety Precautions
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[10][11] It may also cause respiratory irritation.[10][11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Sources
- 1. Piperidine, 1-(oxiranylmethyl)- | 4945-53-3 [chemicalbook.com]
- 2. This compound [chemicalbook.com]
- 3. osti.gov [osti.gov]
- 4. Mechanisms for initiating thermal degradation of certain anhydride‐cured epoxides | Semantic Scholar [semanticscholar.org]
- 5. matec-conferences.org [matec-conferences.org]
- 6. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. angenechemical.com [angenechemical.com]
Controlling the regioselectivity of epoxide ring-opening of 1-(Oxiran-2-ylmethyl)piperidine
Technical Support Center: Regioselective Ring-Opening of 1-(Oxiran-2-ylmethyl)piperidine
Welcome to the technical support center for the regioselective ring-opening of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve predictable and high-yielding transformations by precisely controlling the site of nucleophilic attack.
Core Concepts: The Duality of the Epoxide Ring
The epoxide ring of this compound presents two electrophilic carbon atoms susceptible to nucleophilic attack: the substituted C2 carbon (adjacent to the piperidine moiety) and the unsubstituted C3 carbon. The key to a successful and selective synthesis lies in understanding and manipulating the reaction conditions to favor one site of attack over the other. This regioselectivity is dictated primarily by the reaction mechanism, which can be steered by the choice of catalyst and nucleophile.
-
Under Basic or Nucleophilic Conditions (SN2 Pathway) : Strong nucleophiles, typically in the absence of an acid catalyst, will attack the less sterically hindered carbon atom.[1][2][3][4] This is a classic SN2 mechanism, where steric accessibility is the dominant factor, leading to the formation of a C3-alkoxy-substituted product.[3][5]
-
Under Acidic Conditions (SN1-like Pathway) : In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a much better leaving group.[6][7][8] This activation induces a partial positive charge on the adjacent carbons. The tertiary-like C2 carbon can better stabilize this developing positive charge. Consequently, even weak nucleophiles will preferentially attack the more substituted C2 position.[4][5][9] The mechanism is considered a hybrid between SN1 and SN2, as it involves a backside attack on a carbon atom with significant carbocationic character.[5][9]
Caption: Controlling regioselectivity in epoxide ring-opening.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: I'm getting a mixture of regioisomers. How can I exclusively favor attack at the C3 (unsubstituted) position?
Answer: To achieve high selectivity for the C3 position, you must ensure the reaction proceeds via a pure SN2 pathway. This involves using a strong, anionic nucleophile under basic or neutral conditions, where steric hindrance is the controlling factor.
Troubleshooting Checklist:
-
Nucleophile Choice: Are you using a sufficiently strong and anionic nucleophile? Reagents like sodium methoxide (NaOMe), sodium thiophenoxide (NaSPh), organolithium reagents (RLi), or Grignard reagents (RMgBr) are excellent choices.[3] Neutral nucleophiles like water or methanol will not be effective without an acid catalyst and will lead to poor reactivity or selectivity.[3]
-
Reaction pH: Have you eliminated all sources of acid? Trace amounts of acid can catalyze the competing C2-attack pathway. Ensure your glassware is clean and your solvents are anhydrous and free of acidic impurities. The piperidine nitrogen is basic and will not self-protonate to a significant degree to catalyze the reaction.
-
Solvent Selection: Aprotic solvents such as THF, diethyl ether, or DMF are generally preferred as they do not participate in the reaction and solvate the anionic nucleophile effectively.
Protocol 1: Selective C3-Alkoxylation with Sodium Methoxide
-
To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (5 mL) under a nitrogen atmosphere at 0 °C, add this compound (1.0 equivalent) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-(3-methoxy-2-hydroxypropyl)piperidine.
-
Purify by column chromatography as needed.
FAQ 2: My goal is the C2-substituted product. How do I promote nucleophilic attack at the more substituted C2 carbon?
Answer: To direct the nucleophile to the C2 position, you must employ acidic conditions. An acid catalyst activates the epoxide, and the subsequent nucleophilic attack occurs at the carbon atom that can best stabilize the developing positive charge in the transition state.[7][9]
Troubleshooting Checklist:
-
Catalyst Choice: Are you using an appropriate acid catalyst? Both Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., YCl₃, BF₃·OEt₂, Sc(OTf)₃) are effective.[10] Lewis acids are often milder and can offer better control, reducing the likelihood of side reactions.[10]
-
Nucleophile & Solvent: This pathway works best with weak, neutral nucleophiles that are often the solvent itself (e.g., water for diols, methanol for methoxy-alcohols). The use of a strong, basic nucleophile in the presence of acid would result in a simple acid-base neutralization and inhibit the desired catalytic cycle.
-
Polymerization Issues: Are you observing the formation of high molecular weight byproducts? This can occur if the acid concentration is too high or the temperature is not controlled.[11] Use only a catalytic amount of acid (0.05-0.1 equivalents) and maintain a low reaction temperature (e.g., 0 °C to room temperature).
Protocol 2: Selective C2-Hydroxylation using Acid-Catalyzed Hydrolysis
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of acetone and water (10:1 v/v, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuric acid (H₂SO₄, 0.1 equivalents) dropwise while stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude 1-(2,3-dihydroxypropyl)piperidine.
-
Purify by column chromatography if necessary.
Caption: Workflow for selective C2 epoxide ring-opening.
FAQ 3: My reaction under basic conditions is extremely slow or stalls completely. What's going wrong?
Answer: Sluggishness in base-catalyzed epoxide openings is almost always related to the potency of the nucleophile or unfavorable reaction conditions.
Troubleshooting Checklist:
-
Nucleophile Potency: Hydroxide (OH⁻) and alkoxides (RO⁻) are effective, but their nucleophilicity can be hampered by poor solubility or ion-pairing. Consider using a phase-transfer catalyst if your nucleophile solubility is low. For C-C bond formation, ensure your Grignard or organolithium reagents are freshly prepared and properly titrated.
-
Temperature: While many SN2 reactions proceed well at room temperature, the ring strain of the epoxide is the primary driving force.[2] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can significantly increase the rate. However, monitor carefully for potential side reactions.
-
Leaving Group: The leaving group in a base-catalyzed opening is an alkoxide, which is inherently poor.[5] The reaction relies on the release of ring strain to proceed. For particularly stubborn cases, you are better off switching to an acid-catalyzed strategy if the desired regiochemistry allows.
FAQ 4: Can the piperidine nitrogen atom interfere with the reaction?
Answer: Yes, the tertiary amine of the piperidine ring is a key chemical feature that can influence the reaction's outcome, particularly under acidic conditions.
Potential Complications:
-
Acid-Base Chemistry: Under acidic conditions, the piperidine nitrogen (pKa of the conjugate acid is ~11) will be protonated. This creates a positive charge on the molecule, which can electrostatically repel the incoming nucleophile, potentially slowing the reaction. However, in most cases, the activation of the epoxide by the acid catalyst is the more dominant effect.
-
Intramolecular Ring-Opening: While less common for this specific substrate, there is a possibility for the piperidine nitrogen to act as an intramolecular nucleophile, attacking the epoxide. This would lead to the formation of a bicyclic, bridged product. This is more likely to occur under neutral, thermal conditions. If you suspect this is happening, switching to strongly basic or clearly acidic conditions can favor the intermolecular pathway.
Summary of Conditions for Regiocontrol
| Feature | C2-Selective Opening (SN1-like) | C3-Selective Opening (SN2) |
| Conditions | Acidic | Basic or Nucleophilic |
| Mechanism | Attack at the more substituted, electronically stabilized carbon.[4][9] | Attack at the less sterically hindered carbon.[1][3][5] |
| Typical Nucleophiles | Weak, neutral (H₂O, ROH, RCOOH) | Strong, anionic (RO⁻, RS⁻, RLi, RMgX, N₃⁻) |
| Catalyst | Required: Brønsted or Lewis Acid (e.g., H₂SO₄, YCl₃)[10] | Not required; reaction is driven by nucleophile strength. |
| Optimal Solvent | Protic or coordinating aprotic (e.g., H₂O, MeOH, Acetone) | Aprotic (e.g., THF, Diethyl Ether, DMF) |
| Potential Issues | Polymerization, side reactions from strong acid.[11] | Slow reaction rates, requires potent nucleophiles. |
References
- The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
- Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts.
- Opening of Epoxides With Acid. (2015). Master Organic Chemistry.
- Reactions of Epoxides: Ring-Opening. (2023). OpenStax.
- Reactions of Epoxides: Ring-Opening.
- Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn.
- An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. (1980). Canadian Journal of Chemistry.
- Base-Catalyzed Epoxide Ring-Opening Mechanisms. (2025). Benchchem.
- Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
- Epoxides Ring-Opening Reactions. Chemistry Steps.
- Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. (2020).
- Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. (2020). Journal of the American Chemical Society.
- Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. (2021). Journal of the American Chemical Society.
- A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions. (2014).
- Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. (2005). Organic & Biomolecular Chemistry.
- Application Notes and Protocols for Stereospecific Epoxide Ring Opening with Amines. (2025). Benchchem.
- Ring opening of epoxides with C-nucleophiles. (2016). PubMed.
- YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2017). MDPI.
- Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. (2021).
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.
- Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. (2012). Arkivoc.
- Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013). Chemistry Stack Exchange.
- Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (2022).
- Ring opening, nucleophilic substitution. (2020). Chemistry Stack Exchange.
- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (2018). Chemical Science.
- Nucleophilic ring opening of 1,2-epoxides in aqueous medium. (2002). Semantic Scholar.
- Epoxides: Small Rings to Play with under Asymmetric Organoc
Sources
- 1. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
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- 11. jsynthchem.com [jsynthchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-(Oxiran-2-ylmethyl)piperidine Reactions
Introduction
1-(Oxiran-2-ylmethyl)piperidine is a valuable building block in pharmaceutical and materials science, prized for its bifunctional nature. It combines a reactive epoxide ring with a piperidine moiety, enabling the synthesis of complex molecules such as β-amino alcohols.[1] The ring-opening of the epoxide is the key transformation, typically achieved by reaction with various nucleophiles. However, achieving high conversion rates can be challenging, with reactions often stalling or yielding a complex mixture of byproducts.
This guide provides a structured, in-depth approach to troubleshooting and optimizing these critical reactions. Designed for researchers and drug development professionals, it moves beyond simple procedural lists to explain the underlying chemical principles governing reaction success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction has stalled with significant starting material remaining. What are the primary factors I should investigate first?
Low or incomplete conversion is the most common issue. It typically stems from a handful of critical parameters that may be suboptimal for your specific substrate and nucleophile. Before undertaking extensive re-optimization, a systematic check of the fundamentals is essential.
The workflow below outlines the initial diagnostic steps.
Caption: Initial troubleshooting workflow for low conversion.
In-depth Explanation:
-
Reagent Quality and Stoichiometry:
-
Nucleophile Purity: Amines, in particular, can oxidize over time. Thiols can form disulfides. Use freshly purified or newly purchased reagents.
-
Epoxide Stability: While relatively stable, the strained epoxide ring can slowly hydrolyze in the presence of moisture. Store under inert gas and ensure it is of high purity.
-
Molar Ratio: The reaction is often an equilibrium or can be slow. Using an excess of the nucleophile (e.g., 1.2 to 2.0 equivalents) can effectively drive the reaction toward completion according to Le Châtelier's principle.[2]
-
-
Reaction Temperature and Time:
-
Epoxide ring-opening reactions are often sensitive to temperature. While heat can increase the reaction rate, it can also promote side reactions like polymerization.[2] If your reaction is clean but incomplete at room temperature, consider a modest increase in temperature (e.g., to 40-60 °C) while monitoring for byproduct formation.
-
It is crucial to monitor reaction progress using an appropriate analytical technique (TLC, GC, or LC-MS) to determine the optimal reaction time. Some reactions may appear stalled but are simply very slow.
-
FAQ 2: I am seeing a mixture of products. How can I control the regioselectivity of the nucleophilic attack?
The beauty of epoxide chemistry lies in the ability to control which carbon the nucleophile attacks. For this compound, the two carbons of the oxirane ring are electronically and sterically distinct (one is primary, the other is secondary). The regioselectivity is dictated almost entirely by the reaction conditions.
-
Basic or Neutral Conditions (Recommended for most Amines/Thiols): Under these conditions, the reaction proceeds via a classic SN2 mechanism .[3][4] The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack will overwhelmingly occur at the less substituted, more accessible primary carbon.[2][3] This is often referred to as following Krasusky's rule .[5][6] The inherent basicity of the piperidine nitrogen in the substrate itself helps promote this pathway.[5][6]
-
To favor this pathway: Use strong, unprotonated nucleophiles (e.g., primary/secondary amines, thiolates, alkoxides). Avoid adding any acid to the reaction.
-
-
Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[3] The transition state develops significant carbocation-like character on the adjacent carbons. The positive charge is better stabilized on the more substituted (secondary) carbon. Consequently, the nucleophile will preferentially attack the more substituted carbon .[7] This pathway has characteristics of both SN1 and SN2 mechanisms.[7]
-
To favor this pathway: Use a protic or Lewis acid catalyst with a weaker nucleophile. Be aware that this can lead to a mixture of regioisomers if the electronic and steric biases are not strongly differentiated.
-
Caption: Regioselectivity of nucleophilic attack under different conditions.
FAQ 3: Is an external catalyst necessary for my reaction?
This is an excellent question, as this compound possesses an internal catalyst.
-
Anchimeric Assistance (Self-Catalysis): The piperidine nitrogen is a tertiary amine and can act as an intramolecular catalyst.[5][6] It can facilitate the ring-opening by interacting with the epoxide or activating the nucleophile. For highly reactive nucleophiles, this self-catalysis may be sufficient to drive the reaction to completion without any external additives.
-
External Catalysis: For less reactive nucleophiles or to accelerate slow reactions, an external catalyst can be highly effective.
-
Tertiary Amines: Non-nucleophilic tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (Et₃N) are excellent catalysts for epoxide ring-opening with amines or thiols, often in catalytic amounts (1-10 mol%).[8][9] They function as general base catalysts, activating the nucleophile.
-
Water: Surprisingly, water itself can act as a catalyst in amine-epoxide reactions, potentially by facilitating proton transfer in the transition state.[10] Running the reaction in an aqueous system or with a controlled amount of water can sometimes be beneficial.
-
Lewis Acids: Catalysts like zirconium(IV) chloride (ZrCl₄) or lithium bromide (LiBr) can activate the epoxide by coordinating to the oxygen, making it more electrophilic.[11] However, these can alter regioselectivity and may require strictly anhydrous conditions to avoid hydrolysis.
-
| Catalyst Type | Typical Nucleophiles | Mechanism of Action | Key Considerations |
| None (Self-Catalyzed) | Strong nucleophiles (e.g., primary amines, thiols) | Anchimeric assistance from piperidine nitrogen.[5][6] | May be slow; ideal for simple, clean reactions. |
| Tertiary Amines (DABCO) | Amines, Thiols | General base catalysis, activates nucleophile.[8][9] | Mild conditions, often improves rate and yield. |
| Water | Amines | Acts as a proton shuttle/catalyst.[10] | "Green" solvent, can dramatically accelerate some reactions. |
| Lewis Acids (ZrCl₄, etc.) | Alcohols, weaker amines | Activates epoxide by coordinating to oxygen.[11] | Can alter regioselectivity; requires anhydrous conditions. |
FAQ 4: I suspect polymerization or other side reactions are lowering my yield. How can I mitigate this?
The high reactivity of the strained epoxide ring is a double-edged sword; it's what makes the reaction possible but also opens the door to unwanted side reactions, primarily polymerization.[2]
Strategies to Minimize Side Reactions:
-
Control Temperature: This is the most critical factor. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can initiate polymerization.
-
Control Reactant Concentration: Highly concentrated solutions can favor intermolecular side reactions. If you suspect polymerization, try diluting the reaction mixture.
-
Slow Addition of Reagents: Instead of mixing all reagents at once, consider slowly adding the epoxide to a solution of the nucleophile (and catalyst, if used). This maintains a low instantaneous concentration of the highly reactive epoxide, minimizing its ability to react with itself or the product.
-
Use of Water: In some cases, the addition of a small amount of water (8-10 wt%) has been shown to suppress side reactions and improve selectivity for the desired ring-opened product.[2]
Experimental Protocols
General Protocol for Optimization of Nucleophilic Ring-Opening
This protocol provides a framework for systematically optimizing your reaction to improve conversion rates.
-
Reagent Preparation:
-
Ensure this compound is pure and dry.
-
Purify the nucleophile if its purity is questionable (e.g., distill liquid amines, recrystallize solid nucleophiles).
-
Use anhydrous solvents if pursuing a non-aqueous route. Ensure solvents are degassed if reagents are air-sensitive.
-
-
Reaction Setup (Example Scale):
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nucleophile (e.g., 1.2 mmol).
-
If using an external catalyst (e.g., DABCO, 0.1 mmol, 10 mol%), add it at this stage.
-
Add the chosen solvent (e.g., 5 mL of ethanol, acetonitrile, or water).
-
Begin stirring and add this compound (1.0 mmol) dropwise over 5 minutes.
-
Seal the flask (e.g., with a septum under an inert atmosphere of nitrogen or argon if reagents are sensitive).[12]
-
-
Reaction Monitoring:
-
At time zero, and at regular intervals (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture with a capillary or syringe.
-
Spot the aliquot on a TLC plate (e.g., silica gel).
-
Develop the TLC plate in an appropriate solvent system (e.g., 9:1 Dichloromethane:Methanol).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin for amines).
-
Monitor the disappearance of the starting materials and the appearance of the new product spot. The reaction is complete when the limiting reagent spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary (e.g., with a small amount of water or saturated ammonium chloride solution).
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Perform an aqueous extraction. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification and Analysis:
-
Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system to isolate the desired β-amino alcohol or other adduct.
-
Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its structure and purity.
-
References
- Gonzalez, J., et al. (2015).
-
Wu, J., et al. (2007). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry. [Link]
- Saidi, M. R., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Synthesis.
-
Ciobanu, A., et al. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI Chemistry. [Link]
- Wu, J., et al. (2013). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers.
-
Zhang, Z., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI Molecules. [Link]
- Gonzalez, J., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for oxirane ring-opening reactions. BenchChem.
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
- Ciobanu, A., et al. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
- Suzdalev, K. F., et al. (2011). Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines.
-
Wikipedia. Epoxy. [Link]
-
StudySmarter. Epoxide Reactions: Mechanism & Opening. [Link]
- Chemistry Steps. Epoxides Ring-Opening Reactions.
- McMurry, J. (n.d.). Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
- Suzdalev, K. F., & Den'kina, S. V. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds.
- Li, J., et al. (2018). Optimization of the reaction conditions.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
-
The Organic Chemistry Tutor. (2020). epoxides practice problems. YouTube. [Link]
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
Sources
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- 5. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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- 11. rroij.com [rroij.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Exothermicity of 1-(Oxiran-2-ylmethyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 1-(Oxiran-2-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the significant exothermicity of this reaction. The following troubleshooting guides and FAQs will address specific issues you may encounter, ensuring both the safety and success of your synthesis.
Understanding the Core Challenge: The Exothermic Reaction
The synthesis of this compound, typically achieved through the reaction of piperidine with an epoxide source like epichlorohydrin, is a classic example of a nucleophilic ring-opening of an epoxide. This reaction is notoriously exothermic, meaning it releases a significant amount of heat.[1][2][3] The ring strain of the epoxide (approximately 13 kcal/mol) makes it highly susceptible to nucleophilic attack, even by neutral amines like piperidine.[4] When the new, more stable bonds are formed in the product, the excess energy is released into the surroundings as heat.[1]
If not properly controlled, this heat can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway. This can result in vigorous boiling of solvents, pressure buildup, and potentially hazardous decomposition of reactants and products. Therefore, precise control over the reaction conditions is paramount.
Reaction Mechanism: A Visual Overview
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of piperidine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This backside attack leads to the opening of the strained three-membered ring and the formation of a new carbon-nitrogen bond.
Caption: SN2 mechanism of this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction temperature is rising too quickly, even with external cooling. What's happening and what should I do?
A1: Immediate Actions and Root Cause Analysis
A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that could lead to a thermal runaway.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the epoxide (e.g., epichlorohydrin). The accumulation of unreacted epoxide is a primary cause of sudden temperature spikes.
-
Enhance Cooling: Maximize the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and contains a mixture of ice and water for optimal heat transfer.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, have a pre-prepared quenching agent ready. A suitable quencher would be a cold, weak acid solution (e.g., dilute acetic acid in an appropriate solvent) to neutralize the basic piperidine and halt the reaction.
Root Cause Analysis & Prevention:
-
Addition Rate: The most likely cause is an excessively fast addition of the epoxide. The rate of addition should be slow enough that the cooling system can effectively dissipate the generated heat.
-
Inadequate Cooling: Ensure your cooling bath has sufficient capacity for the scale of your reaction. For larger scale reactions, a simple ice bath may be insufficient, and a cryostat or other active cooling system may be necessary.
-
Concentration: High concentrations of reactants will lead to a faster reaction rate and greater heat output per unit volume. Consider diluting the reaction mixture with an appropriate solvent.
Workflow for Controlled Addition:
Caption: Decision workflow for controlled reagent addition.
Q2: I'm observing the formation of a significant amount of a high-molecular-weight, viscous byproduct. What is it and how can I prevent it?
A2: Identifying and Mitigating Polymerization
The viscous byproduct is likely a polymer formed from the reaction of the product, this compound, with another molecule of the epoxide. The newly formed secondary amine in the product can act as a nucleophile and attack another epoxide molecule, leading to chain extension.
Preventative Measures:
-
Stoichiometry: Use a slight excess of piperidine relative to the epoxide. This ensures that the epoxide is more likely to react with the primary nucleophile (piperidine) rather than the product. A molar ratio of 1.1:1 (piperidine:epoxide) is a good starting point.
-
Temperature Control: Higher temperatures can accelerate the rate of polymerization. Maintaining a low and consistent reaction temperature is crucial.
-
Controlled Addition: A slow, controlled addition of the epoxide ensures that its concentration in the reaction mixture remains low at all times, minimizing the chance of it reacting with the product.
Q3: What is the optimal solvent and temperature for this reaction?
A3: Selecting Appropriate Reaction Conditions
The choice of solvent and temperature is a critical factor in managing the exotherm and maximizing yield.
| Parameter | Recommendation | Rationale |
| Solvent | Protic solvents like ethanol or isopropanol. | These solvents can hydrogen bond with the reactants and transition state, helping to stabilize them. They also have good heat capacity to absorb the exotherm. |
| Temperature | 0-10 °C | A low temperature is essential to slow down the reaction rate and allow for effective heat removal. Reaction calorimetry studies on similar systems show that lower temperatures significantly reduce the risk of thermal runaway.[5] |
Experimental Protocol: General Synthesis
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer to monitor the internal temperature.
-
Initial Charge: Charge the flask with piperidine and the chosen solvent (e.g., ethanol).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Epoxide Addition: Add the epoxide (e.g., epichlorohydrin) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 2-4 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps. This may involve quenching with a weak acid, extraction, and distillation or chromatography.
Q4: How do I safely quench the reaction and work up the product?
A4: Safe Quenching and Work-up Procedures
Quenching is the process of deactivating any remaining reactive species in the reaction mixture.[4] A poorly executed quench can also be exothermic.
Recommended Quenching Procedure:
-
Cooling: Ensure the reaction mixture is cooled to 0 °C before quenching.
-
Slow Addition: Slowly add a pre-cooled, dilute aqueous acid solution (e.g., 1 M HCl or 1 M citric acid). This will neutralize the excess piperidine and any remaining alkoxide intermediates.
-
Temperature Monitoring: Monitor the temperature during the quench. If a significant temperature rise is observed, pause the addition and allow the mixture to cool.
Work-up Considerations:
-
After quenching, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
The organic layer should then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.
-
The crude product can then be purified by vacuum distillation or column chromatography.
Q5: Are there any alternative, safer synthetic routes to consider?
A5: Exploring Alternative Methodologies
While the direct reaction of piperidine and an epoxide is common, alternative strategies can offer improved safety profiles.
-
Flow Chemistry: Performing the reaction in a continuous flow reactor offers significant advantages for managing exothermicity.[6] The small reaction volume at any given time and the high surface-area-to-volume ratio allow for extremely efficient heat transfer, virtually eliminating the risk of a thermal runaway.[6]
-
Catalytic Approaches: The use of certain catalysts can allow the reaction to proceed under milder conditions, potentially reducing the overall exotherm. However, care must be taken as some catalysts can also accelerate side reactions.
References
- Mandal, T., & Panu, K. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Google Scholar.
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Available at: [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Available at: [Link]
-
Borduas, N., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(41), 10181–10189. Available at: [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]
-
Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Available at: [Link]
-
The Chemistry Blog. (2024). Exothermic Reactions Explained. Available at: [Link]
-
Fauske & Associates. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Available at: [Link]
-
Wikipedia. (n.d.). Exothermic reaction. Available at: [Link]
-
Walsh Medical Media. (2023). Exothermic Reactions: It's Energy Release and Applications. Available at: [Link]
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Available at: [Link]
-
Wikipedia. (n.d.). Epoxy. Available at: [Link]
Sources
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fauske.com [fauske.com]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Characterization of Impurities in Crude 1-(Oxiran-2-ylmethyl)piperidine
Welcome to the technical support center for the analysis of crude 1-(Oxiran-2-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this critical intermediate. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the analysis of crude this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Peaks in Chromatogram
Question: I'm observing several unexpected peaks in my GC-MS/HPLC-MS chromatogram of crude this compound. How can I identify them?
Answer: The presence of unexpected peaks is a common challenge when analyzing crude reaction mixtures. These peaks can originate from starting materials, by-products, degradation products, or reagents.[1] A systematic approach is crucial for their identification.
Probable Causes & Solutions:
-
Unreacted Starting Materials: The most common impurities are unreacted piperidine and epichlorohydrin.
-
Solution: Compare the retention times and mass spectra of the unknown peaks with those of pure standards of piperidine and epichlorohydrin.
-
-
By-products from Side Reactions: The reaction between piperidine and epichlorohydrin can lead to several side products.
-
Dimerization: Piperidine derivatives can sometimes dimerize.[2][3] Look for peaks with a mass corresponding to a dimer of the product.
-
Formation of Diols: The epoxide ring is susceptible to hydrolysis, leading to the formation of 1-(3-(piperidin-1-yl)propane-1,2-diol). This can occur if water is present in the reaction mixture or during workup.
-
Reaction with Solvent: If a reactive solvent is used, it may react with the starting materials or the product.
-
-
Degradation Products: The product itself might degrade under the analytical conditions (e.g., high temperature in the GC injector).
-
Solution: Employ "forced degradation" or "stress testing" studies.[4][5][6][7][8] By intentionally degrading a sample under various conditions (acid, base, oxidation, heat, light), you can generate potential degradation products and compare their chromatographic and spectral data to the unknown peaks in your crude sample.[4][5]
-
Workflow for Identification:
Caption: Logical workflow for identifying unknown peaks.
Issue 2: Poor Chromatographic Resolution
Question: I am struggling to achieve good separation between the main peak of this compound and its impurities. What can I do to improve the resolution?
Answer: Achieving baseline separation is critical for accurate quantification of impurities.[9] Poor resolution can be due to a variety of factors related to the analytical method.
Probable Causes & Solutions:
-
Inappropriate Column Selection: The choice of chromatographic column is paramount.
-
GC: For volatile and thermally stable compounds, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.
-
HPLC: For less volatile or thermally labile compounds, a reversed-phase C18 column is commonly used.[10][11][12]
-
Solution: Screen different column stationary phases with varying polarities.
-
-
Suboptimal Mobile Phase/Carrier Gas Flow Rate: The velocity of the mobile phase or carrier gas affects the diffusion of analytes and their interaction with the stationary phase.
-
Solution: Optimize the flow rate to achieve the best balance between analysis time and resolution.
-
-
Incorrect Temperature Program (GC) or Gradient (HPLC): The temperature program or solvent gradient plays a crucial role in separating compounds with different boiling points or polarities.
-
Solution: For GC, start with a slow temperature ramp to separate early-eluting compounds and then increase the ramp rate. For HPLC, a shallow gradient can improve the separation of closely eluting peaks.
-
Issue 3: Inconsistent Quantification Results
Question: My quantitative results for the impurities are not reproducible. What could be the cause?
Answer: Reproducibility is a cornerstone of reliable analytical data.[1] Inconsistent quantification often points to issues with sample preparation or the analytical instrumentation.
Probable Causes & Solutions:
-
Sample Instability: The impurities or the main compound may be degrading in the sample vial before analysis. The epoxide ring in this compound is susceptible to opening.
-
Solution: Analyze samples immediately after preparation. If storage is necessary, keep them at a low temperature and protected from light.
-
-
Injector Issues (GC/HPLC): A dirty or improperly functioning injector can lead to poor sample introduction and variable results.
-
Solution: Regularly clean and maintain the injector. Use an internal standard to correct for variations in injection volume.
-
-
Non-linear Detector Response: The detector response may not be linear across the concentration range of the impurities.
-
Solution: Prepare a calibration curve for each identified impurity using a pure standard. If a standard is not available, a relative response factor can be determined if the impurity is structurally similar to the main compound.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Based on its synthesis (typically from piperidine and epichlorohydrin), the most common impurities include:
-
Unreacted Starting Materials: Piperidine and epichlorohydrin.
-
Hydrolysis Product: 1-(3-(piperidin-1-yl)propane-1,2-diol), formed by the opening of the epoxide ring by water.
-
Dimer: Bis(3-(piperidin-1-yl)-2-hydroxypropyl)amine, formed by the reaction of the product with another molecule of piperidine.
-
Isomer: 2-(Piperidin-1-ylmethyl)oxirane, which may form depending on the reaction conditions.
Q2: Which analytical technique is best suited for characterizing these impurities?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful techniques for impurity profiling.[13][14]
-
GC-MS is well-suited for volatile and thermally stable impurities.[1][15]
-
HPLC-MS is advantageous for non-volatile or thermally labile compounds, such as the hydrolysis product or potential dimers.[14][16][17] The choice often depends on the specific impurities you expect and the equipment available in your laboratory.
Q3: How can I confirm the structure of an unknown impurity?
A3: Mass spectrometry (MS) provides the molecular weight and fragmentation pattern of a compound, which are crucial for initial identification.[1] To definitively confirm the structure, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[1] If isolation is not feasible, comparing the fragmentation pattern with literature data or using high-resolution mass spectrometry (HRMS) for accurate mass determination can provide a high degree of confidence in the proposed structure.
Q4: Are there any specific sample preparation considerations for this analysis?
A4: Yes, due to the reactivity of the epoxide ring, sample preparation should be handled with care.
-
Avoid acidic or basic conditions during sample preparation, as these can promote epoxide ring-opening.
-
Use high-purity solvents to minimize the introduction of contaminants.
-
If derivatization is required (e.g., for GC analysis of polar impurities), ensure the reaction goes to completion and that no side products are formed.
Section 3: Experimental Protocol - GC-MS Analysis
This section provides a general-purpose, step-by-step protocol for the GC-MS analysis of crude this compound.
Objective:
To separate, identify, and semi-quantify impurities in a crude sample of this compound.
Materials:
-
Crude this compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system with a mass selective detector
-
Appropriate GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Mix thoroughly.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrument Setup:
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Scan Rate: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample.
-
Acquire the total ion chromatogram (TIC).
-
Integrate all peaks.
-
For each peak, obtain the mass spectrum.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.
-
Calculate the relative percentage of each impurity by area normalization (assuming similar response factors).
-
Data Interpretation Workflow
Caption: Workflow for GC-MS data interpretation.
Expected Results:
The following table summarizes potential impurities and their expected characteristics.
| Compound | Potential Source | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| Piperidine | Starting Material | 85 | 84, 56, 43 |
| Epichlorohydrin | Starting Material | 92 | 57, 49, 27 |
| This compound | Product | 141 | 124, 98, 84, 57 |
| 1-(3-(piperidin-1-yl)propane-1,2-diol) | Hydrolysis | 159 | 142, 114, 98, 84 |
| Bis(3-(piperidin-1-yl)-2-hydroxypropyl)amine | Dimerization | 285 | Varies based on fragmentation |
References
- Vertex AI Search. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Vertex AI Search. (2025).
- Vertex AI Search. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Vertex AI Search. (2025). Pharmaceutical Impurity Analysis Overview. Chemass.
- Vertex AI Search. (2025). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
- Vertex AI Search. (2025). The Reaction of Epichlorohydrin with Secondary Amines. Scite.ai.
- Vertex AI Search. (2025).
- Vertex AI Search. (1967). The dimerization of delta-1-piperidine-2-carboxylic acid. PubMed.
- Vertex AI Search. (1967). The dimerization of Δ1-piperidine-2-carboxylic acid. PMC - NIH.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Vertex AI Search. (2019).
- Vertex AI Search. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Vertex AI Search. (2025). Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry | Request PDF.
- Vertex AI Search. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Vertex AI Search. (2025). Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence.
- Vertex AI Search. (2025).
- Vertex AI Search. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks.
- Vertex AI Search. (2025). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. The dimerization of delta-1-piperidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dimerization of Δ1-piperidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ijsdr.org [ijsdr.org]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmtech.com [pharmtech.com]
- 8. biomedres.us [biomedres.us]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 15. agilent.com [agilent.com]
- 16. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Advancing Sustainable Synthesis of 1-(Oxiran-2-ylmethyl)piperidine
Welcome to the technical support center dedicated to the sustainable synthesis of 1-(Oxiran-2-ylmethyl)piperidine. This valuable intermediate is crucial in the development of various pharmaceuticals, and optimizing its production in line with green chemistry principles is a critical endeavor for the modern researcher. This guide provides in-depth, field-proven insights into sustainable synthetic routes, complete with troubleshooting guides and frequently asked questions to support your experimental work.
The Imperative for a Greener Approach
The traditional synthesis of this compound often involves the reaction of piperidine with epichlorohydrin. While effective, this method can present several environmental and safety challenges, including the use of hazardous reagents and solvents, and the generation of significant waste streams. The principles of green chemistry encourage us to explore alternatives that are safer, more efficient, and have a reduced environmental footprint. This guide will explore several sustainable strategies to achieve this goal.
Strategy 1: Phase-Transfer Catalysis for a Solvent-Minimized Approach
Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are in different, immiscible phases.[1][2] For the synthesis of this compound, PTC can facilitate the reaction between aqueous piperidine and an organic phase containing epichlorohydrin, often minimizing or eliminating the need for organic solvents.[1][3]
Experimental Protocol: PTC-Mediated Synthesis
Objective: To synthesize this compound using a quaternary ammonium salt as a phase-transfer catalyst under aqueous or solvent-free conditions.
Materials:
-
Piperidine
-
Epichlorohydrin
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Potassium carbonate (K₂CO₃) or other suitable inorganic base
-
Water (deionized)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq) in water.
-
Heat the mixture to 50-60 °C with vigorous stirring.
-
Add epichlorohydrin (1.1 eq) dropwise over 30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
After the addition is complete, continue stirring at 60 °C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild, inexpensive, and environmentally benign base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[4]
-
Tetrabutylammonium Bromide (TBAB): The quaternary ammonium salt facilitates the transfer of the piperidinide anion (formed in the aqueous phase) to the organic phase (or micro-environment) where it can react with epichlorohydrin.[3][5]
-
Water as Solvent: Utilizing water as the primary solvent significantly improves the greenness of the synthesis by replacing volatile organic solvents.[1]
-
Moderate Temperature: The reaction is run at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.
Troubleshooting & FAQs: PTC Route
-
Q1: The reaction is sluggish or incomplete. What should I do?
-
A1: Increase the stirring speed to improve interfacial mixing. Ensure the phase-transfer catalyst is active and used in the correct amount. You can also try a different PTC, such as a phosphonium salt, which may have different solubility and reactivity profiles.[3] Increasing the temperature slightly may also help, but monitor for side product formation.
-
-
Q2: I am observing the formation of a significant amount of a di-adduct (1,3-dipiperidinopropan-2-ol). How can I minimize this?
-
A2: This side product arises from the reaction of the product with another molecule of piperidine. To minimize this, add the epichlorohydrin slowly and ensure it is the limiting reagent. Maintaining a lower reaction temperature can also help to control the selectivity.
-
-
Q3: My yield is low after workup. What are the potential causes?
-
A3: Inefficient extraction can be a cause. Ensure thorough mixing during the extraction process. The pH of the aqueous layer should be basic to ensure the product is in its free base form for better solubility in the organic solvent. Emulsion formation during extraction can also lead to loss of product; adding brine can help to break up emulsions.
-
Data Summary: PTC Synthesis
| Parameter | Condition | Rationale |
| Catalyst | Tetrabutylammonium Bromide | Efficiently transfers nucleophile between phases. |
| Base | Potassium Carbonate | Mild, inexpensive, and environmentally friendly. |
| Solvent | Water | Green solvent, reduces VOCs. |
| Temperature | 60 °C | Balances reaction rate and selectivity. |
| Typical Yield | 80-90% | High efficiency with minimized waste. |
Strategy 2: Mechanochemical Synthesis for a Solvent-Free Approach
Mechanochemistry utilizes mechanical energy, such as ball milling, to induce chemical reactions in the solid state, often eliminating the need for solvents.[6] This approach is highly aligned with the principles of green chemistry.
Experimental Protocol: Mechanochemical Synthesis
Objective: To synthesize this compound via a solvent-free mechanochemical route.
Materials:
-
Piperidine (adsorbed onto a solid support like silica gel)
-
Epichlorohydrin
-
Potassium Carbonate (anhydrous)
-
Planetary ball mill or shaker mill with stainless steel or zirconia grinding jars and balls.
Procedure:
-
In a fume hood, prepare the solid-supported piperidine by slowly adding piperidine (1.0 eq) to anhydrous silica gel with gentle mixing until a free-flowing powder is obtained.
-
Place the piperidine-on-silica, anhydrous potassium carbonate (1.5 eq), and epichlorohydrin (1.1 eq) into the grinding jar along with the grinding balls.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 1-2 hours. The reaction progress can be monitored by taking small aliquots at intervals and analyzing them by GC-MS.
-
After the reaction is complete, extract the product from the solid mixture using a suitable solvent like diethyl ether or ethyl acetate.
-
Filter the mixture and wash the solid residue with the same solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Causality Behind Experimental Choices:
-
Solid Support: Adsorbing the liquid piperidine onto a solid support allows for efficient mixing and reaction in the solid phase.
-
Ball Milling: The high-energy collisions between the grinding balls and the reactants provide the necessary activation energy for the reaction to occur without bulk heating.
-
Solvent-Free: This method completely eliminates the need for a reaction solvent, drastically reducing waste and environmental impact.
Troubleshooting & FAQs: Mechanochemical Route
-
Q1: The reaction is not going to completion. What can I adjust?
-
A1: Increase the milling time or the milling frequency. Ensure the grinding jar is properly sealed to prevent the loss of volatile reactants. The ratio of reactants to the mass of the grinding balls can also be optimized.
-
-
Q2: The product is difficult to extract from the solid mixture. Any suggestions?
-
A2: Use a more polar solvent for extraction if the product has higher polarity. Sonication during the extraction process can also improve the recovery of the product from the solid matrix.
-
-
Q3: I am concerned about the local temperature increase inside the mill. Could this cause side reactions?
-
A3: While bulk temperature is not applied, localized "hot spots" can occur. If side product formation is an issue, consider using milling cycles with intermittent cooling periods.
-
Diagram: Mechanochemical Workflow
Caption: Workflow for mechanochemical synthesis.
Strategy 3: Enzymatic and Flow Chemistry Approaches
For highly controlled and sustainable synthesis, enzymatic catalysis and continuous flow chemistry represent the cutting edge.
Enzymatic Synthesis
The use of enzymes, such as halohydrin dehalogenases or epoxide hydrolases in reverse, can offer unparalleled selectivity under mild, aqueous conditions.[7] While a direct, optimized enzymatic route for this compound may still be an area of active research, the principles are sound.
-
Concept: An engineered enzyme could catalyze the ring-opening of epichlorohydrin by piperidine with high regio- and enantioselectivity. This would be particularly valuable if a specific stereoisomer of the product is desired.[8]
Flow Chemistry
Continuous flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for automation.[9][10][11][12]
-
Concept: A flow reactor setup can be designed where streams of piperidine and epichlorohydrin are mixed in a controlled manner at elevated temperatures and pressures.[10] This allows for rapid reaction times and improved safety, as only small amounts of reactants are mixed at any given time.[11]
Diagram: Conceptual Flow Chemistry Setup
Caption: Conceptual continuous flow synthesis setup.
Troubleshooting & FAQs: Advanced Routes
-
Q1: How can I get started with enzymatic synthesis for this reaction?
-
Q2: What are the main challenges in setting up a flow synthesis?
-
A2: The initial setup cost can be a barrier. Clogging of the reactor tubing can be an issue if solids are formed. Careful selection of solvents to ensure all reactants and products remain in solution is crucial.
-
General Troubleshooting for Side Product Formation
The reaction of piperidine with epichlorohydrin can sometimes lead to the formation of undesired side products.[13]
-
Formation of Dioxanes: Heywood and Philipps reported the formation of substituted dioxanes during the reaction of piperidine with epichlorohydrin.[13] This is more likely to occur under certain conditions and can be minimized by careful control of stoichiometry and temperature.
-
Azetidinium Compound Formation: Coscia et al. observed the formation of an azetidinium compound from the reaction of diethylamine with epichlorohydrin.[13] While less common with piperidine, being aware of potential intramolecular cyclizations is important.
Mitigation Strategies:
-
Use a slight excess of piperidine to favor the desired N-alkylation.
-
Maintain a moderate reaction temperature to avoid side reactions.
-
Ensure efficient mixing to avoid localized high concentrations of reactants.
References
-
A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. Green Chemistry. [Link]
-
Green chemistry approach to the synthesis of N-substituted piperidones. Journal of Organic Chemistry. [Link]
-
Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ResearchGate. [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Mechanochemical Ring-Opening of Allylic Epoxides. Macromolecules. [Link]
-
Green Chemistry. University of Bologna. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
-
Synthesis and Characterization of a Self-Healing Epichlorohydrin-co-Ethylene Oxide-co-Allyl Glycidyl Ether–Based Polymer by Modification using the Stable Nitroxide Radical 2,2,6,6-Tetramethylpiperidine 1-oxyl. ResearchGate. [Link]
-
The Reaction of Epichlorohydrin with Secondary Amines. Scite.ai. [Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
Preparation of Epoxides. Chemistry Steps. [Link]
-
Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. [Link]
-
15.7: Synthesis of Epoxides. Chemistry LibreTexts. [Link]
-
Synthesis of epoxides. Organic Chemistry Portal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
-
Green Chemistry. RSC Publishing. [Link]
-
Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. ResearchGate. [Link]
-
Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv. [Link]
-
Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. ResearchGate. [Link]
-
Synthesis of Epoxides. Organic Chemistry Tutor. [Link]
-
phase transfer catalysis. Little Flower College Guruvayoor. [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. [Link]
-
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]
-
A Continuous Flow Process Using a Sequence of Microreactors with Inline IR Analysis for the Preparation of N,NDiethyl4(3fluoroph. Baxendale Group. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]
-
A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. NIH. [Link]
-
Towards sustainable manufacture of epichlorohydrin from glycerol using hydrotalcite-derived basic oxides. Green Chemistry. [Link]
-
Enzymatic synthesis of nucleoside analogues from uridines and vinyl esters in a continuous-flow microreactor. ResearchGate. [Link]
- Amine-epichlorohydrin polymeric compositions.
-
4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. ResearchGate. [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. phasetransfer.com [phasetransfer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
Technical Support Center: Overcoming Challenges in the Stereoselective Synthesis of 1-(Oxiran-2-ylmethyl)piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support center for the synthesis of chiral 1-(oxiran-2-ylmethyl)piperidine derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development, where precise stereochemical control is paramount for biological activity.[1][2] However, their synthesis presents unique challenges, primarily related to achieving high enantioselectivity while managing the reactivity of the piperidine nitrogen.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each answer provides a diagnosis of the potential causes and a set of actionable solutions.
Q1: My reaction shows low enantioselectivity (low ee%). What are the common causes and how can I fix this?
A1: Low enantiomeric excess is a frequent and frustrating issue. The root cause typically involves the catalyst's environment or integrity. Let's break down the possibilities:
-
Cause 1: Catalyst Deactivation or Impurity. The chiral catalyst is the heart of the stereoselective transformation. The Jacobsen (Mn-salen) catalysts, while robust, can be sensitive to impurities.[1][3]
-
Solution: Ensure the catalyst is of high purity. If synthesized in-house, rigorously purify it according to established procedures. Always handle and store the catalyst under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
-
-
Cause 2: Non-Optimal Reaction Temperature. Enantioselectivity is often highly dependent on temperature. Higher temperatures can provide enough thermal energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee%.
-
Solution: Run a temperature screening experiment. Start at room temperature and incrementally decrease the temperature (e.g., to 0 °C or -20 °C). While lower temperatures may slow the reaction rate, they often lead to a significant improvement in enantioselectivity.
-
-
Cause 3: Presence of Water or Protic Impurities. For many catalytic systems, including the Sharpless and Jacobsen epoxidations, water can interfere with the catalyst's chiral environment by coordinating to the metal center, leading to the formation of less selective catalytic species.[4][5]
-
Solution: Use freshly distilled, anhydrous solvents. The addition of 3Å or 4Å molecular sieves is highly recommended to scavenge trace amounts of water from the reaction medium.[4]
-
-
Cause 4: Incorrect Catalyst Choice for the Substrate. While the Jacobsen epoxidation is an excellent choice for the unfunctionalized olefin in N-allylpiperidine, its efficiency can vary based on the specific ligand structure.[2][6]
Q2: My reaction yield is very low, and TLC/LC-MS analysis shows multiple byproducts. What is likely happening?
A2: Poor yield and byproduct formation in this specific synthesis often point to two main culprits: oxidation of the piperidine nitrogen and premature ring-opening of the desired epoxide product.
-
Cause 1: N-Oxidation. The tertiary amine of the piperidine ring is susceptible to oxidation by strong oxidants like m-CPBA or even bleach (NaOCl) if the pH is not controlled.[7] This leads to the formation of the corresponding N-oxide, consuming your starting material and complicating purification.
-
Solution:
-
pH Control: When using NaOCl as the terminal oxidant in a Jacobsen epoxidation, it is critical to buffer the solution. A common method is to dilute the bleach with a 0.05 M Na₂HPO₄ solution and adjust the pH to ~11.3 with NaOH.[8] This maintains a basic environment, suppressing N-oxidation.
-
Protecting Group Strategy: While more synthetically intensive, you can temporarily protect the piperidine nitrogen with a group that is stable to the oxidation conditions but readily removable, such as a Boc or Cbz group.
-
-
-
Cause 2: Epoxide Ring-Opening. The newly formed epoxide can be susceptible to nucleophilic attack, especially under acidic conditions. If your reaction generates acidic byproducts, or if the workup is acidic, you may see diols or other ring-opened products.[7]
-
Solution:
-
Neutral or Basic Conditions: Ensure the reaction and workup are maintained under neutral or slightly basic conditions. Avoid acidic quenches or washes until the epoxide is isolated or protected.
-
Careful Choice of Oxidant: Some oxidants, like peroxy acids (e.g., m-CPBA), generate a carboxylic acid byproduct. If you must use them, consider adding a non-nucleophilic base to the reaction mixture to neutralize the acid as it forms. For N-allylpiperidine, however, a catalytic system like Jacobsen is generally preferred to avoid this issue.[9]
-
-
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the best starting method for the asymmetric epoxidation of N-allylpiperidine?
A1: For an unfunctionalized terminal alkene like N-allylpiperidine, the Jacobsen-Katsuki epoxidation is an excellent and highly recommended starting point .[2][3]
-
Why not Sharpless? The Sharpless Asymmetric Epoxidation (SAE) is exceptionally powerful but requires the presence of an allylic alcohol to direct the catalyst.[4][10] Synthesizing 1-(piperidin-1-yl)prop-2-en-1-ol from N-allylpiperidine would add extra steps to your synthesis.
-
Why Jacobsen? The Jacobsen method was specifically developed for alkenes that are not allylic alcohols. It uses a chiral Manganese-salen complex to create a chiral environment that effectively differentiates the two faces of the double bond, leading to high enantioselectivity.[1][6]
-
What about Organocatalysis? Organocatalytic methods are a promising and often greener alternative.[11][12] However, the development of highly efficient organocatalysts for simple N-allylic amines is less mature than the well-established Jacobsen protocol. Therefore, for reliability and high ee%, the Jacobsen epoxidation is the more conservative and validated choice.
Q2: How do I choose the correct catalyst enantiomer to get my desired (R)- or (S)-epoxide using the Jacobsen epoxidation?
A2: The stereochemical outcome of the Jacobsen epoxidation is predictable. The catalyst, derived from a chiral 1,2-diaminocyclohexane ligand, forces the alkene to approach the manganese-oxo intermediate from a specific trajectory to minimize steric hindrance.
A widely accepted model involves a "side-on" approach of the alkene to the Mn=O bond.
-
The (R,R)-Jacobsen catalyst typically delivers the oxygen atom to the Si face of a cis-disubstituted alkene, leading to the (1S,2R)-epoxide. For a terminal alkene like N-allylpiperidine, it will preferentially deliver the oxygen to one face.
-
The (S,S)-Jacobsen catalyst delivers the oxygen to the opposite face (Re face), yielding the enantiomeric epoxide.
To be certain for your specific substrate, it is always best to run a small-scale test reaction with both catalyst enantiomers or consult a specific literature precedent for N-allylpiperidine or a closely related substrate.
Catalytic Cycle of Jacobsen Epoxidation
This diagram illustrates the generally accepted catalytic cycle.
Caption: Simplified catalytic cycle for the Jacobsen epoxidation.
Data Summary: Comparison of Catalytic Systems
The following table summarizes typical performance data for different approaches to asymmetric epoxidation, providing a baseline for what to expect. Data is generalized from literature for terminal or cis-alkenes.
| Catalytic System | Catalyst (mol%) | Typical Oxidant | Temp (°C) | Typical ee% | Typical Yield% | Key Considerations |
| Jacobsen [1][3] | 1 - 5 | Buffered NaOCl | 0 to RT | >90% | 70 - 95% | Excellent for unfunctionalized alkenes. pH control is critical. |
| Sharpless [4][13] | 5 - 10 | TBHP | -20 | >95% | 80 - 90% | Requires an allylic alcohol. Excellent predictability. |
| Organocatalytic [12] | 10 - 20 | H₂O₂ | RT | 70 - 95% | 60 - 85% | Environmentally benign; may require higher catalyst loading. |
| Tungsten-based [14] | 1 - 5 | H₂O₂ | RT | 85 - 97% | 80 - 92% | Effective for allylic and homoallylic alcohols. |
Key Experimental Protocol: Jacobsen-Katsuki Epoxidation of N-Allylpiperidine
This protocol is a representative procedure for obtaining chiral this compound.
Materials:
-
N-Allylpiperidine
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Dichloromethane (DCM), anhydrous
-
Commercial bleach (e.g., Clorox®, ~8.25% NaOCl)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Sodium hydroxide (NaOH), 1 M solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Buffered Oxidant: In a flask, dilute commercial bleach with an equal volume of 0.05 M Na₂HPO₄ solution. Adjust the pH of this solution to approximately 11.3 by the dropwise addition of 1 M NaOH. Cool the solution in an ice bath.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-allylpiperidine (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.02 - 0.05 equiv). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the substrate).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add the pre-cooled, buffered bleach solution (~1.5 equiv of NaOCl) dropwise to the vigorously stirring DCM solution over 20-30 minutes. The mixture is biphasic.
-
Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining oxidant) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a dark oil. Purify by flash column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes with 1-2% triethylamine to prevent streaking) to afford the pure this compound as a colorless oil.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) by analysis on a chiral stationary phase column (chiral HPLC or GC).
References
- Alkenes to Epoxides, Part 2: Allylic Alcohols and Rel
-
Jacobsen epoxidation. (n.d.). Wikipedia. [Link]
- Jacobsen epoxid
- Jacobsen epoxid
- Enantioselective Epoxid
-
Jacobsen Asymmetric Epoxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Jacobsen-Katsuki Epoxidation. (n.d.). Organic Chemistry Portal. [Link]
-
Sharpless epoxidation. (n.d.). Wikipedia. [Link]
-
Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2022). ResearchGate. [Link]
-
Sharpless Epoxidation. (n.d.). Organic Chemistry Portal. [Link]
-
Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. (2021). YouTube. [Link]
-
Organocatalytic epoxidation under environmentally benign solvent systems. (n.d.). ResearchGate. [Link]
-
Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. (2014). Journal of the American Chemical Society. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 10. Sharpless Epoxidation [organic-chemistry.org]
- 11. Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic analysis (¹H NMR, ¹³C NMR) for the structural confirmation of 1-(Oxiran-2-ylmethyl)piperidine products
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison of spectroscopic methods for the structural confirmation of 1-(Oxiran-2-ylmethyl)piperidine, a valuable building block in medicinal chemistry. Moving beyond a simple recitation of data, this document elucidates the causal reasoning behind spectral interpretation, potential pitfalls, and a comparative analysis with likely impurities and alternative analytical techniques.
The Imperative of Rigorous Structural Elucidation
This compound possesses two key reactive moieties: a nucleophilic tertiary amine within the piperidine ring and an electrophilic epoxide. The precise connectivity and integrity of the oxirane ring are critical for its intended downstream chemical transformations. Incomplete reactions or the presence of side products, such as the hydrolyzed diol, can lead to undesired products, impacting yield, purity, and potentially the biological activity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the gold standard for the structural elucidation of such organic molecules, providing a detailed atomic-level view of the molecular framework.
Predicting the Spectroscopic Signature: ¹H and ¹³C NMR Analysis of this compound
In the absence of a publicly available, experimentally verified spectrum for this compound, we can construct a highly accurate predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the piperidine and oxirane-methyl moieties.
-
Piperidine Ring Protons (δ 1.4-2.5 ppm): The protons on the piperidine ring will appear as a series of multiplets in the upfield region.
-
The protons alpha to the nitrogen (C2' and C6') are expected to be the most deshielded of the ring protons, appearing around δ 2.3-2.5 ppm.
-
The protons at the beta (C3' and C5') and gamma (C4') positions will resonate further upfield, typically in the range of δ 1.4-1.7 ppm. Due to the chair conformation of the piperidine ring, these protons are diastereotopic and will exhibit complex splitting patterns.
-
-
Methylene Bridge Protons (-CH₂-N, δ 2.2-2.8 ppm): The two protons of the methylene group connecting the piperidine nitrogen to the oxirane ring are diastereotopic. They are expected to resonate as two distinct multiplets, likely doublets of doublets, in the region of δ 2.2-2.8 ppm.
-
Oxirane Ring Protons (δ 2.5-3.1 ppm): The three protons on the epoxide ring will present a characteristic set of signals.
-
The methine proton (CH) on the oxirane ring is expected to appear as a multiplet around δ 3.0-3.1 ppm.
-
The two diastereotopic methylene protons (CH₂) of the oxirane ring will resonate as distinct multiplets, typically in the range of δ 2.5-2.8 ppm.
-
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
-
Piperidine Ring Carbons (δ 24-55 ppm):
-
The carbons alpha to the nitrogen (C2' and C6') will be the most downfield of the ring carbons, appearing around δ 54-55 ppm.
-
The beta (C3' and C5') and gamma (C4') carbons will resonate at higher fields, approximately δ 26-27 ppm and δ 24-25 ppm, respectively.
-
-
Methylene Bridge Carbon (-CH₂-N, δ ~60 ppm): The carbon of the methylene linker is expected to have a chemical shift in the region of δ 59-61 ppm.
-
Oxirane Ring Carbons (δ 44-52 ppm):
-
The substituted carbon of the oxirane ring (CH) is predicted to be around δ 51-52 ppm.
-
The methylene carbon of the oxirane ring (CH₂) is expected to resonate slightly upfield, in the range of δ 44-45 ppm.
-
Comparative Analysis: Differentiating the Target Product from Key Impurities
A common impurity in the synthesis of this compound, which typically involves the reaction of piperidine with epichlorohydrin, is the corresponding diol, 1-(2,3-dihydroxypropyl)piperidine . This results from the nucleophilic ring-opening of the epoxide by water present during the reaction or workup.
Table 1: Comparative ¹H and ¹³C NMR Data for this compound and its Hydrolysis Impurity
| Assignment | This compound (Predicted) | 1-(2,3-dihydroxypropyl)piperidine (Expected) | Key Differentiating Features |
| ¹H NMR | |||
| Oxirane Protons | δ 2.5-3.1 (m) | Absent | Complete absence of signals in this region. |
| Diol Protons | Absent | δ 3.4-4.0 (m) | Appearance of new, more downfield multiplets. |
| Hydroxyl Protons | Absent | Broad singlet, variable chemical shift | A broad, exchangeable proton signal. |
| ¹³C NMR | |||
| Oxirane Carbons | δ ~51.5 (CH), ~44.5 (CH₂) | Absent | Absence of the characteristic epoxide carbon signals. |
| Diol Carbons | Absent | δ ~65-72 (CH-OH), ~63-66 (CH₂-OH) | Appearance of new signals in the downfield region characteristic of alcohol carbons. |
The most telling sign of the diol impurity is the disappearance of the characteristic epoxide proton and carbon signals and the concurrent appearance of signals for the newly formed CH-OH and CH₂-OH groups at significantly downfield shifts.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Dissolution: Accurately weigh approximately 10-20 mg of the purified this compound product. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.
-
Homogenization: Gently swirl or vortex the NMR tube to ensure complete dissolution and a homogenous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Visualizing the Workflow and Structure
Caption: Structure of this compound with key atoms.
Alternative Analytical Techniques: A Comparative Overview
While NMR is the definitive method for structural elucidation, other techniques provide valuable complementary information, particularly for purity assessment and functional group identification.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, molecular weight confirmation, and fragmentation pattern for structural clues. [1] | High sensitivity for volatile impurities, provides molecular weight. | May not be suitable for thermally labile compounds, limited structural information from fragmentation alone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. [2] | Rapid and non-destructive, characteristic C-O-C stretching of the epoxide ring (~1250 cm⁻¹). | Provides limited information on the overall molecular structure and connectivity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of the synthesized this compound and for identifying volatile impurities. The mass spectrum will show the molecular ion peak (m/z = 141.21), confirming the molecular weight. The fragmentation pattern can also provide structural information. A characteristic fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the oxiran-2-ylmethyl group and the formation of a stable piperidinium ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method to confirm the presence of key functional groups. For this compound, the most diagnostic absorption would be the asymmetric C-O-C stretching of the epoxide ring, which typically appears around 1250 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the absence of the diol impurity.
Conclusion: An Integrated Approach for Unwavering Confidence
The structural confirmation of this compound requires a multi-faceted analytical approach, with ¹H and ¹³C NMR spectroscopy at its core. By combining the detailed structural insights from NMR with the purity and functional group information from GC-MS and FTIR, researchers can achieve an unequivocal confirmation of their synthesized product. This rigorous approach not only ensures the quality of the intermediate but also underpins the reliability and reproducibility of subsequent research and development endeavors. The principles and comparative data outlined in this guide provide a robust framework for scientists to confidently characterize this important chemical entity.
References
Sources
A Comparative Guide to the Synthesis of Functionalized Piperidines: The 1-(Oxiran-2-ylmethyl)piperidine Route Versus Modern Alternatives
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a remarkable number of pharmaceuticals.[1][2][3] Its prevalence drives a continuous search for efficient, versatile, and scalable synthetic routes to access structurally diverse analogs. This guide provides an in-depth comparison of strategic approaches to functionalized piperidines. We will focus on the utility of the versatile building block, 1-(oxiran-2-ylmethyl)piperidine, and contrast its performance with established and contemporary methods, including the catalytic hydrogenation of pyridines, aza-Diels-Alder reactions, ring-closing metathesis, and direct C-H functionalization. By examining key performance metrics and providing actionable experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to navigate the synthetic landscape of this privileged heterocycle.
Introduction: The Enduring Significance of the Piperidine Motif
The six-membered nitrogen-containing heterocycle, piperidine, is one of the most significant structural motifs in drug discovery.[1] It is a prevalent feature in over twenty classes of drugs and countless natural alkaloids.[1][4] The success of the piperidine scaffold is rooted in its unique physicochemical and stereochemical properties. As a saturated ring, it adopts a stable chair conformation, enabling the precise three-dimensional placement of substituents to optimize interactions with biological targets.[1] Furthermore, the nitrogen atom provides a versatile handle for tuning properties like solubility and lipophilicity, which are critical for favorable pharmacokinetic profiles.[2] Given its importance, the development of robust and flexible synthetic methodologies to create functionalized piperidines is a central theme in modern organic and medicinal chemistry.[5][6]
The Power of a Pre-functionalized Core: The this compound Strategy
A highly effective strategy for generating diversity is to begin with a pre-functionalized core that can be elaborated through reliable chemical transformations. This compound, also known as N-glycidyl piperidine, is an exemplary building block for this approach. It contains a reactive epoxide ring tethered to the piperidine nitrogen, primed for nucleophilic attack.
Mechanism of Action: Nucleophilic Epoxide Ring-Opening
The primary mode of reactivity for this compound is the ring-opening of the strained three-membered epoxide ring by a wide variety of nucleophiles. This reaction is typically regioselective, with the nucleophile attacking the sterically less hindered terminal carbon of the epoxide. The result is the formation of a 1,3-amino alcohol scaffold, a common and valuable motif in drug candidates. This transformation can be catalyzed by both acids and bases, allowing for a broad range of compatible reaction conditions.
Caption: Nucleophilic ring-opening of this compound.
This strategy offers a straightforward and modular approach to introduce a variety of functional groups at the C3 position of the piperidine side chain. For instance, reaction with amines yields amino alcohols, thiols produce thioethers, and carbon nucleophiles like Grignard reagents or organocuprates can forge new carbon-carbon bonds.[7]
Experimental Protocol: Synthesis of 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)piperidin-3-ol
This protocol exemplifies the utility of the epoxide-opening strategy, using a "click" reaction-derived nucleophile.
Step 1: Synthesis of Phenylacetylene (Nucleophile Precursor)
-
(This step assumes the use of commercially available phenylacetylene. If not, a standard synthesis, e.g., dehydrohalogenation of styrene dibromide, would be performed.)
Step 2: Synthesis of 1-Azido-3-(piperidin-1-yl)propan-2-ol
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azido-alcohol.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azido-alcohol from Step 2 (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Upon completion (monitored by TLC), dilute the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final product.
A Survey of Alternative Synthetic Strategies
While the this compound approach is powerful for creating 1,3-amino alcohol substructures, a variety of other methods exist for the de novo construction or functionalization of the piperidine ring.
Catalytic Hydrogenation of Pyridines
This is a classic and direct method for accessing the piperidine core. Readily available substituted pyridines are reduced under a hydrogen atmosphere using a metal catalyst.[8]
-
Advantages: Atom-economical, often high-yielding, and suitable for large-scale synthesis.[9]
-
Disadvantages: Can require harsh conditions (high pressure and temperature), and the functional group tolerance can be limited, as many common functional groups are also susceptible to reduction.[10][11] However, recent advances with iridium and rhodium catalysts have enabled milder conditions and broader substrate scopes.[10][12]
Aza-Diels-Alder Reaction
This cycloaddition reaction involves the [4+2] reaction of an imine (dienophile) with a diene to construct the six-membered ring in a single step.[13]
-
Advantages: Excellent for controlling stereochemistry, and can rapidly build molecular complexity.[14][15]
-
Disadvantages: The scope can be limited by the availability and reactivity of the required imine and diene precursors. The reaction mechanism is sometimes debated to be a stepwise Mannich-Michael sequence rather than a concerted cycloaddition.[13][16]
Ring-Closing Metathesis (RCM)
RCM has emerged as a powerful tool for the synthesis of a wide range of unsaturated nitrogen heterocycles.[17][18] It utilizes ruthenium-based catalysts to form a cyclic olefin from an acyclic diene precursor.[19][20]
-
Advantages: Exceptional functional group tolerance, generally mild reaction conditions, and the ability to form various ring sizes.[21]
-
Disadvantages: Requires the synthesis of a suitable diene precursor, and the cost of ruthenium catalysts can be a consideration for large-scale applications, although catalyst loadings can often be very low.[19][20]
Biosynthesis-Inspired Routes (from Lysine)
Nature synthesizes piperidine alkaloids from the amino acid L-lysine.[22][23] This involves the formation of a Δ¹-piperideine intermediate, which is then further elaborated.[24] Synthetic chemists have drawn inspiration from this pathway to develop chemo-enzymatic and biomimetic approaches.[25]
-
Advantages: Offers a "green" and potentially highly stereoselective route to chiral piperidines.[26][27]
-
Disadvantages: Can be substrate-specific and may require specialized enzymatic or chemo-enzymatic techniques not available in all laboratories.
Direct C-H Functionalization
Instead of building the ring from scratch, this modern approach involves selectively activating and functionalizing the C-H bonds of a pre-existing piperidine core.[28]
-
Advantages: Highly step-economical, ideal for late-stage functionalization of complex molecules, and allows access to derivatives that would be difficult to make otherwise.[29][30]
-
Disadvantages: Achieving regioselectivity (e.g., C2 vs. C3 vs. C4) can be challenging and often requires specific directing groups or specialized catalysts.[31][32] The electronic properties of the piperidine ring influence reactivity, with the C2 position being electronically activated.[28][31]
Caption: Overview of major synthetic strategies to functionalized piperidines.
Head-to-Head Comparison of Synthetic Routes
The choice of synthetic strategy depends heavily on the specific target molecule, desired substitution pattern, scalability requirements, and available resources.
| Feature | This compound | Catalytic Hydrogenation | Aza-Diels-Alder | Ring-Closing Metathesis (RCM) | C-H Functionalization |
| Primary Goal | Side-chain elaboration | Core ring formation | Core ring formation | Core ring formation | Late-stage diversification |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good | Good to Excellent | Moderate to Good |
| Stereocontrol | Good (from chiral epoxide) | Substrate dependent | Excellent | Good (from chiral precursor) | Catalyst/Substrate dependent |
| Functional Group Tolerance | Good | Limited (improving) | Moderate | Excellent | Good |
| Scalability | Good | Excellent | Moderate | Moderate (catalyst cost) | Moderate |
| Key Advantage | Access to 1,3-amino alcohols | Atom economy, directness | Rapid complexity building | Broad substrate scope | Step economy |
| Key Limitation | Limited to side-chain | Harsh conditions possible | Precursor availability | Requires diene synthesis | Regioselectivity challenges |
Expert Insights & Future Outlook
As a Senior Application Scientist, my recommendation for choosing a synthetic route hinges on a "target-oriented" analysis.
-
For rapid generation of analogs with a 1,3-amino alcohol side chain: The This compound route is unparalleled in its simplicity and modularity. It is a workhorse for generating focused libraries for structure-activity relationship (SAR) studies.
-
For bulk synthesis of a simple, unsubstituted, or robustly substituted piperidine core: Catalytic hydrogenation of pyridines remains the go-to industrial method due to its cost-effectiveness and scalability.[9] The growing number of catalysts that operate under milder conditions is expanding its utility in more delicate systems.[12]
-
When stereochemical complexity is paramount from the outset: The Aza-Diels-Alder reaction provides a powerful platform for setting multiple stereocenters in a single, convergent step.
-
For targets with sensitive functional groups or unusual substitution patterns: Ring-closing metathesis offers the highest degree of functional group compatibility among the ring-forming reactions.[17][18]
-
For late-stage modification of an existing lead compound: Direct C-H functionalization is a game-changing strategy. It allows for the diversification of complex molecules without the need for a complete re-synthesis, dramatically accelerating the drug discovery process.[29][32]
The future of piperidine synthesis will likely involve the integration of these strategies. We can envision flow-chemistry platforms for safe and scalable hydrogenations[33], the development of novel organocatalytic cycloadditions, and the discovery of more selective and general C-H functionalization catalysts. Furthermore, harnessing biosynthetic pathways through synthetic biology will offer sustainable and exquisitely selective methods for producing complex piperidine alkaloids and their analogs.[25][26] The continued innovation in these areas ensures that the piperidine scaffold will remain a vibrant and accessible platform for the next generation of medicines.
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Kuhn, K. M., Champagne, T. M., Hong, S. H., et al. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters. Available at: [Link]
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Martin, S. F., & Neipp, C. E. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Synthesis (Stuttgart). Available at: [Link]
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Martin, S. F., & Neipp, C. E. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed. Available at: [Link]
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Kuhn, K. M., Champagne, T. M., Hong, S. H., et al. (2010). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis. PMC. Available at: [Link]
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Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
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Vitaku, E., & Njardarson, J. T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Liu, W., Babl, T., Rother, A., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. Available at: [Link]
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Various Authors. (2020). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]
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Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Various Authors. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]
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Various Authors. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
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Deiters, A., & Martin, S. F. (2004). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews. Available at: [Link]
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Various Authors. (2020). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available at: [Link]
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Various Authors. (2014). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. Available at: [Link]
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Wang, C., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science. Available at: [Link]
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Douglas, J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
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Douglas, J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]
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Various Authors. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
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Various Authors. (2020). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]
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Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. Available at: [Link]
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Khan, I., et al. (2016). Synthesis of highly functionalized piperidines. ResearchGate. Available at: [Link]
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Bailey, P. D., & Smith, P. D. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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Bailey, P. D., et al. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters. Available at: [Link]
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Larsen, C. H., & Grieco, P. A. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Available at: [Link]
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Various Authors. (2015). Alkaloids Derived from Lysine: Piperidine Alkaloids. ResearchGate. Available at: [Link]
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Dagnogo, F., et al. (2024). Nonsymmetric formation of Δ1-piperideine from lysine in plants via a bacterial-like PLP-dependent enzyme. bioRxiv. Available at: [Link]
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Various Authors. (2022). Amino acids L-phenylalanine and L-lysine involvement in trans and cis piperamides biosynthesis in two Piper species. ResearchGate. Available at: [Link]
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Various Authors. (2019). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... ResearchGate. Available at: [Link]
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Gupta, R. N., & Spenser, I. D. (1969). Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids. The Journal of Biological Chemistry. Available at: [Link]
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Vitaku, E., & Njardarson, J. T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]
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R. B. Grossman - The Alchemist. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
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Various Authors. (2011). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available at: [Link]
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Various Authors. (2002). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. Available at: [Link]
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Various Authors. (2021). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 1-(Oxiran-2-ylmethyl)piperidine by HPLC and GC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-(Oxiran-2-ylmethyl)piperidine, a key intermediate in various synthetic pathways.[1] We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to empower you in making informed analytical choices.
The Criticality of Purity for this compound
This compound, a molecule featuring a reactive epoxide ring and a piperidine moiety, is a valuable building block in medicinal chemistry.[1] The strained three-membered epoxide ring makes it particularly susceptible to ring-opening reactions, highlighting the importance of monitoring its stability and purity.[1][2][3] Potential impurities can arise from starting materials, side reactions during synthesis, or degradation upon storage. These impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are imperative for its quality control.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it a suitable candidate for the analysis of this compound.
The Rationale Behind HPLC Method Development
Given that this compound lacks a strong UV chromophore, direct UV detection can be challenging, especially for trace-level impurities. To overcome this, several strategies can be employed:
-
Derivatization: A pre-column or post-column derivatization reaction can be utilized to introduce a chromophore or fluorophore into the analyte and its impurities. For instance, reacting the epoxide ring with a suitable nucleophilic reagent that contains a UV-active group can significantly enhance detection sensitivity.[4][5]
-
Universal Detectors: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are excellent alternatives as they do not rely on the chromophoric properties of the analyte.[6] These detectors provide a more uniform response for different compounds, making them ideal for impurity profiling.
-
Ion-Pairing Chromatography: For basic compounds like this compound, using an ion-pairing agent in the mobile phase can improve peak shape and retention on a reversed-phase column.[6]
For this guide, we will focus on a reversed-phase HPLC method with UV detection following a derivatization step, a common and accessible approach in many laboratories.
Experimental Protocol: HPLC with Pre-column Derivatization
Objective: To determine the purity of this compound and quantify related impurities.
1. Derivatization Reagent Preparation:
-
Prepare a 0.1 M solution of N,N-diethyldithiocarbamate (DTC) in acetonitrile.[5]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a stock solution.
-
In a reaction vial, mix 100 µL of the stock solution with 900 µL of the DTC reagent solution.
-
Heat the mixture at 60°C for 30 minutes.[5]
-
After cooling to room temperature, the sample is ready for injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
4. Data Analysis:
-
Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.
-
Identify and quantify impurities against a reference standard if available.
Gas Chromatography (GC): The Power of Volatility
GC is an excellent technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 141.21 g/mol , is sufficiently volatile for GC analysis.[7][8][9]
The Rationale Behind GC Method Development
The key to a successful GC method is selecting the appropriate column and temperature program to achieve optimal separation of the main compound from any potential impurities. A mid-polarity column is often a good starting point for nitrogen-containing compounds. A Flame Ionization Detector (FID) is a suitable choice due to its high sensitivity to organic compounds and a wide linear range.[10]
Experimental Protocol: Gas Chromatography with FID
Objective: To assess the purity of this compound by separating volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent like dichloromethane or methanol.
2. GC Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Oven Program | Initial: 80°C (hold for 2 min)Ramp: 10°C/min to 250°C (hold for 5 min) |
| Injection Volume | 1 µL (split ratio 50:1) |
3. Data Analysis:
-
Determine the percentage purity using the area percent method.
-
For more accurate quantification, use an internal standard method.
Comparative Analysis: HPLC vs. GC
| Feature | HPLC with Derivatization | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sample Preparation | May require a derivatization step to enhance detection. | Generally simple dissolution in a volatile solvent. |
| Sensitivity | Can be very high with appropriate derivatization and detector. | High sensitivity with FID for organic compounds. |
| Resolution | Excellent resolving power for complex mixtures. | High efficiency columns provide excellent resolution. |
| Potential Issues | Incomplete derivatization reactions, stability of derivatives. | Thermal degradation of the analyte, potential for non-volatile impurities to remain in the injector. |
| Instrumentation | Widely available in analytical laboratories. | Common in quality control and research labs. |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps for each technique.
Caption: GC experimental workflow for purity assessment.
Potential Impurities and Degradation Pathways
Understanding the potential impurities is crucial for developing a robust analytical method. Common impurities in the synthesis of this compound can include unreacted starting materials (piperidine and epichlorohydrin), by-products from side reactions, and degradation products. The primary degradation pathway involves the hydrolysis of the epoxide ring to form the corresponding diol, especially in the presence of moisture or acidic/basic conditions. [3]
Caption: Potential degradation and related substances.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the purity assessment of synthesized this compound, each with its own set of advantages.
-
GC-FID is a straightforward and robust method for routine purity checks, especially for identifying volatile impurities. Its simplicity in sample preparation makes it an efficient choice for high-throughput screening.
-
HPLC with derivatization offers excellent sensitivity and is particularly useful for detecting non-volatile impurities and degradation products that may not be amenable to GC analysis. The ability to use universal detectors like CAD or ELSD further enhances its versatility.
The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. For a comprehensive purity profile, employing both techniques can provide complementary information, ensuring the highest quality of your synthesized this compound for downstream applications.
References
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Thoreauchem. (n.d.). 4-methyl-1-(oxiran-2-ylmethyl)piperidine-91595-79-8. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1-(oxiran-2-ylmethyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). THE DETERMINATION OF EPOXIDE GROUPS. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
-
ACS Publications. (n.d.). General Qualitative Test for Epoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 1-[(oxiran-2-yl)methyl]piperidine. Retrieved from [Link]
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Comparative study of the reactivity of 1-(Oxiran-2-ylmethyl)piperidine with other epoxides
Introduction: The Strategic Importance of N-Glycidyl Compounds
In the landscape of modern drug discovery and materials science, epoxides serve as exceptionally versatile synthetic intermediates. Their high reactivity, a consequence of significant ring strain, allows for stereospecific construction of complex molecules through ring-opening reactions.[1][2][3] Among the diverse classes of epoxides, N-glycidyl compounds, which feature an epoxide ring linked to a nitrogen atom, are of particular interest. 1-(Oxiran-2-ylmethyl)piperidine is a prime example, incorporating a terminal epoxide—a reactive electrophile—and a piperidine moiety, a common scaffold in pharmaceuticals.[4]
The reactivity of this epoxide is not merely an academic curiosity; it dictates its utility in synthesis, influencing reaction times, yield, and selectivity. Understanding how its reactivity compares to other common epoxides is critical for process optimization and rational molecular design. This guide presents a framework for a comparative study of the reactivity of this compound against structurally distinct epoxides. We will delve into the underlying chemical principles, propose a robust experimental design for kinetic analysis, and provide detailed protocols grounded in established analytical techniques.
Structural Analysis and Reactivity Hypothesis
The rate of epoxide ring-opening is fundamentally governed by steric hindrance at the electrophilic carbons and the electronic influence of adjacent substituents.[1] To establish a meaningful comparison, we have selected three epoxides representing simple aliphatic, electron-poor aliphatic, and aromatic ether functionalities.
Caption: Chemical structures of the epoxides under comparison.
-
This compound (N-Glycidyl Piperidine): This is a terminal epoxide, meaning nucleophilic attack at the terminal carbon is sterically favored. A key structural feature is the piperidine nitrogen, a tertiary amine, connected via a methylene bridge. It is hypothesized that this nitrogen could act as an intramolecular catalyst, potentially activating the epoxide ring or facilitating proton transfer, thereby accelerating the reaction rate compared to a simple aliphatic epoxide.
-
Propylene Oxide: As a benchmark simple aliphatic epoxide, its reactivity is primarily influenced by the minor steric hindrance and slight electron-donating effect of the methyl group.[5]
-
Epichlorohydrin: The chloromethyl group is strongly electron-withdrawing due to the inductive effect of the chlorine atom. This effect increases the electrophilicity of the epoxide carbons, making it significantly more susceptible to nucleophilic attack.[6]
-
Phenyl Glycidyl Ether: This molecule contains a bulky, electron-withdrawing phenoxy group. While the aromatic ring is electron-withdrawing, its steric bulk may hinder the approach of the nucleophile, leading to a more complex reactivity profile compared to epichlorohydrin.[7][8]
Hypothesized Reactivity Order (fastest to slowest): Epichlorohydrin > this compound > Phenyl Glycidyl Ether > Propylene Oxide
This hypothesis is based on the potent electronic activation of epichlorohydrin and the potential for intramolecular catalysis in the N-glycidyl piperidine, which may elevate its reactivity above that of the sterically bulkier phenyl glycidyl ether and the simple propylene oxide.
Experimental Design for Kinetic Comparison
To test our hypothesis, we propose a kinetic study monitoring the reaction of each epoxide with a model nucleophile. Morpholine is selected as the nucleophile; as a secondary amine, it avoids the kinetic complexities of primary amines which can react twice, and its distinct NMR signals simplify analysis. The reaction progress will be monitored in situ using ¹H NMR spectroscopy, a powerful technique for real-time kinetic analysis.[9][10][11]
Caption: Proposed workflow for kinetic analysis via ¹H NMR spectroscopy.
Protocol 1: Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol is designed to determine the observed rate constant (kobs) for the reaction of each epoxide with morpholine under pseudo-first-order conditions (a large excess of morpholine).
Materials:
-
This compound
-
Propylene Oxide
-
Epichlorohydrin
-
Phenyl Glycidyl Ether
-
Morpholine
-
1,3,5-Trimethoxybenzene (Internal Standard)
-
Deuterated Chloroform (CDCl₃)
-
NMR Tubes
-
NMR Spectrometer (≥400 MHz) with temperature control
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of morpholine and the internal standard (1,3,5-trimethoxybenzene) in CDCl₃. A suitable concentration would be 1.0 M morpholine and 0.05 M internal standard. The large excess of morpholine ensures pseudo-first-order kinetics.
-
Sample Preparation:
-
Place 500 µL of the stock solution into a clean, dry NMR tube.
-
Equilibrate the NMR tube in the spectrometer, which should be pre-thermostatted to 298 K (25 °C).
-
Acquire a quick ¹H NMR spectrum to serve as the t=0 reference before the epoxide is added.
-
-
Reaction Initiation:
-
Rapidly add a known, small quantity of the epoxide (e.g., to achieve a final concentration of 0.1 M) to the NMR tube.
-
Quickly cap, invert the tube 2-3 times to mix, and immediately re-insert it into the NMR spectrometer. Note the exact time of addition as t=0.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of 1D ¹H NMR spectra at set time intervals. An automated command, such as multi_zgvd on Bruker instruments, should be used.[9][12]
-
The delay between experiments should be chosen based on the expected reaction rate (e.g., every 5-10 minutes for slower reactions, or every 30-60 seconds for faster ones). A total of 20-30 time points should be collected to ensure at least three reaction half-lives are observed.
-
-
Data Processing and Analysis:
-
Process the array of spectra uniformly (phasing, baseline correction).
-
For each time point, integrate a well-resolved signal corresponding to the disappearing epoxide and a signal from the internal standard (which remains constant). For terminal epoxides, the protons on the oxirane ring are typically well-resolved.
-
Calculate the concentration of the epoxide at each time point ([E]t) relative to its initial concentration ([E]₀) using the ratio of their integrals normalized against the internal standard.
-
Plot ln([E]t / [E]₀) versus time (in seconds). The slope of the resulting straight line will be equal to -kobs.
-
Protocol 2: Confirmatory Analysis by HPLC
For very fast or complex reactions where NMR signal overlap is an issue, an HPLC-based method can be used. This requires quenching the reaction at specific time points and derivatizing the remaining epoxide for quantification.[13][14]
Procedure:
-
Reaction Setup: In a thermostatted vial, combine the nucleophile (morpholine) and solvent. Initiate the reaction by adding the epoxide.
-
Time Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a solution that stops the reaction (e.g., a dilute acid).
-
Derivatization: Treat the quenched sample with a derivatizing agent that reacts quantitatively with the remaining epoxide to form a UV-active product. N,N-diethyldithiocarbamate is an effective agent for this purpose.[13][14]
-
HPLC Analysis: Inject the derivatized sample onto a reverse-phase HPLC column and quantify the resulting product peak area using a UV detector.
-
Quantification: Use a calibration curve prepared from known concentrations of the derivatized epoxide standard to convert peak areas to concentrations.[15] Plot concentration versus time to determine the reaction rate.
Data Summary and Expected Outcomes
The kinetic data obtained from the experiments should be compiled for direct comparison.
| Epoxide | Substituent | Electronic Effect | Steric Factor | Predicted kobs (s⁻¹) |
| Propylene Oxide | -CH₃ | Weakly Donating | Low | k |
| Phenyl Glycidyl Ether | -OCH₂Ph | Withdrawing, Bulky | High | > k |
| Epichlorohydrin | -CH₂Cl | Strongly Withdrawing | Medium | >> k |
| This compound | -CH₂-Piperidine | Inductive/Catalytic | Medium | > k (Potentially >> k) |
Interpreting the Results:
-
Epichlorohydrin is expected to show the highest rate constant due to the powerful inductive electron withdrawal by the chlorine atom, which enhances the electrophilicity of the epoxide carbons.[6]
-
Propylene Oxide will serve as the baseline, representing the intrinsic reactivity of a simple aliphatic terminal epoxide.
-
Phenyl Glycidyl Ether's reactivity will reflect a balance between the electron-withdrawing nature of the phenoxy group and its significant steric hindrance.
-
The reactivity of This compound will be the most insightful. If its rate is significantly faster than that of propylene oxide, and potentially competitive with phenyl glycidyl ether, it would strongly support the hypothesis of intramolecular catalysis by the tertiary piperidine nitrogen. This "neighboring group participation" can occur through stabilization of the transition state, making the ring-opening process more favorable.
Conclusion
This guide outlines a systematic approach to comparing the reactivity of this compound with other structurally diverse epoxides. By employing established kinetic analysis methodologies such as in-situ ¹H NMR spectroscopy, researchers can generate robust, quantitative data. The resulting insights into how the N-glycidyl piperidine structure influences epoxide reactivity are invaluable for professionals in drug development and polymer chemistry. Understanding these structure-reactivity relationships enables more precise control over reaction conditions, optimization of synthetic routes, and the rational design of new molecules with tailored chemical properties.
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Hansson, J. (1955). A Kinetic Study of the Addition of Amines to Propylene Oxide. Lindstedts.
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University of Cambridge. (2016). Kinetic Profiling by NMR. Department of Chemistry.
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Glotfelter, E. E., He, L., & Mitchell, J. W. (2006). Analysis of the epoxy polymerization process with piperidine as the initiator. Journal of Applied Polymer Science, 100(6), 5066–5086.
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Heywood, D. L., & Phillips, B. (1957). The Reaction of Epichlorohydrin with Secondary Amines. Journal of the American Chemical Society, 80(6), 1257-1259.
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Tarabara, I., et al. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Journal of Chemistry and Technologies, 31(4), 693-703.
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Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1837-1844.
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Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed, 17205273.
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Shechter, L., Wynstra, J., & Kurkjy, R. P. (1956). Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry, 48(1), 94-97.
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Truong, T. N., et al. (2007). Computational study of epoxy-amine reactions. Macromolecules, 40(18), 6758-6765.
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Iowa State University. Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
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Gonzalez, A. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(40), 10181-10189.
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Sojka, F., et al. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. Polymers, 14(3), 393.
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University of Wisconsin-Madison. (2022). Monitoring Kinetics by NMR. Chemistry Department.
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BenchChem. (2025). Kinetic studies comparing the reaction rates of different epoxides.
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Ehlers, J. E., et al. (2007). Theoretical Study on Mechanisms of the Epoxy-Amine Curing Reaction. Macromolecules, 40(18), 6758-6765.
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Park, D. W., et al. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. ACS Omega, 5(39), 25164-25170.
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Smith, W. B., & Hrubes, R. (1962). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks.
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Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799.
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Lumen Learning. Epoxide ring-opening reactions. Organic Chemistry 1.
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Leeke, J. A., et al. (2022). Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks: Influence of monomer structure and epoxide conversion. Polymers, 14(3), 405.
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Leeke, J. A., et al. (2022). Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks: Influence of monomer structure and epoxide conversion. ResearchGate.
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Fryauf, K., Strehmel, V., & Fedtke, M. (1993). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer, 34(2), 323-327.
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Stepanov, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7371.
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A Researcher's Guide to the Validation and Comparative Analysis of 1-(Oxiran-2-ylmethyl)piperidine Derivatives
This guide provides a comprehensive framework for the validation of biological assay results for newly synthesized compounds derived from the 1-(Oxiran-2-ylmethyl)piperidine scaffold. As a privileged structure in medicinal chemistry, the piperidine ring is a core component of numerous pharmaceuticals, valued for its synthetic tractability and favorable physicochemical properties.[1] When combined with the reactive oxirane (epoxide) ring—a motif also present in various bioactive natural products—the resulting scaffold presents a promising starting point for discovering novel therapeutic agents.[2]
Given the nascent stage of research into this specific chemical series, this document serves as an objective guide for researchers and drug development professionals. It outlines a systematic approach to generating, validating, and comparing biological data. We will use a representative set of hypothetical compounds to illustrate the process, providing detailed experimental protocols, data interpretation frameworks, and the principles of assay validation that underpin scientific integrity.
Hypothetical Compound Series
To demonstrate a robust comparative analysis, we will refer to a hypothetical series of this compound derivatives. These compounds are designed to explore a basic structure-activity relationship (SAR).
-
Compound 1 (Lead Structure): 1-((3-phenyloxiran-2-yl)methyl)piperidine
-
Compound 2 (Alternative A): 1-((3-(4-chlorophenyl)oxiran-2-yl)methyl)piperidine
-
Compound 3 (Alternative B): 1-((3-(4-methoxyphenyl)oxiran-2-yl)methyl)piperidine
These structures allow for a comparison based on the electronic effects of substituents on a phenyl ring attached to the oxirane.
Antimicrobial Activity Assessment
The piperidine nucleus is a common feature in compounds exhibiting antimicrobial properties.[3][4] The following section details the validation of antimicrobial screening results using the Kirby-Bauer disc diffusion method.
Comparative Analysis of Antimicrobial Activity
The disc diffusion assay provides a qualitative and semi-quantitative measure of a compound's ability to inhibit microbial growth. The diameter of the zone of inhibition is directly proportional to the susceptibility of the microorganism to the compound.
| Compound | Test Concentration | Zone of Inhibition (mm) vs. S. aureus (Gram-positive) | Zone of Inhibition (mm) vs. E. coli (Gram-negative) |
| Compound 1 | 10 mg/mL | 14 ± 0.5 | 11 ± 0.8 |
| Compound 2 | 10 mg/mL | 18 ± 0.7 | 15 ± 0.6 |
| Compound 3 | 10 mg/mL | 13 ± 0.4 | 10 ± 0.5 |
| Chloramphenicol (Standard) | 30 µ g/disc | 25 ± 1.0 | 28 ± 1.2 |
| DMSO (Vehicle Control) | 10 µL | 0 | 0 |
| Data are represented as mean ± standard deviation (n=3). |
Interpretation: In this hypothetical dataset, Compound 2, with an electron-withdrawing chloro group, shows the most significant activity against both bacterial strains, suggesting this substitution may enhance antimicrobial potency.[4]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for Kirby-Bauer Disc Diffusion Assay.
Detailed Protocol: Kirby-Bauer Disc Diffusion Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. Pour into sterile Petri dishes to a uniform depth of 4 mm.[2] Allow the agar to solidify completely at room temperature. The uniform depth is critical as it affects the diffusion rate of the antimicrobial agent.[2]
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an overnight culture plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[5]
-
Compound Application: Prepare stock solutions of the test compounds (e.g., 10 mg/mL) in a suitable solvent like DMSO. Using sterile forceps, place paper discs (6 mm diameter) impregnated with a known volume (e.g., 10 µL) of the test compound solution onto the inoculated agar surface.[6] Gently press the discs to ensure complete contact with the agar. Also place a standard antibiotic disc (e.g., Chloramphenicol) and a vehicle control disc (DMSO only).
-
Incubation: Invert the plates and incubate them at 37°C for 16-24 hours.[7]
-
Data Analysis: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or calipers.[7] Perform each test in triplicate to ensure reproducibility.
Cholinesterase Inhibitory Activity
Derivatives of piperidine are well-known inhibitors of acetylcholinesterase (AChE), an important target in the management of Alzheimer's disease.[8] The Ellman's method is a robust and widely used colorimetric assay to screen for AChE inhibitors.
Comparative Analysis of AChE Inhibition
The inhibitory potential is quantified by the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a more potent inhibitor.
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (SI) (BuChE IC₅₀ / AChE IC₅₀) |
| Compound 1 | 15.2 ± 1.1 | > 100 | > 6.6 |
| Compound 2 | 8.5 ± 0.9 | 85.4 ± 4.3 | ~10.0 |
| Compound 3 | 25.8 ± 2.3 | > 100 | > 3.9 |
| Donepezil (Standard) | 0.05 ± 0.01 | 5.6 ± 0.4 | 112 |
| Data are represented as mean ± standard deviation (n=3). |
Interpretation: The hypothetical data suggests Compound 2 is the most potent AChE inhibitor in the series. The Selectivity Index (SI) indicates how selectively a compound inhibits AChE over the related enzyme, butyrylcholinesterase (BuChE). A higher SI is generally desirable to reduce potential side effects.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Inhibition of AChE in the Cholinergic Synapse.
Detailed Protocol: Ellman's Method for AChE Inhibition
This protocol is adapted for a 96-well microplate format for efficient screening.[8]
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in phosphate buffer.
-
ATCI Solution (Substrate): 14 mM acetylthiocholine iodide in deionized water (prepare fresh daily).
-
AChE Enzyme Solution: Prepare a working solution of acetylcholinesterase from electric eel (EeAChE) in phosphate buffer.
-
Test Compounds: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.
-
-
Assay Procedure (96-well plate):
-
Blank Wells: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control Wells (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the compound's solvent.
-
Test Wells: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound dilution.
-
-
Pre-incubation: Add all components except the substrate (ATCI) to the wells. Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes. The rate of the color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.
-
Cytotoxicity Evaluation
Assessing the cytotoxicity of new chemical entities is a critical step in early-stage drug discovery to identify compounds that may be toxic to healthy cells and to determine the therapeutic window for potential anticancer agents.[9] The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[10][11]
Comparative Analysis of Cytotoxicity
Cytotoxicity is often expressed as the IC₅₀ value, the concentration of a compound that reduces the viability of a cell culture by 50%. Here, we compare the effects on a cancer cell line (e.g., HCT116 human colon carcinoma) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) to assess tumor selectivity.
| Compound | IC₅₀ vs. HCT116 (µM) | IC₅₀ vs. HEK293 (µM) | Selectivity Index (SI) (IC₅₀ HEK293 / IC₅₀ HCT116) |
| Compound 1 | 45.3 ± 3.1 | > 100 | > 2.2 |
| Compound 2 | 12.7 ± 1.5 | 55.1 ± 4.8 | 4.3 |
| Compound 3 | 68.9 ± 5.4 | > 100 | > 1.5 |
| Doxorubicin (Standard) | 0.8 ± 0.1 | 5.2 ± 0.6 | 6.5 |
| Data are represented as mean ± standard deviation (n=3). |
Interpretation: The hypothetical results indicate that Compound 2 possesses the highest cytotoxicity against the HCT116 cancer cell line. A higher Selectivity Index suggests the compound is preferentially toxic to cancer cells over normal cells, a desirable characteristic for a potential anticancer agent.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a standard procedure for assessing cell viability in adherent cell cultures.[11][12]
-
Cell Seeding: Culture cells in an appropriate medium. Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow the cells to attach.[11]
-
Compound Treatment: Prepare a range of concentrations for each test compound by serial dilution. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentration of the test compound. Include wells for vehicle control (medium with the same percentage of solvent used for the compounds) and untreated cells (100% viability).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS, filter-sterilized) to each well for a final concentration of 0.5 mg/mL.[12] The causality here is that only metabolically active cells with functional mitochondrial reductase enzymes can convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
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National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
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ResearchGate. (2025). Quality assurance of antimicrobial susceptibility testing by disc diffusion. ResearchGate. [Link]
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Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]
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Wadhwa, M., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
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Roayapalley, P. K., et al. (n.d.). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. PMC. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
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Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
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The Unambiguous Arbiters: A Comparative Guide to the X-ray Crystallographic Analysis of Piperidine Derivatives
A Senior Application Scientist's Perspective on Definitive Structural Elucidation
Case Study: Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate
To illustrate the power of X-ray crystallography, we will delve into the analysis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. This molecule, with its multiple functional groups and stereochemical complexity, serves as an excellent exemplar for comparing analytical methodologies.[2][3][4]
The Decisive Edge: X-ray Crystallography
X-ray crystallography provides a definitive, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state. This technique is unparalleled in its ability to elucidate:
-
Absolute Stereochemistry: Unambiguously determines the spatial arrangement of atoms and the absolute configuration of chiral centers.
-
Conformational Analysis: Precisely defines the conformation of flexible moieties, such as the piperidine ring's chair or boat form.[2][3][4]
-
Bond Lengths and Angles: Provides exact measurements of the distances and angles between atoms, offering insights into bonding and strain.
-
Intermolecular Interactions: Reveals how molecules pack in a crystal lattice, elucidating the non-covalent forces that govern solid-state properties.
Experimental Protocol: Single-Crystal X-ray Diffraction of Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate
The following protocol is a detailed representation of the steps involved in the X-ray crystallographic analysis of the case study compound.[2][3][4]
1. Synthesis and Crystallization:
-
Synthesis: The title compound was synthesized via the reaction of 4-chloro-3-tosylquinoline with ethyl piperidine-4-carboxylate in dry DMF using a base like triethylamine. The yield of the final product was 73.6%.[2]
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in acetonitrile, yielding block-like colorless crystals.[2]
2. X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, rotates the crystal through a series of angles.
-
A complete sphere of diffraction data (reflections) is collected.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Key Crystallographic Data for the Case Study Compound
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₂₆N₂O₄S | [2][3][4] |
| Molecular Weight | 438.53 | [2][3][4] |
| Crystal System | Monoclinic | [2][3][4] |
| Space Group | P2₁/n | [2][3][4] |
| a (Å) | 8.2608 (3) | [2] |
| b (Å) | 17.9433 (7) | [2] |
| c (Å) | 15.2470 (7) | [2] |
| β (°) | 100.626 (4) | [2] |
| Volume (ų) | 2215.9 (2) | [2] |
| Z | 4 | [2] |
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the definitive structure, a comprehensive characterization relies on a combination of techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | - Absolute 3D structure- Bond lengths and angles- Conformation- Intermolecular interactions | - Unambiguous structural determination- High precision and accuracy | - Requires a suitable single crystal- Provides solid-state structure, which may differ from solution |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms- Chemical environment of nuclei- Relative stereochemistry (in some cases)- Dynamic processes in solution | - Provides information about the structure in solution- Non-destructive- Can study dynamic processes | - Does not provide absolute stereochemistry- Complex spectra can be difficult to interpret fully |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | - Presence of functional groups | - Fast and simple to perform- Provides a "fingerprint" of the molecule | - Provides limited information on the overall structure- Ambiguities in band assignments can occur |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (with high resolution MS)- Structural information from fragmentation patterns | - High sensitivity- Can be coupled with separation techniques (e.g., GC, LC) | - Does not provide stereochemical information- Fragmentation can be complex and difficult to interpret |
Visualizing the Molecular Architecture and Analytical Workflow
To better understand the structural details and the process of analysis, the following diagrams are provided.
Caption: Molecular structure of the case study compound.
Caption: Overall analytical workflow for structural elucidation.
Conclusion
The structural elucidation of complex molecules like piperidine derivatives necessitates a multi-faceted analytical approach. While techniques such as NMR, FT-IR, and mass spectrometry provide crucial information regarding connectivity, functional groups, and molecular weight, they often leave ambiguities, particularly concerning stereochemistry and conformation. Single-crystal X-ray diffraction, as demonstrated with the case study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, serves as the definitive tool, providing an unambiguous, high-resolution three-dimensional structure. For drug development professionals and researchers, integrating X-ray crystallography into the analytical workflow is paramount for making informed decisions based on a precise understanding of molecular architecture.
References
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Vashchul, O. O., Vlasov, S. S., Yaremenko, F. G., & Zholobak, N. M. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 890–896. [Link]
-
Vashchul, O. O., Vlasov, S. S., Yaremenko, F. G., & Zholobak, N. M. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. [Link]
-
Rodríguez-Cabo, T., Rodríguez, I., Ramil-Marcelo, M., & Cela, R. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1424, 114–122. [Link]
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NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]
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IUCr. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]
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Baxter, R. H., & Dondoni, A. (1965). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 37(12), 1594–1597. [Link]
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Głowacka, E., & Wujec, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4975. [Link]
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Benchmarking Novel 1-(Oxiran-2-ylmethyl)piperidine Derivatives Against Donepezil for Acetylcholinesterase Inhibition: A Comparative Guide
This guide provides a comprehensive framework for the synthesis, in vitro screening, and preclinical evaluation of a novel class of compounds, 1-(Oxiran-2-ylmethyl)piperidine derivatives, as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. The performance of these hypothetical compounds will be benchmarked against the established drug, Donepezil.
Introduction: The Rationale for Novel Acetylcholinesterase Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and daily living activities.[1][2] A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh).[3] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[4] Therefore, inhibiting AChE is a major therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief in AD patients.[3]
Donepezil, a piperidine-based AChE inhibitor, is a first-line treatment for mild to moderate AD.[3][5] It demonstrates high selectivity for AChE over butyrylcholinesterase (BuChE).[3] While effective, the search for novel AChE inhibitors with improved efficacy, better pharmacokinetic profiles, and potentially disease-modifying properties continues.
The this compound scaffold presents a versatile starting point for the development of new therapeutic agents. The reactive oxirane (epoxide) ring allows for the straightforward synthesis of a diverse library of derivatives through reactions with various nucleophiles. This chemical tractability, combined with the privileged piperidine core found in many CNS-active drugs, makes this compound class a promising area of investigation for novel AChE inhibitors.
Synthesis of a Focused Library of this compound Derivatives
The initial step in this benchmarking study is the synthesis of a focused library of compounds derived from this compound. This parent compound can be synthesized from the reaction of piperidine with epichlorohydrin. The subsequent ring-opening of the oxirane with a variety of nucleophiles (e.g., amines, thiols, alcohols) will yield a library of derivatives with diverse physicochemical properties.
Caption: Synthetic scheme for the generation of a this compound derivative library.
In Vitro Performance Benchmark: Acetylcholinesterase Inhibition Assay
The primary in vitro screen to evaluate the potential of the synthesized compounds is the acetylcholinesterase inhibition assay. A widely accepted and robust method for this is the spectrophotometric Ellman's method.[4][6]
Experimental Protocol: Ellman's Method for AChE Inhibition
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[6] The presence of an inhibitor will reduce the rate of this color change.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
DTNB (Ellman's reagent) solution
-
Test compounds and Donepezil (as a positive control) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer.
-
Add the test compound solution at various concentrations. For the control wells (100% enzyme activity), add the solvent vehicle.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the ATCI substrate and DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and Donepezil relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay using Ellman's method.
Comparative Data Analysis
The primary metric for comparing the in vitro performance of the novel compounds is their IC50 value against AChE. This will be directly compared to the IC50 value of Donepezil determined under the same experimental conditions.
| Compound | AChE IC50 (nM) [Hypothetical Data] | Selectivity (BuChE/AChE IC50) [Hypothetical Data] |
| Donepezil (Reference) | 6.7[3][5] | >1000[3] |
| Derivative A | 15.2 | 500 |
| Derivative B | 5.8 | 1200 |
| Derivative C | 89.5 | 200 |
Note: The IC50 values for the derivative compounds are hypothetical and for illustrative purposes only. Actual experimental data would be required.
Preclinical Efficacy Assessment: In Vivo Models of Alzheimer's Disease
Compounds that demonstrate potent in vitro AChE inhibition (e.g., Derivative B in the hypothetical data) would be selected for further evaluation in animal models of cognitive impairment.
Scopolamine-Induced Amnesia Model
Rationale: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to learning and memory impairments in rodents.[7][8][9] This model is widely used to screen for potential cognitive-enhancing drugs that act via the cholinergic system.[7][8]
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.[7][9]
-
Drug Administration: The test compound or Donepezil is administered (e.g., orally or intraperitoneally) at various doses prior to the induction of amnesia.
-
Amnesia Induction: Scopolamine is administered (typically intraperitoneally) to induce cognitive deficits.[10]
-
Behavioral Assessment: Cognitive function is assessed using standardized behavioral tests.
Morris Water Maze Test
Principle: The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[11][12][13] The animal must learn the location of a hidden escape platform in a circular pool of water using distal visual cues.[11][14]
Step-by-Step Protocol:
-
Apparatus: A large circular tank filled with opaque water, with a hidden platform submerged just below the surface.[14]
-
Acquisition Phase: Over several days, the animal is placed in the water from different starting positions and the time taken to find the hidden platform (escape latency) is recorded.[12]
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant (where the platform was previously located) is measured to assess spatial memory retention.[15]
-
Data Analysis: Escape latency, distance swam, and time spent in the target quadrant are compared between the different treatment groups.
Caption: General workflow for in vivo preclinical efficacy testing.
Pharmacokinetic Profiling
For any promising lead compound, understanding its pharmacokinetic properties is crucial, especially for a CNS-targeted drug.[16][17] Key parameters to assess include:
-
Blood-Brain Barrier (BBB) Penetration: The ability of the compound to cross the BBB and reach its target in the brain.[18]
-
Plasma Half-life: The duration of action of the compound.
-
Metabolic Stability: How the compound is metabolized in the body.[19]
These parameters can be evaluated through in vitro assays (e.g., Caco-2 permeability, microsomal stability) and in vivo studies in rodents.[17][20]
Conclusion
This guide outlines a systematic approach to benchmark the performance of novel this compound derivatives against the established Alzheimer's drug, Donepezil. By following a rigorous pipeline of synthesis, in vitro screening, and in vivo preclinical evaluation, researchers can effectively assess the therapeutic potential of this new chemical class. The ultimate goal is to identify lead compounds with superior efficacy and pharmacokinetic properties for further development as next-generation treatments for Alzheimer's disease.
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Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link]
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Symeres. (2025). What is CNS pharmacokinetics and how is it measured?. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
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ResearchGate. (n.d.). % Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. Retrieved from [Link]
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MDPI. (n.d.). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Oxiran-2-ylmethyl)piperidine
Introduction: Beyond Compliance, Towards a Culture of Safety
In any research or development setting, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, proper disposal, is as critical as any experimental parameter. For reactive compounds like 1-(Oxiran-2-ylmethyl)piperidine, this process is not merely a logistical task but a fundamental aspect of laboratory safety and environmental stewardship. The strained three-membered oxirane (epoxide) ring, while synthetically useful, is the source of this molecule's reactivity and potential hazards. This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in chemical principles and regulatory awareness. Our objective is to empower you, our scientific colleagues, to manage this reagent with confidence and precision, ensuring the safety of your team and the integrity of our shared environment.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any handling or disposal, a thorough understanding of the associated hazards is paramount. This compound is classified with several key hazards that dictate our handling and disposal strategy.
-
Irritation: It is known to cause skin irritation and serious eye irritation.[1]
-
Respiratory Hazard: It may cause respiratory irritation.[1]
-
Reactivity: The core hazard stems from the epoxide ring. This is a high-energy, strained ring system that can open under nucleophilic attack. This reactivity can lead to unintended and potentially vigorous reactions if mixed with incompatible waste streams.[3][4]
These hazards necessitate that this compound be treated as a reactive hazardous waste.[1][5] It must never be disposed of down the drain or in regular trash without deactivation.[5][6]
The Disposal Decision: In-Lab Deactivation vs. Direct Professional Disposal
There are two primary pathways for the disposal of this compound. The choice depends on the quantity of waste and the resources available in your laboratory.
-
In-Lab Deactivation (Preferred for Small Quantities): This involves a controlled chemical reaction to open the epoxide ring, converting the reactive molecule into a more stable, less hazardous compound (a 1,2-diol). This is the most responsible approach for small quantities (typically <100 g) as it minimizes the volume of hazardous waste leaving the facility.
-
Direct Professional Disposal (for Large Quantities or Unwanted Reagent): This involves packaging the original, unreacted chemical in its container for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7]
The following sections provide detailed protocols for both pathways.
Essential Safety Measures: PPE and Engineering Controls
Regardless of the disposal method chosen, the following safety measures are mandatory.
-
Engineering Controls: All handling and disposal procedures must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Given the risk of splashing during neutralization, chemical splash goggles are strongly recommended.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves (disposable nitrile gloves are generally sufficient for incidental contact, but consult your institution's glove selection guide for extended handling).[8]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[8]
-
Protocol 1: In-Lab Deactivation via Acid-Catalyzed Hydrolysis
This protocol leverages a fundamental reaction of epoxides: acid-catalyzed ring-opening.[3] By reacting the epoxide with water under acidic conditions, we convert it to the corresponding stable and significantly less hazardous 1,2-diol.
Causality: The acid protonates the oxygen atom of the epoxide ring, making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack by a weak nucleophile like water. This SN2-type reaction relieves the ring strain, forming a stable diol and deactivating the chemical's primary hazard.[3][9]
Step-by-Step Deactivation Protocol:
-
Preparation:
-
Place a suitably sized beaker or flask containing a magnetic stir bar in a secondary container (e.g., a plastic tub) within the chemical fume hood.
-
For every 1 gram of this compound waste, add 20 mL of water to the beaker and begin stirring.
-
-
Acidification:
-
Slowly and carefully add a 1 M solution of hydrochloric acid (HCl) to the stirring water until the pH is ~3. This creates the acidic environment necessary for the reaction.
-
-
Slow Addition of Waste:
-
Using a pipette or dropping funnel, add the this compound waste to the acidic solution dropwise .
-
Rationale: The ring-opening reaction can be exothermic. Slow, controlled addition is critical to prevent a temperature spike and potential boiling or splashing. Monitor the temperature of the reaction vessel. If it becomes noticeably warm, pause the addition until it cools.
-
-
Reaction and Quenching:
-
Once the addition is complete, allow the mixture to stir at room temperature for at least 1 hour to ensure the reaction goes to completion.
-
-
Neutralization:
-
Slowly add a saturated solution of sodium bicarbonate or a 1 M solution of sodium hydroxide while monitoring the pH with a pH meter or test strips. Add the base until the solution's pH is between 5.5 and 8.5.[6]
-
Rationale: This step neutralizes the excess acid, making the final solution safe for disposal according to institutional guidelines. Be aware that adding bicarbonate to acid will cause gas (CO₂) evolution; add it slowly to avoid excessive foaming.
-
-
Final Disposal:
-
Consult your local and institutional regulations. In many jurisdictions, a small quantity of this neutralized, aqueous solution can be disposed of down the drain with copious amounts of water. However, you must confirm this with your EHS office. [6] If drain disposal is not permitted, the neutralized solution should be collected in a hazardous waste container, clearly labeled with all constituents (e.g., "Aqueous waste containing 1-(2,3-dihydroxypropyl)piperidine, sodium chloride"), and submitted for EHS pickup.
-
Protocol 2: Direct Disposal of Unused or Bulk Reagent
This procedure is for quantities that are too large for safe in-lab deactivation or for unwanted/expired reagent in its original container.
-
Container Integrity: Ensure the container is in good condition, with a tightly sealed, non-degraded cap. If the container is compromised, do not handle it. Contact your EHS office for immediate guidance.[5]
-
Labeling:
-
Segregation and Storage:
-
Arrange for Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Do not attempt to transport the waste yourself or hire an unlicensed contractor.
Spill Management Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large (>100 mL) or if you feel unwell.
-
Control and Contain: If the spill is small and you are trained to handle it, ensure the fume hood is operational. Prevent the spill from spreading by using a chemical spill kit with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the initial spill. [12]
-
Neutralize: For small spills, once absorbed, you can cautiously add a weak acid (like citric acid) to the absorbent material to begin the deactivation process.
-
Collection and Disposal: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.
Summary of Disposal and Safety Parameters
| Parameter | Guideline |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation, Chemical Reactivity |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Engineering Control | Required: Chemical Fume Hood |
| Required PPE | Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
| Disposal Method (<100g) | In-Lab Deactivation: Acid-catalyzed hydrolysis to form a 1,2-diol, followed by neutralization. |
| Disposal Method (>100g) | Direct Professional Disposal: Label as hazardous waste and arrange for EHS collection. |
| Spill Neutralization | Use inert absorbent (vermiculite, sand) followed by cautious treatment with a weak acid. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate disposal protocol.
Caption: Decision workflow for the disposal of this compound.
References
-
Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from Environmental Marketing Services. [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]
-
ResearchGate. (n.d.). Crosslinking reaction between the epoxide ring and the primary amine. [Link]
-
National Institutes of Health (NIH), Office of Research Services (ORS). (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. [Link]
-
ACS Publications, Organic Letters. (n.d.). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. [Link]
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American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
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Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
University of Pennsylvania, EHRS. (2018, May 9). Disposal of Highly Reactive Reagents. [Link]
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University of Michigan-Dearborn. (n.d.). Reactive Chemicals. [Link]
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Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). (n.d.). School Chemistry Laboratory Safety Guide. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
